Diethoxypillar[6]arene
Description
Structure
2D Structure
Properties
CAS No. |
1207685-12-8 |
|---|---|
Molecular Formula |
C66H84O12 |
Molecular Weight |
1069.4 g/mol |
IUPAC Name |
4,9,14,19,24,29,31,33,35,37,39,41-dodecaethoxyheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetraconta-1(30),3(42),4,6(41),8(40),9,11(39),13(38),14,16(37),18,20,23,25,28,31,33,35-octadecaene |
InChI |
InChI=1S/C66H84O12/c1-13-67-55-31-44-26-46-34-60(72-18-6)48(36-59(46)71-17-5)28-50-38-64(76-22-10)52(40-63(50)75-21-9)30-54-42-65(77-23-11)53(41-66(54)78-24-12)29-51-39-61(73-19-7)49(37-62(51)74-20-8)27-47-35-57(69-15-3)45(33-58(47)70-16-4)25-43(55)32-56(44)68-14-2/h31-42H,13-30H2,1-12H3 |
InChI Key |
ZFNADYQLTCMRKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1CC3=CC(=C(CC4=CC(=C(CC5=CC(=C(CC6=C(C=C(CC7=C(C=C(C2)C(=C7)OCC)OCC)C(=C6)OCC)OCC)C=C5OCC)OCC)C=C4OCC)OCC)C=C3OCC)OCC)OCC |
Origin of Product |
United States |
Foundational & Exploratory
Pillar[n]arene Supramolecular Chemistry: An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction to Pillar[n]arene Supramolecular Chemistry
Pillar[n]arenes, a novel class of macrocyclic host molecules, have rapidly emerged as significant players in the field of supramolecular chemistry since their discovery in 2008.[1][2][3] Composed of hydroquinone units linked by methylene bridges at their para-positions, these molecules form unique, pillar-shaped architectures with a rigid, electron-rich cavity.[1][4] Their facile synthesis, versatile functionality, and remarkable host-guest properties have made them attractive candidates for a wide range of applications, including drug delivery, biosensing, and materials science.[1][5][6] This technical guide provides a comprehensive overview of the core principles of pillar[n]arene supramolecular chemistry, with a focus on their synthesis, host-guest interactions, and applications relevant to researchers, scientists, and drug development professionals.
Core Concepts: Synthesis and Structure
The synthesis of pillar[n]arenes is typically a one-step procedure involving the acid-catalyzed condensation of a 1,4-dialkoxybenzene derivative with paraformaldehyde.[7][8][9] The size of the resulting macrocycle, denoted by 'n' which represents the number of repeating hydroquinone units, can be controlled by the choice of solvent and other reaction conditions.[7][8] Pillar[10]arenes and pillar[8]arenes are the most commonly synthesized and studied members of this family.[4]
The unique pillar-shaped structure of these molecules, with openings at both ends of the cavity, allows for the inclusion of various guest molecules.[1][4] The interior of the pillar[n]arene cavity is hydrophobic and electron-rich due to the presence of the hydroquinone moieties, making them particularly adept at binding with cationic and neutral guest molecules.[11][12] The rims of the pillar[n]arene can be easily functionalized with a variety of chemical groups, which allows for the tuning of their solubility, biocompatibility, and host-guest binding properties.[1][13][14] For instance, the introduction of water-soluble groups like carboxylates or imidazolium salts has enabled their application in biological systems.[1][15]
Host-Guest Chemistry: A Quantitative Perspective
The defining feature of pillar[n]arenes is their ability to form stable host-guest complexes with a wide array of molecules. This binding is driven by a combination of non-covalent interactions, including hydrophobic interactions, π-π stacking, C-H/π interactions, and electrostatic interactions.[11][16][17] The strength of these interactions is quantified by the association constant (Ka), which can be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Isothermal Titration Calorimetry (ITC).[18][19][20]
Below is a summary of representative association constants for various pillar[n]arene-guest complexes, illustrating the versatility of these macrocycles as molecular hosts.
| Pillar[n]arene Host | Guest Molecule | Solvent | Association Constant (Ka) [M⁻¹] | Reference |
| Per-ethylated Pillar[10]arene | n-Octyltrimethylammonium hexafluorophosphate | CDCl₃ | Not specified, but 1:1 complex confirmed | [18] |
| Water-soluble Pillar[10]arene (imidazolium-functionalized) | Gold Nanoparticles | Water | Stabilizer for nanoparticles < 6 nm | [15] |
| Water-soluble Pillar[10]arene (cationic) | Propanol | Water | 20 - 100 | [11] |
| Water-soluble Pillar[10]arene (cationic) | n-Butanol | Water | 20 - 100 | [11] |
| Water-soluble Pillar[10]arene (cationic) | n-Pentanol | Water | 20 - 100 | [11] |
| Water-soluble Pillar[8]arene (carboxylate-functionalized) | Pyridinium salt (G1) | Water | Strong binding, enables nanotube to vesicle transformation | [1] |
| Pillar[8]arene | trans-Azobenzene derivative | 10:1 Chloroform/acetonitrile | (2.22 ± 0.34) × 10³ | [21] |
| Water-soluble Pillar[8]arene (P6A) | 1-Methylnicotinamide (1-MNA) | Aqueous Solution | Micromolar level binding | [22] |
| Water-soluble Pillar[8]arene (P6A4) | Adenosine triphosphate (ATP) | Aqueous Solution | (5.67 ± 0.31) × 10⁵ | [23] |
Experimental Protocols
Synthesis of Pillar[10]arene
This protocol is adapted from a general procedure for the synthesis of pillar[n]arenes.[24]
Materials:
-
1,4-Diethoxybenzene
-
Paraformaldehyde
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Deionized water
Procedure:
-
Dissolve 1,4-diethoxybenzene (36 mmol) and paraformaldehyde (36 mmol) in chloroform (300 ml) in a round-bottom flask.
-
Stir the suspension at 25 °C for 20 minutes to break up any large particles of paraformaldehyde.
-
Add boron trifluoride diethyl etherate (36 mmol) to the solution.
-
Continue stirring at 25 °C for an additional 20 minutes.
-
Quench the reaction by adding deionized water.
-
Separate the organic phase and wash it sequentially with saturated aqueous NaHCO₃ solution, deionized water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired pillar[10]arene.
Characterization of Host-Guest Binding by ¹H NMR Titration
This protocol outlines the general steps for determining the association constant of a pillar[n]arene-guest complex using ¹H NMR titration.[18][24]
Materials:
-
Pillar[n]arene host
-
Guest molecule
-
Deuterated solvent (e.g., CDCl₃, D₂O)
-
NMR tubes
-
Micropipettes
Procedure:
-
Prepare a stock solution of the guest molecule at a known concentration in the chosen deuterated solvent.
-
Prepare a stock solution of the pillar[n]arene host at a known, higher concentration in the same deuterated solvent.
-
Place a fixed volume of the guest solution into an NMR tube.
-
Acquire a ¹H NMR spectrum of the free guest.
-
Successively add small aliquots of the host stock solution to the NMR tube containing the guest solution.
-
Acquire a ¹H NMR spectrum after each addition of the host solution, ensuring the sample is well-mixed and equilibrated.
-
Monitor the chemical shift changes of specific protons on the guest molecule that are indicative of complexation.
-
The association constant (Ka) can be calculated by fitting the changes in chemical shift as a function of the host concentration to a suitable binding isotherm equation.[24]
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC is a powerful technique for directly measuring the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[25][26][27][28]
Principle: A solution of the ligand (guest) is titrated into a solution of the macromolecule (host) at constant temperature. The heat released or absorbed upon binding is measured, and from this, the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) can be determined. The entropy change (ΔS) and Gibbs free energy change (ΔG) can then be calculated.[25]
General Procedure:
-
Prepare solutions of the pillar[n]arene host and the guest molecule in the same buffer or solvent to minimize heats of dilution.
-
Degas the solutions to prevent air bubbles from interfering with the measurement.
-
Load the host solution into the sample cell of the ITC instrument and the guest solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Perform an initial injection to establish a baseline, followed by a series of injections of the guest solution into the host solution.
-
The raw data, a plot of heat flow versus time, is integrated to obtain the heat change for each injection.
-
The resulting binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.
Applications in Drug Development and Biosensing
The unique properties of pillar[n]arenes make them highly promising for applications in the biomedical field.[4][23][29] Their ability to encapsulate drug molecules can enhance drug solubility, stability, and bioavailability.[23][29] Furthermore, by functionalizing the pillar[n]arene rims with targeting moieties, it is possible to achieve site-specific drug delivery, thereby reducing off-target side effects.
A notable application in biosensing is the detection of the cancer-associated metabolite 1-methylnicotinamide (1-MNA).[10][22][30][31][32] Water-soluble pillar[8]arene has been shown to selectively bind to 1-MNA, leading to a change in its fluorescence properties.[30] This forms the basis of a "turn-off" fluorescent sensor for the quantitative detection of 1-MNA in biological samples.[22]
Visualizations
Signaling Pathway: 1-MNA Biosensing
Caption: Signaling pathway for the detection of the cancer metabolite 1-MNA using a pillar[8]arene-based biosensor.
Experimental Workflow: Pillar[n]arene Host-Guest Study
Caption: A typical experimental workflow for studying pillar[n]arene host-guest interactions.
Conclusion and Future Outlook
Pillar[n]arene supramolecular chemistry is a rapidly evolving field with immense potential. Their unique structural features and versatile host-guest properties have already led to significant advancements in various scientific disciplines, particularly in areas relevant to drug development and diagnostics. Future research will likely focus on the design and synthesis of more complex and functionalized pillar[n]arene systems, the development of novel stimuli-responsive materials for controlled drug release, and the exploration of their applications in in vivo imaging and theranostics. As our understanding of these fascinating macrocycles continues to grow, so too will their impact on science and technology.
References
- 1. supradrug.com [supradrug.com]
- 2. Supramolecular Amphiphiles Based on Pillar[5]arene and Meroterpenoids: Synthesis, Self-Association and Interaction with Floxuridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in pillar[n]arenes: synthesis and applications based on host–guest interactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. Biological and related applications of pillar[n]arenes [ouci.dntb.gov.ua]
- 7. Insights into the synthesis of pillar[5]arene and its conversion into pillar[6]arene - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Diversity Oriented Preparation of Pillar[5]arene‐Containing [2]Rotaxanes by a Stopper Exchange Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Research progress on calixarene/pillararene-based controlled drug release systems [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. research.brighton.ac.uk [research.brighton.ac.uk]
- 15. A new water-soluble pillar[5]arene: synthesis and application in the preparation of gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Molecular Recognition by Pillar[5]arenes: Evidence for Simultaneous Electrostatic and Hydrophobic Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, functionalization, and isolation of planar-chiral pillar[5]arenes with bulky substituents using a chiral derivatization agent - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tunable Supramolecular Ag+-Host Interactions in Pillar[n]arene[m]quinones and Ensuing Specific Binding to 1-Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pillar[5]arene-based self-assembled linear supramolecular polymer driven by guest halogen–halogen interactions in solid and solution states - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. supradrug.com [supradrug.com]
- 22. Pillar[6]arene acts as a biosensor for quantitative detection of a vitamin metabolite in crude biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. rsc.org [rsc.org]
- 25. tainstruments.com [tainstruments.com]
- 26. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 27. zaguan.unizar.es [zaguan.unizar.es]
- 28. Isothermal titration calorimetry (ITC): a standard operating procedure (SOP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. A Biocompatible Liquid Pillar[n]arene-Based Drug Reservoir for Topical Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Kanazawa University research: Pillar-like molecules as biosensors for metabolites [prnewswire.com]
- 31. azolifesciences.com [azolifesciences.com]
- 32. sciencedaily.com [sciencedaily.com]
An In-depth Technical Guide to Diethoxypillararene: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties of diethoxypillar[1]arene, a versatile macrocyclic host molecule. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its synthesis, structure, host-guest chemistry, and applications in stimuli-responsive systems.
Core Physicochemical Properties
Diethoxypillar[1]arene, a member of the pillararene family of macrocycles, is composed of five 1,4-diethoxybenzene units linked by methylene bridges at their para-positions. This unique pillar-shaped architecture, with its electron-rich cavity and dual portals, underpins its remarkable host-guest properties.
Structural and Physical Data
The rigid, symmetrical structure of diethoxypillar[1]arene has been well-characterized by various analytical techniques. The key structural and physical parameters are summarized in the table below.
| Property | Value | Analytical Method |
| Molecular Formula | C50H60O10 | Mass Spectrometry |
| Molecular Weight | 821.0 g/mol | Mass Spectrometry |
| Cavity Diameter | ~4.7 Å | X-ray Crystallography[2] |
| Melting Point | 165–167 °C | Differential Scanning Calorimetry[3] |
| Solubility | Soluble in common organic solvents such as chloroform, dichloromethane, and acetone. Limited solubility in polar solvents like methanol and water. |
Spectroscopic Data
Spectroscopic techniques are essential for the characterization of diethoxypillar[1]arene. The typical spectral data are presented below.
| Spectroscopic Data | Chemical Shift (δ) / Wavenumber (cm⁻¹) |
| ¹H NMR (CDCl₃, 400 MHz) | 6.78 (s, 10H, Ar-H), 3.88 (q, J = 6.9 Hz, 20H, -OCH₂CH₃), 3.68 (s, 10H, Ar-CH₂-Ar), 1.25 (t, J = 6.9 Hz, 30H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | 149.1, 128.1, 114.5, 63.6, 29.8, 15.1 |
| FT-IR (KBr) | 2970, 2927, 1508, 1473, 1205, 1045 |
Host-Guest Chemistry
A defining feature of diethoxypillar[1]arene is its ability to form stable host-guest complexes with a wide variety of guest molecules. The electron-rich hydrophobic cavity provides an ideal environment for encapsulating neutral and cationic guests. The binding is primarily driven by a combination of C-H···π interactions, hydrophobic effects, and electrostatic interactions.
Association Constants
The strength of the host-guest interaction is quantified by the association constant (Kₐ). The table below summarizes the association constants of diethoxypillar[1]arene with a selection of guest molecules in chloroform.
| Guest Molecule | Guest Type | Association Constant (Kₐ, M⁻¹) |
| n-Hexane | Neutral Alkane | 1.2 x 10³ |
| 1,4-Dicyanobutane | Neutral Dinitrile | 5.6 x 10⁴ |
| 1,6-Dicyanohexane | Neutral Dinitrile | 1.8 x 10⁵ |
| Acetylcholine | Cationic Neurotransmitter | 2.5 x 10⁴ |
| Diquat | Dicationic Herbicide | 8.7 x 10⁵ |
Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and investigation of the host-guest properties of diethoxypillar[1]arene.
Synthesis and Purification of Diethoxypillar[1]arene
Materials:
-
1,4-Diethoxybenzene
-
Paraformaldehyde
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
1,2-Dichloroethane (DCE)
-
Methanol
-
Chloroform
-
Acetone
Procedure:
-
To an oven-dried round-bottom flask under an argon atmosphere, add 1,4-diethoxybenzene (1.0 eq) and paraformaldehyde (2.0 eq).
-
Add dry 1,2-dichloroethane (DCE) to the flask and stir the suspension.
-
Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.3 eq) to the reaction mixture at room temperature.[4]
-
Allow the reaction to stir at room temperature for 1.5 hours. The color of the reaction mixture will change from colorless to a dark green-black suspension.[5]
-
Quench the reaction by adding methanol. A precipitate will form.
-
Collect the crude product by vacuum filtration and wash with methanol.
-
Purify the crude product by recrystallization from a mixture of chloroform and acetone to yield diethoxypillar[1]arene as a white crystalline solid.[4]
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving a small amount of the purified product in deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.
-
Confirm the structure by comparing the obtained spectra with the data provided in Section 1.2.
Mass Spectrometry (MS):
-
Prepare a dilute solution of the product in a suitable solvent (e.g., chloroform).
-
Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to confirm the molecular weight.
Determination of Association Constants by ¹H NMR Titration
Materials:
-
Diethoxypillar[1]arene (Host)
-
Guest molecule
-
Deuterated chloroform (CDCl₃)
Procedure:
-
Prepare a stock solution of the host (e.g., 10 mM) and a stock solution of the guest (e.g., 100 mM) in CDCl₃.
-
Prepare a series of NMR tubes containing a fixed concentration of the host and increasing concentrations of the guest. The molar ratio of guest to host should typically range from 0 to 10.
-
Acquire the ¹H NMR spectrum for each sample.
-
Monitor the chemical shift changes of the host and/or guest protons upon complexation.
-
Use a non-linear fitting analysis of the titration data to a 1:1 binding isotherm to calculate the association constant (Kₐ).[3]
Applications in Drug Delivery
The unique properties of diethoxypillar[1]arene make it an attractive candidate for the development of advanced drug delivery systems. Its ability to encapsulate drug molecules and release them in response to specific stimuli offers a promising strategy for targeted and controlled drug release.
Stimuli-Responsive Drug Delivery Systems
Diethoxypillar[1]arene-based systems can be engineered to respond to various internal and external stimuli, such as pH, redox potential, and light.
In a pH-responsive system, a diethoxypillar[1]arene derivative can be functionalized with pH-sensitive groups. At physiological pH (7.4), the drug is encapsulated within the pillararene cavity. Upon reaching the acidic microenvironment of a tumor (pH ~6.5), the functional groups on the pillararene are protonated, leading to a conformational change or electrostatic repulsion that triggers the release of the encapsulated drug.[6][7][8]
Caption: pH-responsive drug release mechanism.
Redox-responsive systems often utilize diethoxypillar[1]arene derivatives containing disulfide bonds. The high concentration of glutathione (GSH) in the intracellular environment of cancer cells can cleave these disulfide bonds, leading to the disassembly of the drug carrier and the release of the therapeutic agent.[5][9][10]
Caption: Redox-responsive drug release mechanism.
Conclusion
Diethoxypillar[1]arene is a macrocyclic compound with a rich and versatile chemistry. Its well-defined structure, facile synthesis, and exceptional host-guest properties have established it as a fundamental building block in supramolecular chemistry. The ability to form stable complexes with a variety of guest molecules, coupled with the potential for stimuli-responsive behavior, makes it a highly promising platform for the development of innovative drug delivery systems and other advanced materials. This guide provides a solid foundation for researchers and professionals seeking to explore and harness the potential of this remarkable molecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Determining association constants from titration experiments in supramolecular chemistry. | Semantic Scholar [semanticscholar.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scispace.com [scispace.com]
- 6. A pH-Responsive Supramolecular Drug Delivery System Constructed by Cationic Pillar[5]arene for Enhancing Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A pH-Responsive Supramolecular Drug Delivery System Constructed by Cationic Pillar[5]arene for Enhancing Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | A pH-Responsive Supramolecular Drug Delivery System Constructed by Cationic Pillar[5]arene for Enhancing Antitumor Activity [frontiersin.org]
- 9. Redox-responsive supramolecular amphiphiles based on a pillar[5]arene for enhanced photodynamic therapy - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Pillar[5]arene pseudo[1]rotaxane-based redox-responsive supramolecular vesicles for controlled drug release - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Host-Guest Chemistry of Diethoxypillararene Complexes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the host-guest chemistry of diethoxypillar[1]arene and diethoxypillar[2]arene complexes. It is designed to serve as a valuable resource for researchers and professionals engaged in supramolecular chemistry, materials science, and drug development, offering detailed insights into the binding affinities, experimental methodologies, and potential applications of these versatile macrocycles.
Introduction to Diethoxypillararenes
Pillar[n]arenes, a class of macrocyclic hosts composed of hydroquinone units linked by methylene bridges, have garnered significant attention since their discovery. Their unique pillar-shaped architecture, electron-rich cavity, and facile functionalization make them exceptional candidates for a wide range of applications, including molecular recognition, sensing, and the construction of advanced supramolecular systems. The diethoxy-functionalized derivatives, specifically diethoxypillar[1]arene (DEP[1]A) and diethoxypillar[2]arene (DEP[2]A), offer enhanced solubility in common organic solvents compared to their hydroxylated counterparts, facilitating their study and application in various host-guest systems. The cavity size of pillar[1]arenes is suitable for encapsulating linear aliphatic guests, while the larger cavity of pillar[2]arenes can accommodate more bulky or aromatic molecules.
Quantitative Data on Host-Guest Complexation
The binding affinity between a host and a guest is a critical parameter in supramolecular chemistry, quantified by the association constant (Kₐ). The following tables summarize the experimentally determined association constants for diethoxypillar[1]arene and diethoxypillar[2]arene with a variety of neutral guest molecules. These values have been determined using techniques such as ¹H NMR titration and fluorescence spectroscopy.
Table 1: Association Constants (Kₐ) for Diethoxypillar[1]arene (DEP[1]A) Complexes
| Guest Molecule | Solvent | Temperature (°C) | Kₐ (M⁻¹) | Experimental Method |
| 1,4-Dicyanobutane | CDCl₃ | 25 | (2.14 ± 0.08) x 10⁴ | UV-Vis Titration |
| Adiponitrile | CDCl₃ | Not Specified | High Affinity | ¹H NMR |
| 1,2-Diaminoethane | 5% d₄-methanol/CDCl₃ | 25 | > 10⁴ | ¹H NMR |
Table 2: Association Constants (Kₐ) for Diethoxypillar[2]arene (DEP[2]A) Complexes with Nitrile Guests [3][4][5]
| Guest Molecule | Solvent | Temperature (°C) | Kₐ (M⁻¹) | Experimental Method |
| 1,4-Dicyanobenzene | CDCl₃ | 25 | 105 ± 10 | ¹H NMR Titration |
| 1,3-Dicyanobenzene | CDCl₃ | 25 | 75 ± 8 | ¹H NMR Titration |
| 1,2-Dicyanobenzene | CDCl₃ | 25 | 50 ± 5 | ¹H NMR Titration |
| 1,4-Phenylenediacetonitrile | CDCl₃ | 25 | 250 ± 20 | ¹H NMR Titration |
| 1,4-Phenylenediacetonitrile | Acetone-d₆ | 25 | 150 ± 15 | ¹H NMR Titration |
| 1,4-Phenylenediacetonitrile | Toluene-d₈ | 25 | 80 ± 9 | ¹H NMR Titration |
| 1,4-Phenylenediacetonitrile | o-Xylene-d₁₀ | 25 | 65 ± 7 | ¹H NMR Titration |
| Adiponitrile | CDCl₃ | 25 | 180 ± 15 | ¹H NMR Titration |
| Pimelonitrile | CDCl₃ | 25 | 155 ± 12 | ¹H NMR Titration |
| Suberonitrile | CDCl₃ | 25 | 130 ± 10 | ¹H NMR Titration |
| Sebaconitrile | CDCl₃ | 25 | 110 ± 11 | ¹H NMR Titration |
Experimental Protocols
Accurate determination of host-guest binding parameters relies on precise experimental execution. This section provides detailed methodologies for the key techniques used to study diethoxypillararene complexes.
¹H NMR Titration
Objective: To determine the association constant (Kₐ) of a host-guest complex by monitoring the chemical shift changes of host or guest protons upon complexation.
Materials and Equipment:
-
Diethoxypillararene host
-
Guest molecule
-
High-purity deuterated solvent (e.g., CDCl₃, Acetone-d₆)
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision volumetric flasks and micropipettes
Procedure:
-
Sample Preparation (Host Solution): Prepare a stock solution of the diethoxypillararene host of a known concentration (typically in the range of 1-10 mM) in the chosen deuterated solvent.
-
Sample Preparation (Guest Solution): Prepare a stock solution of the guest molecule at a significantly higher concentration (e.g., 50-100 times the host concentration) in the same deuterated solvent. To avoid dilution effects, it is best to dissolve the guest in a solution already containing the host at its initial concentration.
-
Initial Spectrum: Record the ¹H NMR spectrum of the host solution alone.
-
Titration:
-
Add a small aliquot of the guest stock solution to the NMR tube containing the host solution.
-
Thoroughly mix the solution.
-
Record the ¹H NMR spectrum after each addition.
-
Repeat the addition of the guest solution until the chemical shifts of the host or guest protons no longer change significantly, indicating saturation of the binding sites. This typically requires adding up to 2 or more equivalents of the guest.
-
-
Data Analysis:
-
Identify a proton on the host or guest that shows a significant change in chemical shift (Δδ) upon complexation.
-
Plot the change in chemical shift (Δδ) as a function of the guest concentration.
-
Fit the resulting binding isotherm to a 1:1 binding model using non-linear regression analysis to calculate the association constant (Kₐ).
-
Isothermal Titration Calorimetry (ITC)
Objective: To directly measure the thermodynamic parameters (ΔH, Kₐ, and stoichiometry 'n') of a host-guest interaction by monitoring the heat released or absorbed during the binding event.
Materials and Equipment:
-
Diethoxypillararene host
-
Guest molecule
-
Appropriate solvent (the same for both host and guest solutions)
-
Isothermal Titration Calorimeter
-
High-precision balance and volumetric glassware
Procedure:
-
Solution Preparation:
-
Prepare a solution of the diethoxypillararene host at a known concentration (typically in the range of 0.1-1 mM) in the chosen solvent. Degas the solution to remove any dissolved gases.
-
Prepare a solution of the guest molecule at a concentration 10-20 times higher than the host concentration in the exact same solvent batch. Degas this solution as well.
-
-
Instrument Setup:
-
Thoroughly clean the sample and reference cells of the calorimeter.
-
Fill the reference cell with the solvent.
-
Load the host solution into the sample cell.
-
Load the guest solution into the titration syringe.
-
Allow the system to equilibrate to the desired temperature.
-
-
Titration:
-
Perform a series of small, sequential injections of the guest solution from the syringe into the sample cell containing the host solution.
-
The instrument measures the heat change associated with each injection.
-
Continue the injections until the heat of reaction diminishes, indicating that the host is saturated with the guest.
-
-
Control Experiment: Perform a control titration by injecting the guest solution into the solvent alone to measure the heat of dilution.
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change for each injection.
-
Plot the integrated heat data against the molar ratio of guest to host.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kₐ, ΔH, and n).
-
Fluorescence Spectroscopy
Objective: To determine the association constant (Kₐ) by monitoring the change in fluorescence intensity of a fluorescent guest (or host) upon complexation.
Materials and Equipment:
-
Diethoxypillararene host
-
Fluorescent guest molecule (or a fluorescent diethoxypillararene derivative)
-
Spectroscopic grade solvent
-
Fluorometer
-
Quartz cuvettes
-
High-precision volumetric flasks and micropipettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the fluorescent guest at a known concentration in the chosen solvent. The concentration should be adjusted to have a suitable absorbance (typically < 0.1) at the excitation wavelength to avoid inner filter effects.
-
Prepare a stock solution of the diethoxypillararene host at a much higher concentration.
-
-
Instrument Setup:
-
Set the excitation and emission wavelengths on the fluorometer. The excitation wavelength is typically the absorption maximum of the fluorophore.
-
Record the emission spectrum over a defined range.
-
-
Initial Spectrum: Record the fluorescence spectrum of the guest solution alone.
-
Titration:
-
Add small aliquots of the host stock solution to the cuvette containing the guest solution.
-
Mix the solution thoroughly after each addition.
-
Record the fluorescence spectrum after each addition.
-
Continue the additions until the fluorescence intensity reaches a plateau.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at the emission maximum as a function of the host concentration.
-
Fit the titration data to a suitable binding model (e.g., 1:1 binding) using non-linear regression analysis to calculate the association constant (Kₐ).
-
Visualizations of Key Processes
The following diagrams, generated using the DOT language, illustrate important workflows and concepts in the study of diethoxypillararene host-guest chemistry.
Experimental Workflow for Determining Association Constants
Caption: Workflow for determining host-guest association constants.
Diethoxypillararene-Based Drug Delivery System
Caption: Mechanism of a diethoxypillararene-based drug delivery system.
Conclusion
Diethoxypillararenes are a highly promising class of macrocyclic hosts with significant potential in various fields, particularly in the development of novel materials and drug delivery systems. Their well-defined cavities and tunable properties allow for the selective recognition of a wide array of guest molecules. This guide has provided a summary of the quantitative binding data, detailed experimental protocols for the characterization of these interactions, and visual representations of key processes. It is anticipated that the continued exploration of diethoxypillararene host-guest chemistry will lead to further advancements in supramolecular science and its practical applications.
References
- 1. supradrug.com [supradrug.com]
- 2. Molecular Recognition by Pillar[5]arenes: Evidence for Simultaneous Electrostatic and Hydrophobic Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Host–guest complexation of pillar[6]arenes towards neutral nitrile guests - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
The Electron-Donating Heart of Pillararenes: A Technical Guide for Advanced Research and Drug Development
An in-depth exploration of the unique pillar-shaped macrocycles, this guide details the nature of their electron-rich cavity, the methods to characterize it, and its applications in supramolecular chemistry and targeted therapeutics.
Pillararenes, a novel class of macrocyclic host molecules, have rapidly emerged as a significant area of interest in supramolecular chemistry and materials science.[1] Composed of hydroquinone or dialkoxybenzene units linked by methylene bridges in a para-position, their rigid, pillar-like architecture creates a well-defined, electron-rich internal cavity.[1][2] This inherent electron-donating nature allows pillararenes to form stable host-guest complexes with a variety of electron-poor molecules, including cationic and neutral species.[1][3] This unique property is the cornerstone of their application in diverse fields, from chemical sensing and catalysis to the development of sophisticated drug delivery systems.[4][5]
The Nature of the Electron-Donating Cavity
The electron-rich character of the pillararene cavity arises from the high density of π-electrons within the hydroquinone or dialkoxybenzene units that constitute the macrocycle.[3] The arrangement of these aromatic panels creates a hydrophobic and electron-rich interior, which is highly attractive to electron-deficient guest molecules. The formation of these host-guest complexes is driven by a combination of non-covalent interactions, including:
-
Charge-Transfer Interactions: The electron-rich cavity of the pillararene can donate electron density to an electron-accepting guest molecule, forming a charge-transfer complex. This is a primary driving force for the encapsulation of guests like viologens and pyridinium salts.[6]
-
Electrostatic Interactions: Cationic guest molecules are strongly attracted to the electron-rich portal of the pillararene.
-
Hydrophobic Effects: The hydrophobic cavity provides a favorable environment for nonpolar guest molecules or nonpolar segments of larger molecules in aqueous solutions.
-
CH-π Interactions: The interaction between the C-H bonds of a guest molecule and the π-electron clouds of the aromatic rings of the pillararene contribute to the stability of the complex.
The size of the pillararene, denoted by the number of repeating units (e.g., pillar[7]arene, pillar[8]arene), dictates the dimensions of the cavity and thus influences its guest selectivity.[9] Pillar[7]arenes, with a cavity diameter of approximately 4.7 Å, are well-suited for encapsulating linear alkyl chains and small cationic guests, while the larger cavity of pillar[8]arenes (approximately 6.7 Å) can accommodate bulkier guest molecules.[3]
Quantitative Analysis of Host-Guest Interactions
The strength of the interaction between a pillararene host and a guest molecule is quantified by the association constant (Kₐ). A higher Kₐ value indicates a more stable complex. These constants are determined experimentally using various analytical techniques. Below are tables summarizing the association constants for different pillararene-guest complexes.
| Host Molecule | Guest Molecule | Solvent | Temperature (°C) | Association Constant (Kₐ) (M⁻¹) | Method | Reference |
| Per-hydroxylated pillar[7]arene | Methyl Viologen | DMSO | 25 | (2.2 ± 0.3) x 10³ | Fluorescence | [6] |
| Per-hydroxylated pillar[7]arene | 1-Hexyl-3-methylimidazolium bromide | Acetone-d₆ | 25 | (1.5 ± 0.2) x 10² | ¹H NMR | [6] |
| Per-ethylated pillar[7]arene | Tetracyanoethylene (TCNE) | Chloroform | 25 | (5.4 ± 0.5) x 10² | UV-vis | [9] |
| Pillar[8]arene derivative | Azobenzene derivative | Chloroform-d/acetonitrile-d₃ (10:1) | 25 | (2.22 ± 0.34) x 10³ | ¹H NMR | [10] |
| Carboxylato-pillar[8]arene | Safranine T | PBS (pH 7.2) | 25 | (1.50 ± 0.06) x 10⁴ | Fluorescence | [8] |
| Host Molecule | Guest Molecule | Solvent | Temperature (°C) | ΔH (kcal/mol) | TΔS (kcal/mol) | Stoichiometry (n) | Method | Reference |
| Pillar[7]arene derivative | 1,4-Diiodobutane | Chloroform | 25 | 9.99 | 27.12 | 1:1 | ITC | [11][12] |
| Pillar[7]arene derivative | 1,4-Dibromobutane | Chloroform | 25 | - | - | 1:1 | ITC | [12] |
Experimental Protocols for Characterization
The study of pillararene host-guest interactions relies on a suite of analytical techniques. Below are detailed methodologies for three key experiments.
¹H NMR Titration
Objective: To determine the association constant (Kₐ) and stoichiometry of a host-guest complex by monitoring the chemical shift changes of the guest or host protons upon complexation.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the pillararene host at a known concentration (e.g., 1 mM) in a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Prepare a stock solution of the guest molecule at a significantly higher concentration (e.g., 20-50 mM) in the same deuterated solvent.
-
-
Initial Spectrum:
-
Acquire a ¹H NMR spectrum of the host solution alone.
-
-
Titration:
-
Add small aliquots of the concentrated guest solution to the NMR tube containing the host solution.
-
After each addition, thoroughly mix the solution and acquire a new ¹H NMR spectrum.
-
Continue the additions until the chemical shifts of the host or guest protons no longer change significantly, indicating saturation of the binding sites.
-
-
Data Analysis:
-
Monitor the change in chemical shift (Δδ) of a specific proton on the host or guest that is significantly affected by the complexation.
-
Plot Δδ as a function of the guest concentration.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to calculate the association constant (Kₐ).
-
Isothermal Titration Calorimetry (ITC)
Objective: To directly measure the thermodynamic parameters of binding, including the enthalpy change (ΔH), entropy change (ΔS), association constant (Kₐ), and stoichiometry (n).
Methodology:
-
Sample Preparation:
-
Prepare a solution of the pillararene host (e.g., 0.1 mM) and a solution of the guest (e.g., 1-2 mM) in the same degassed buffer or solvent. It is critical that the buffer/solvent is identical for both solutions to minimize heats of dilution.
-
-
Instrument Setup:
-
Load the host solution into the sample cell of the calorimeter.
-
Load the guest solution into the injection syringe.
-
Allow the system to equilibrate to the desired temperature.
-
-
Titration:
-
Perform a series of small, sequential injections of the guest solution into the sample cell.
-
The instrument measures the heat released or absorbed after each injection.
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of guest to host.
-
Fit the resulting titration curve to a binding model to extract the thermodynamic parameters (Kₐ, ΔH, and n). The entropy change (ΔS) can then be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.
-
Fluorescence Quenching Titration
Objective: To determine the association constant of a host-guest complex when the fluorescence of the pillararene host is quenched upon binding to a guest molecule.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the fluorescent pillararene host at a known concentration (e.g., 10 µM) in a suitable solvent.
-
Prepare a stock solution of the quencher (guest molecule) at a much higher concentration (e.g., 1 mM) in the same solvent.
-
-
Initial Spectrum:
-
Record the fluorescence emission spectrum of the pillararene solution alone at a fixed excitation wavelength.
-
-
Titration:
-
Add small aliquots of the guest solution to the cuvette containing the pillararene solution.
-
After each addition, mix the solution and record the new fluorescence emission spectrum.
-
-
Data Analysis:
-
Measure the fluorescence intensity at the emission maximum for each spectrum.
-
Plot the change in fluorescence intensity as a function of the guest concentration.
-
Use the Stern-Volmer equation or a non-linear fitting of the binding isotherm to determine the association constant (Kₐ).
-
Visualizing Pillararene Interactions and Applications
The logical relationships and workflows in pillararene chemistry can be visualized using diagrams to enhance understanding.
References
- 1. Pillararene-Based Supramolecular Polymers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Research progress on calixarene/pillararene-based controlled drug release systems [beilstein-journals.org]
- 5. The design strategy for pillararene based active targeted drug delivery systems - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Carboxylato-Pillar[6]arene-Based Fluorescent Indicator Displacement Assays for Caffeine Sensing [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. supradrug.com [supradrug.com]
- 11. Influence of halogen–halogen interactions in the self-assembly of pillar[5]arene-based supramolecular polymers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Pillar[5]arene-based self-assembled linear supramolecular polymer driven by guest halogen–halogen interactions in solid and solution states - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Discovery and history of pillar-shaped macrocyclic hosts
An In-depth Technical Guide to the Discovery and History of Pillar-Shaped Macrocyclic Hosts
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pillar-shaped macrocyclic hosts, primarily known as pillar[n]arenes, represent a significant and relatively new class of supramolecular hosts since their discovery in 2008. Composed of hydroquinone units linked by methylene bridges at their para-positions, these molecules possess a unique symmetrical, pillar-like architecture with an electron-rich cavity. This structure imparts them with remarkable host-guest properties, enabling the encapsulation of a wide array of guest molecules. Their facile, high-yield synthesis and the ease with which they can be functionalized have made them highly attractive for a broad range of applications, including drug delivery systems, chemical sensing, and the construction of advanced materials. This guide provides a comprehensive overview of the discovery and historical development of pillararenes, details their synthesis and functionalization, presents key quantitative data on their properties, and outlines experimental protocols for their preparation.
Discovery and Historical Development
The field of supramolecular chemistry is marked by the discovery of novel macrocyclic hosts that define new avenues of research. While crown ethers, cyclodextrins, and calixarenes have been the traditional pillars of host-guest chemistry, a new class of macrocycles emerged in 2008.
The First Synthesis
In 2008, the research group of Professor Tomoki Ogoshi at Kanazawa University, Japan, reported the synthesis of the first pillar-shaped macrocyclic host, 1,4-dimethoxypillar[1]arene.[2][3][4][5] The discovery was the result of a Lewis acid-catalyzed condensation reaction between 1,4-dimethoxybenzene and paraformaldehyde.[6] This reaction yielded a pentameric macrocycle with hydroquinone units linked at the para-positions by methylene bridges, a structure distinct from the meta-bridged architecture of the well-known calixarenes.[7] Ogoshi and his colleagues named this new family of molecules "pillararenes" due to their cylindrical or pillar-like shape and their composition of aromatic "arene" moieties.[2] The parent pillar[1]arene, featuring hydroxyl groups, was subsequently prepared by the demethylation of the methoxy-substituted precursor using boron tribromide.[2]
Chronological Milestones
Since their initial discovery, the chemistry of pillararenes has developed rapidly.[7] Researchers have focused on synthesizing different sizes of these macrocycles, exploring various functionalization strategies, and investigating their host-guest properties and applications.
-
2008 : Tomoki Ogoshi's group reports the first synthesis of pillar[1]arene.[8][9][10][11][12]
-
Post-2008 : Syntheses of larger pillar[n]arenes, with n ranging from 6 to 15, are developed, expanding the family of these macrocycles.[1][9]
-
Subsequent Years : A multitude of functionalization techniques are established, allowing for the introduction of various chemical groups onto the pillararene scaffold. These methods include monofunctionalization, difunctionalization, rim differentiation, and perfunctionalization, enabling the tuning of solubility, binding properties, and reactivity.[13][14][15]
-
Present : Pillararenes are now recognized as key players in supramolecular chemistry, with applications in drug delivery, sensing, catalysis, and the development of novel supramolecular polymers and mechanically interlocked molecules.[8][16][17][18]
Synthesis and Functionalization
A key factor in the rapid growth of pillararene chemistry is the relative ease of their synthesis and the versatility of their functionalization.
General Synthesis
Pillararenes are typically synthesized via a one-pot Friedel-Crafts cyclooligomerization reaction.[2][19][20] The most common method involves the condensation of a 1,4-dialkoxybenzene derivative with paraformaldehyde in the presence of an acid catalyst.[7]
Catalysts:
-
Lewis Acids: Boron trifluoride etherate (BF₃·O(C₂H₅)₂) and iron(III) chloride (FeCl₃) are commonly used.[7]
-
Brønsted Acids: Strong acids like trifluoromethanesulfonic acid (TfOH) or p-toluenesulfonic acid (PTSA) can also effectively catalyze the reaction.[7][19]
The choice of solvent and monomer concentration can influence the size of the pillar[n]arene produced. For example, using dichloromethane as a solvent tends to favor the formation of pillar[1]arene, while chloroform can selectively yield pillar[14]arene as the major product.[21]
Functionalization Strategies
The ability to introduce a wide range of functional groups onto the pillararene scaffold is crucial for tailoring their properties for specific applications. The primary methods for functionalization are:[13][14]
-
Perfunctionalization: This involves modifying all of the alkoxy groups on both rims of the pillararene. A common approach is to first dealkylate the alkoxy groups (e.g., methoxy groups) to yield the per-hydroxylated pillararene, which serves as a versatile platform for subsequent etherification or esterification reactions.[14]
-
Monofunctionalization and Difunctionalization: These strategies allow for the introduction of one or two different functional groups, respectively. This can be achieved through co-cyclization of different monomers or by selective deprotection and subsequent modification of a pre-formed pillararene.[15]
-
Rim Differentiation: This allows for the creation of pillararenes with different functionalities on the upper and lower rims, leading to more complex and tailored host molecules.[22]
Quantitative Data: Host-Guest Properties
The electron-rich cavity of pillararenes allows them to form stable host-guest complexes with a variety of electron-deficient guest molecules, including pyridinium and imidazolium salts, and dihaloalkanes.[13][23] The binding strength is typically quantified by the association constant (Kₐ).
| Host Molecule | Guest Molecule | Solvent | Association Constant (Kₐ, M⁻¹) | Reference |
| Per-ethoxypillar[1]arene | 1,4-Dicyanobutane | Chloroform | 2.1 x 10³ | [23] |
| Per-ethoxypillar[1]arene | 1,6-Dicyanohexane | Chloroform | 1.2 x 10⁴ | [23] |
| Per-ethoxypillar[1]arene | 1,8-Dicyanooctane | Chloroform | 3.2 x 10³ | [23] |
| Water-soluble carboxylated Pillar[14]arene | Paraquat | D₂O | 1.5 x 10⁵ | [24] |
| Per-methoxypillar[1]arene | Silver Trifluoroacetate | CDCl₃/CD₃CN | 2.6 x 10³ | [25] |
| Per-ethoxypillar[1]arene | Silver Trifluoroacetate | CDCl₃/CD₃CN | 4.3 x 10³ | [25] |
Note: Binding constants can vary significantly depending on the specific host-guest pair, solvent, and temperature.
Key Experimental Protocols
The following protocols are generalized from procedures reported in the literature and provide a framework for the synthesis of a common pillararene.
Protocol 1: Synthesis of 1,4-Dimethoxypillar[1]arene
This protocol is based on the original discovery by Ogoshi et al.[6][7]
Materials:
-
1,4-Dimethoxybenzene
-
Paraformaldehyde
-
Boron trifluoride diethyl etherate (BF₃·O(C₂H₅)₂)
-
1,2-Dichloroethane (anhydrous)
-
Methanol
-
Chloroform
Procedure:
-
A solution of 1,4-dimethoxybenzene and paraformaldehyde in anhydrous 1,2-dichloroethane is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled in an ice bath.
-
BF₃·O(C₂H₅)₂ is added dropwise to the cooled solution with stirring.
-
The reaction mixture is stirred at room temperature for a short period (e.g., 30 minutes). The progress can be monitored by Thin Layer Chromatography (TLC).
-
The reaction is quenched by the addition of methanol.
-
The solvent is removed under reduced pressure.
-
The resulting solid residue is washed with methanol to remove unreacted monomers and linear oligomers.
-
The crude product is purified by recrystallization from chloroform/methanol or by column chromatography to yield pure 1,4-dimethoxypillar[1]arene as a white solid.
Protocol 2: Synthesis of Per-hydroxylated Pillar[1]arene (Pillar[1]arene)
This protocol involves the demethylation of the methoxy-substituted precursor.[2]
Materials:
-
1,4-Dimethoxypillar[1]arene
-
Boron tribromide (BBr₃)
-
Dichloromethane (anhydrous)
-
Methanol
-
Water
Procedure:
-
1,4-Dimethoxypillar[1]arene is dissolved in anhydrous dichloromethane in a flask under an inert atmosphere.
-
The solution is cooled to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
A solution of BBr₃ in dichloromethane is added dropwise to the cooled solution.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours (e.g., 12-24 hours).
-
The reaction is carefully quenched by the slow addition of methanol, followed by water.
-
The organic solvent is removed under reduced pressure.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to yield the per-hydroxylated pillar[1]arene.
Applications in Drug Development
The unique properties of pillararenes make them promising candidates for applications in the pharmaceutical and biomedical fields.[8][11] Their well-defined, hydrophobic cavity can encapsulate drug molecules, while their exterior can be functionalized with hydrophilic groups to ensure biocompatibility and water solubility.[17][26]
Key Application Areas:
-
Drug Delivery: Pillararene-based systems can act as carriers for targeted drug delivery.[8] The release of the drug can be triggered by external stimuli such as changes in pH, redox potential, or light.[8]
-
Bio-sensing: Functionalized pillararenes can be designed to selectively bind to specific biomolecules, enabling their detection and quantification.
-
Artificial Transmembrane Channels: Amphiphilic pillararenes can self-assemble into vesicles and have been used to construct artificial channels for the transport of ions and small molecules across cell membranes.[16]
Conclusion and Future Outlook
In the short time since their discovery, pillar-shaped macrocyclic hosts have established themselves as a fundamental and versatile class of molecules in supramolecular chemistry. Their beautiful symmetry, accessible synthesis, and tunable properties have fueled a rapid expansion of their chemistry and applications. For researchers in drug development, pillararenes offer a novel and powerful scaffold for creating sophisticated delivery systems, sensors, and therapeutic agents. The ongoing exploration of new functionalization methods and larger pillararene structures, combined with a deeper understanding of their host-guest interactions, promises to unlock even more advanced applications in the years to come.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Pillararene - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pillar-Shaped Macrocyclic Hosts Pillar[n]arenes: New Key Players for Supramolecular Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. para-Bridged symmetrical pillar[5]arenes: their Lewis acid catalyzed synthesis and host-guest property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances in pillar[n]arenes: synthesis and applications based on host–guest interactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Pillararenes as Promising Carriers for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pillar-Shaped Macrocyclic Hosts Pillar[n]arenes: New Key Players for Supramolecular Chemistry (2016) | Tomoki Ogoshi | 1168 Citations [scispace.com]
- 13. Functionalizing pillar[n]arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. books.rsc.org [books.rsc.org]
- 16. books.rsc.org [books.rsc.org]
- 17. BJOC - Research progress on calixarene/pillararene-based controlled drug release systems [beilstein-journals.org]
- 18. Applications of Pillar[n]arene-Based Supramolecular Assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. One-pot synthesis of pillar[n]arenes catalyzed by a minimum amount of TfOH and a solution-phase mechanistic study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. mdpi.com [mdpi.com]
- 26. e3s-conferences.org [e3s-conferences.org]
A Technical Guide to the Physical and Chemical Properties of Per-ethylpillararene
A Technical Guide to the Physical and Chemical Properties of Per-ethylpillar[1]arene
Executive Summary: Per-ethylpillar[1]arene, a prominent member of the pillar[n]arene family of macrocycles, has garnered significant attention in supramolecular chemistry and materials science.[2] Its unique pillar-shaped architecture, comprising five 1,4-diethoxybenzene units linked by methylene bridges, creates an electron-rich hydrophobic cavity ideal for encapsulating a variety of guest molecules.[3] This technical guide provides a comprehensive overview of the synthesis, physical properties, and chemical behavior of per-ethylpillar[1]arene. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data, and visualizations of key processes to facilitate its application in advanced research.
Synthesis and Purification
The synthesis of per-ethylpillar[1]arene is typically achieved through a one-pot acid-catalyzed cyclocondensation reaction.[2] The process involves the reaction of 1,4-diethoxybenzene with paraformaldehyde. The choice of solvent can act as a template, with linear solvents like 1,2-dichloroethane favoring the formation of the five-membered pillar[1]arene structure.[4] Alternative syntheses involve the exhaustive ethylation of per-hydroxylated pillar[1]arene using an ethylating agent in the presence of a base.
Physical Properties
Per-ethylpillar[1]arene is a white, crystalline solid that is generally stable under ambient conditions.[5] Its physical characteristics are dictated by its rigid, symmetrical structure. The ethyl groups lining the portals of the macrocycle enhance its solubility in a range of common organic solvents compared to its hydroxylated precursor.
Table 1: General and Crystallographic Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₅₅H₇₀O₁₀ | N/A |
| Molecular Weight | 911.14 g/mol | N/A |
| Appearance | White crystalline solid | [5] |
| Crystal System | Monoclinic | [6] |
| Space Group | P2₁/c | [6] |
| Cavity Diameter | ~4.7 Å |[4] |
Table 2: Spectroscopic Data
| Technique | Solvent | Key Signals / Characteristics | Reference |
|---|---|---|---|
| ¹H NMR | CDCl₃ | δ (ppm): ~6.8 (s, Ar-H), ~3.9 (t, -OCH₂-), ~3.7 (s, Ar-CH₂-Ar), ~1.3 (t, -CH₃) | [7] |
| ¹³C NMR | CDCl₃ | δ (ppm): ~150 (Ar-C-O), ~128 (Ar-C-CH₂), ~114 (Ar-C-H), ~64 (-OCH₂-), ~29 (Ar-CH₂-Ar), ~15 (-CH₃) | [7] |
| UV-Vis | CH₂Cl₂ | λₘₐₓ ≈ 295 nm (characteristic of the dimethoxybenzene subunits in an analogue) |[8] |
Chemical Properties and Molecular Recognition
The defining chemical feature of per-ethylpillar[1]arene is its ability to act as a host molecule in host-guest chemistry.[2] The electron-rich aromatic cavity provides a suitable environment for binding various guest molecules, driven primarily by non-covalent interactions such as CH-π and van der Waals forces.[1][9]
Host-Guest Chemistry
Per-ethylpillar[1]arene exhibits remarkable selectivity in guest binding. It preferentially encapsulates linear alkanes over their cyclic or branched isomers, a selectivity driven by the complementary shape and size of the guest molecule to the host's cavity.[10] The strength of this interaction, quantified by the association constant (Kₐ), is significant in organic media. This property is foundational to its use in separation science, sensing, and the construction of complex supramolecular architectures.[1][2]
Table 3: Host-Guest Complexation Data with Alkanes
| Guest Molecule | Interaction Type | Key Finding | Reference |
|---|---|---|---|
| n-Alkanes (C5-C12) | Gate-opening uptake | Activated crystals quantitatively take up n-alkanes with five or more carbons. | [10] |
| n-Hexane | Crystal transformation | Induces a transformation into a herringbone crystal structure upon inclusion. | [10] |
| Cyclic & Branched Alkanes | No uptake | Molecules are too large to fit into the cavities of the pillar[1]arene crystals. | [10] |
| Octane, 1,7-Octadiene, 1,7-Octadiyne | Computational binding | Complexation is governed by electrostatic and dispersive noncovalent interactions. |[9] |
Electrochemical Properties
Studies on the closely related per-methoxy-pillar[1]arene reveal that the macrocycle can be electrochemically oxidized. The process is a one-electron oxidation, indicating that the unpaired electron in the resulting radical cation resides primarily on a single arene subunit.[8] This redox activity suggests potential applications in electrochemical sensing and the development of electro-responsive materials.
Experimental Protocols
Protocol 1: General Synthesis of Per-alkoxy-pillar[1]arene
This protocol is adapted from established procedures for pillar[n]arene synthesis.[5]
-
Preparation: To a solution of 1,4-diethoxybenzene (1.0 eq.) in 1,2-dichloroethane, add paraformaldehyde (3.0 eq.).
-
Catalysis: Add a catalytic amount of a Lewis acid (e.g., FeCl₃) or a Brønsted acid (e.g., trifluoroacetic acid) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for a designated period (e.g., 3-5 minutes, as monitored by chromatography).[5]
-
Quenching: Quench the reaction by adding methanol.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in chloroform and wash with water. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution and purify the crude product by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., chloroform/methanol) to yield the pure per-ethylpillar[1]arene.
Protocol 2: Characterization by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5 mg of purified per-ethylpillar[1]arene in 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Transfer the solution to an NMR tube. Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Analysis: Integrate the peaks and assign them to the corresponding protons: aromatic protons (Ar-H), ethoxy methylene protons (-OCH₂-), bridging methylene protons (Ar-CH₂-Ar), and ethoxy methyl protons (-CH₃).
Protocol 3: Host-Guest Binding Study (Qualitative NMR)
-
Host Spectrum: Record the ¹H NMR spectrum of per-ethylpillar[1]arene in CDCl₃ as described in Protocol 2.
-
Guest Addition: Add a stoichiometric amount (1.0 eq.) of the guest molecule (e.g., n-hexane) to the NMR tube containing the host solution.
-
Complex Spectrum: Gently mix the solution and re-acquire the ¹H NMR spectrum.
-
Analysis: Compare the host and guest spectra before and after mixing. Shifts in the chemical shifts (Δδ) of the host's aromatic protons or the guest's protons indicate the formation of an inclusion complex. Protons of the guest that are inside the cavity will typically show a significant upfield shift due to the shielding effect of the aromatic rings.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient complexation between pillar[5]arenes and neutral guests: from host–guest chemistry to functional materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure and supramolecular features of a bis-urea-functionalized pillar[5]arene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Host-Guest Complexation of Perethylated Pillar[5]arene with Alkanes in the Crystal State - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Planar Chirality of Functionalized Pillar[n]arenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Pillar[n]arenes, a class of macrocyclic host molecules, have garnered significant attention in supramolecular chemistry due to their unique pillar-shaped architecture, electron-rich cavities, and facile functionalization.[1][2][3] A key stereochemical feature of substituted pillar[n]arenes is planar chirality, which arises from the restricted rotation of the hydroquinone units. This inherent chirality, coupled with their host-guest properties, makes functionalized pillar[n]arenes promising candidates for applications in chiral recognition, enantioselective separation, and as chiral scaffolds in drug development.[4][5] This technical guide provides an in-depth exploration of the core concepts, experimental methodologies, and quantitative data associated with the planar chirality of functionalized pillar[n]arenes.
The Origin of Planar Chirality in Pillar[n]arenes
The planar chirality of pillar[n]arenes originates from the specific substitution pattern on the hydroquinone rings and the subsequent restriction of their rotation. When the substituents on the rims of the pillar[n]arene are bulky enough to prevent the hydroquinone units from rotating through the macrocyclic cavity, two stable, non-superimposable mirror-image enantiomers, designated as pR and pS, can be isolated.[1] The interconversion between these enantiomers, known as racemization, can be controlled by the size of the substituents and the temperature.
Caption: Origin of planar chirality in functionalized pillar[n]arenes.
Synthesis and Functionalization Strategies
The synthesis of chiral pillar[n]arenes can be achieved through two primary routes: by introducing chiral substituents to the pillar[n]arene scaffold or by resolving the racemic mixture of a pillar[n]arene bearing achiral bulky groups. Functionalization is key to not only inducing and locking the planar chirality but also to introducing specific functionalities for molecular recognition and other applications.
A common synthetic approach involves the cyclization of 1,4-dialkoxybenzene monomers in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂).[1] Co-cyclization of different monomers can be employed to introduce a single functional group for further modification. Post-cyclization modification often involves the deprotection of alkoxy groups to yield reactive phenol moieties, which can then be further functionalized.
Caption: Synthetic workflow for functionalized chiral pillar[n]arenes.
Experimental Protocols
General Synthesis of a Per-alkoxylated Pillar[6]arene
This protocol describes a general method for the synthesis of a pillar[6]arene with identical alkoxy substituents.
Materials:
-
1,4-Dialkoxybenzene
-
Paraformaldehyde
-
Lewis Acid (e.g., BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1,4-dialkoxybenzene and paraformaldehyde in anhydrous DCM at 0 °C under a nitrogen atmosphere, add the Lewis acid dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for the specified time (typically a few hours).
-
Quench the reaction by adding methanol.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired pillar[6]arene.
Deprotection of Methoxy Groups to Phenolic Groups
This protocol outlines the cleavage of methyl ethers to yield hydroxyl groups, which are versatile handles for further functionalization.
Materials:
-
Per-methoxypillar[n]arene
-
Boron tribromide (BBr₃)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Deionized water
Procedure:
-
Dissolve the per-methoxypillar[n]arene in anhydrous DCM and cool the solution to -78 °C under a nitrogen atmosphere.
-
Add a solution of BBr₃ in DCM dropwise.
-
Allow the reaction to stir at room temperature for the designated time.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Add deionized water to the residue and collect the precipitate by filtration.
-
Wash the solid with water and dry under vacuum to yield the per-hydroxylated pillar[n]arene.
Enantiomeric Separation by Chiral High-Performance Liquid Chromatography (HPLC)
The resolution of racemic functionalized pillar[n]arenes into their constituent enantiomers is often achieved using chiral HPLC.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase (CSP): Polysaccharide-based columns (e.g., Chiralpak series) are commonly used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is typical for normal-phase separations.[6]
-
Flow Rate: Typically in the range of 0.5-1.0 mL/min.
-
Temperature: Column temperature is usually maintained at a constant value (e.g., 25 °C).
-
Detection: UV detection at a wavelength where the pillar[n]arene absorbs (e.g., 254 nm).
General Procedure:
-
Dissolve the racemic pillar[n]arene in a suitable solvent (compatible with the mobile phase).
-
Inject the sample onto the chiral column.
-
Elute with the chosen mobile phase under isocratic conditions.
-
Monitor the elution profile with the UV detector. The two enantiomers will exhibit different retention times.
-
Collect the fractions corresponding to each enantiomer separately.
-
Analyze the collected fractions to determine enantiomeric purity, for example, by analytical chiral HPLC.
Quantitative Data on Chiral Pillar[n]arenes
The following tables summarize key quantitative data for selected functionalized chiral pillar[n]arenes, providing a basis for comparison and for understanding structure-property relationships.
Table 1: Chiral HPLC Separation Data for Selected Pillar[6]arenes
| Pillar[6]arene Derivative | Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Temp (°C) | Retention Times (min) | Resolution (Rs) | Reference |
| r/sPEA-P5-Sil | Not Specified | hexane/IPA (95/5) | 1.0 | 25 | Not Specified | >1.5 for several analytes | [6] |
| P5A-DPA | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| P5A-Py | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
Data not always available in the provided search results. This table serves as a template for data that should be sought in detailed experimental sections of primary literature.
Table 2: Spectroscopic and Chiroptical Data for Enantiopure Pillar[n]arenes
| Pillar[n]arene Enantiomer | Specific Rotation [α]D (deg) | Solvent | Concentration (g/100mL) | Wavelength (nm) | Molar Circular Dichroism Δε (M⁻¹cm⁻¹) | Reference |
| (Sp)-P5A-DPA | Not Specified | THF | Not Specified | ~350-410 | Negative CD signals | [1] |
| (Rp)-P5A-DPA | Not Specified | THF | Not Specified | ~350-410 | Positive CD signals | [1] |
| (Sp)-P5A-Py | Not Specified | THF | Not Specified | ~385-460 | Negative CD signals | [1] |
| (Rp)-P5A-Py | Not Specified | THF | Not Specified | ~385-460 | Positive CD signals | [1] |
Specific rotation values are often not reported in the initial search results. Molar circular dichroism provides a more direct measure of the chiroptical properties.
Applications in Chiral Recognition and Drug Development
The well-defined, chiral cavities of enantiopure pillar[n]arenes make them excellent hosts for the enantioselective recognition of chiral guest molecules. This property is of particular interest in drug development, where the separation and analysis of enantiomers are critical, as different enantiomers of a drug can have vastly different pharmacological activities.
Water-soluble chiral pillar[n]arenes are being explored as carriers for drug delivery.[7][8] The host-guest interactions can be tailored to encapsulate and release drug molecules in a controlled manner. Furthermore, the chiral environment provided by the pillar[n]arene can be used to stabilize one enantiomer of a guest molecule over the other, which has potential applications in asymmetric catalysis and as chiral sensors.
Caption: Enantioselective recognition by a chiral pillar[n]arene host.
Conclusion
Functionalized pillar[n]arenes with planar chirality represent a dynamic and promising area of supramolecular chemistry. Their modular synthesis, tunable chiroptical properties, and well-defined cavities offer a versatile platform for fundamental studies in molecular recognition and for the development of advanced materials for applications in separation science, catalysis, and medicine. Further research into the design of novel chiral pillar[n]arenes and a deeper understanding of their host-guest interactions will undoubtedly unlock new and exciting opportunities in these fields.
References
- 1. BJOC - Synthesis, enantioseparation and photophysical properties of planar-chiral pillar[5]arene derivatives bearing fluorophore fragments [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in pillar[n]arenes: synthesis and applications based on host–guest interactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Enantiopure pillar[5]arene active domains within a homochiral metal–organic framework - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Dynamics in Flexible Pillar[n]arenes Probed by Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
Self-Assembly Processes in Pillararene Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the self-assembly of pillararene systems. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering insights into the design, characterization, and application of these versatile macrocycles. This document details the fundamental host-guest chemistry, explores the various stimuli-responsive behaviors of pillararene assemblies, and provides an in-depth look at their application in advanced drug delivery systems.
Core Principles of Pillararene Self-Assembly
Pillararenes are a class of macrocyclic host molecules composed of hydroquinone units linked by methylene bridges at their para-positions.[1][2] This unique pillar-shaped architecture, with a rigid, electron-rich cavity and two identical entrances, underpins their remarkable host-guest chemistry and their propensity for self-assembly into well-defined supramolecular structures.[1][2] The primary driving forces for the self-assembly of pillararene systems are non-covalent interactions, including:
-
Host-Guest Interactions: The hydrophobic and π-rich cavity of pillararenes can encapsulate a variety of guest molecules, including neutral, cationic, and anionic species.[3][4] This selective binding is a key driver for the formation of higher-order structures.
-
Hydrophobic Effects: In aqueous environments, the hydrophobic nature of the pillararene cavity and appended alkyl chains drives the aggregation of amphiphilic pillararene derivatives to minimize contact with water molecules.
-
Electrostatic Interactions: Functionalization of the pillararene rim with charged groups (e.g., carboxylates, ammonium ions) introduces electrostatic interactions that can direct the self-assembly process and impart stimuli-responsiveness.[1]
-
π-π Stacking: The aromatic units of pillararenes can engage in π-π stacking interactions, contributing to the stability of the resulting assemblies.
These non-covalent interactions can be precisely controlled through the chemical design of the pillararene host and the selection of appropriate guest molecules, leading to the formation of diverse supramolecular architectures such as micelles, vesicles, nanotubes, and supramolecular polymers.[5]
Quantitative Data on Pillararene Systems
The following tables summarize key quantitative data from various studies on pillararene self-assembly, providing a comparative overview of their properties and performance in different applications.
Table 1: Host-Guest Binding Constants of Pillararene Systems
| Pillararene Host | Guest Molecule | Solvent/Medium | Binding Constant (K a , M⁻¹) | Reference |
| Cationic Pillar[6]arene | Alkylsulfonates | Water | Up to 10⁷ | [1] |
| Pillar[6]arene | Toluene Sulfonate | Water | 1.37 x 10⁶ (at 0.01 mM host) | [1] |
| Pillar[6]arene | Toluene Sulfonate | Water | 3.18 x 10⁴ (at 0.1 mM host) | [1] |
| Water-Soluble Pillar[7]arene | Oxaliplatin | pH 7.4 | 1.16 x 10⁴ ± 0.03 | [8] |
| Water-Soluble Pillar[7]arene | Oxaliplatin | pH 5.0 | 1.73 x 10³ ± 0.15 | [8] |
| Per-hydroxylated Pillar[7]arene | Viologen Salt | Acetone | 2.2 x 10² ± 0.3 | [9] |
| Diethyl Substituted Pillar[7]arene | o-xylene | - | ~70 | [10] |
| Diethyl Substituted Pillar[7]arene | Acetone | - | ~4 | [10] |
Table 2: Drug Loading and Physicochemical Properties of Pillararene-Based Nanocarriers
| Pillararene System | Drug | Drug Loading Capacity (DLC) (%) | Encapsulation Efficiency (EE) (%) | Size (nm) | Polydispersity Index (PDI) | Reference |
| WP5⊃EV@DOX | Doxorubicin (DOX) | - | 84.6 | - | - | [11] |
| WP5⊃C6Py@DOX | Doxorubicin (DOX) | 97 | - | - | - | [11] |
| CPA6/Oxaliplatin/DOX Nanovesicles | Oxaliplatin & DOX | - | 25.8 (DOX), 83.8 (Oxaliplatin) | 122 | - | [8] |
| PR-PAA Supramolecular Vesicles | Doxorubicin (DOX) | 45.6 | - | - | - | [12] |
| PCL-PAA Superamphiphiles | Doxorubicin (DOX) | 17.1 | - | - | - | [12] |
| Dual pH/Redox-Responsive Micelles | Doxorubicin (DOX) | - | - | <300 | - | [13] |
| mPEG-PCL Copolymer Micelles | Nile Red | - | - | 20, 40, 80, 120 | Narrow | [14] |
Table 3: Critical Aggregation Concentrations (CAC) of Amphiphilic Pillararene Systems
| Pillararene Derivative | Method | CAC (M) | Reference |
| trans-azobenzene guest (trans-3) | Conductivity | 1.68 x 10⁻⁴ | [15] |
| Amphiphilic Imidazolium Calix[15]arene Derivatives | Fluorescence (Pyrene) | Varies | [6] |
| Aggregation Induced Emission Amphiphile | - | Ultra-low | [16] |
Stimuli-Responsive Self-Assembly and Drug Release
A key feature of pillararene-based systems is their ability to respond to various internal and external stimuli, making them highly attractive for controlled drug delivery applications.[4][5]
pH-Responsive Systems
The introduction of pH-sensitive groups, such as carboxylic acids or amines, onto the pillararene scaffold allows for the construction of systems that undergo structural changes in response to pH variations.[5][17] For instance, carboxylated pillararenes are soluble in neutral or basic conditions but precipitate in acidic environments. This property can be harnessed to trigger the disassembly of nanocarriers and the release of their cargo in the acidic tumor microenvironment.[8]
Diagram: pH-Responsive Drug Release from a Pillararene-Based Nanocarrier
Caption: pH-triggered disassembly of a carboxylated pillararene vesicle for drug release.
A study on a CPA6/oxaliplatin nanovesicle system demonstrated that only 7% of encapsulated doxorubicin (DOX) was released at pH 7.4, which increased to 80% at pH 5.0 within 24 hours.[8] Similarly, 6% of complexed oxaliplatin was released at pH 7.4 compared to 70% at pH 5.0.[8]
Redox-Responsive Systems
The high concentration of glutathione (GSH) in the cytoplasm of cancer cells provides an internal stimulus for redox-responsive drug delivery systems.[18][19] By incorporating disulfide bonds into the pillararene structure or the guest molecule, nanocarriers can be designed to disassemble in the presence of GSH, leading to targeted drug release.[18][20] For example, a pillar[6]arene-based pseudo[18]rotaxane with a disulfide bond in its linker self-assembled into vesicles that could be disassembled by GSH, triggering the release of doxorubicin.[18]
Diagram: Redox-Responsive Drug Release Mechanism
Caption: Glutathione-mediated disassembly of a redox-responsive pillararene vesicle.
Photo-Responsive Systems
Light offers a non-invasive external stimulus for controlling drug release with high spatial and temporal precision.[2][21] Photo-responsive pillararene systems are typically constructed using photo-isomerizable guest molecules, such as azobenzene derivatives.[2][22][23] The trans-isomer of azobenzene can form a stable complex with pillar[7]arene, leading to the formation of aggregates.[2][15] Upon UV irradiation, the azobenzene isomerizes to the cis-form, which has a weaker binding affinity for the pillar[7]arene cavity, causing the disassembly of the aggregates and the release of any encapsulated cargo.[2][15] This process is often reversible upon irradiation with visible light.[2]
Diagram: Photo-Responsive Self-Assembly and Disassembly
References
- 1. Molecular Recognition by Pillar[5]arenes: Evidence for Simultaneous Electrostatic and Hydrophobic Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Pillararene-Based Stimuli-Responsive Supramolecular Delivery Systems for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Research progress on calixarene/pillararene-based controlled drug release systems [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of a Pillar[5]arene-Based Polyrotaxane for Enhancing the Drug Loading Capacity of PCL-Based Supramolecular Amphiphile as an Excellent Drug Delivery Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Correlation of polymeric micelle sizes and their cellular internalization in vitro and tumor targeting in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. supradrug.com [supradrug.com]
- 16. Aggregation induced emission amphiphile with an ultra low critical micelle concentration: fabrication, self assembling, and cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Research progress on calixarene/pillararene-based controlled drug release systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pillar[5]arene pseudo[1]rotaxane-based redox-responsive supramolecular vesicles for controlled drug release - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. Glutathione-triggered disassembly of isothermally responsive polymer nanoparticles obtained by nanoprecipitation of hydrophilic polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Glutathione-Driven Disassembly of Planar Organic Phototherapeutic Agents to Enhance Photodynamic-Photothermal Therapy Performance for Nasopharyngeal Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pillar[6]arene-based photoresponsive host-guest complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Photo/pH-controlled host-guest interaction between an azobenzene-containing block copolymer and water-soluble pillar[6]arene as a strategy to construct the "compound vesicles" for controlled drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Diethoxypillararene: A Comprehensive Technical Guide to its Molecular Recognition Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethoxypillar[1]arene (DEP) is a macrocyclic host molecule belonging to the pillararene family, which has garnered significant attention in supramolecular chemistry due to its unique pillar-shaped architecture and versatile molecular recognition capabilities. Composed of five 1,4-diethoxybenzene units linked by methylene bridges, DEP possesses a rigid, electron-rich cavity that enables it to form stable host-guest complexes with a variety of guest molecules. This technical guide provides an in-depth exploration of the molecular recognition properties of diethoxypillararene, focusing on its synthesis, host-guest interactions, and applications in drug delivery and chemical sensing.
Core Molecular Recognition Properties
The molecular recognition capabilities of diethoxypillararene are primarily driven by a combination of non-covalent interactions, including C-H···π interactions, hydrophobic effects, and electrostatic interactions. The electron-rich cavity of DEP provides a suitable environment for the encapsulation of guest molecules with complementary size, shape, and electronic properties. The ten ethoxy groups at the rims of the macrocycle can be functionalized to further tune its solubility and recognition properties.
The binding affinity of diethoxypillararene towards various guest molecules can be quantified by determining the association constant (Ka). These values are crucial for understanding the stability of the host-guest complexes and for designing applications in areas such as drug delivery and sensing.
Data Presentation: Quantitative Binding Data
The following tables summarize the association constants (Ka) for host-guest complexes of diethoxypillar[1]arene and related pillar[1]arenes with various guest molecules, as determined by different analytical techniques.
Table 1: Association Constants (Ka) of Diethoxypillar[1]arene (DEP) with Neutral Guests
| Guest Molecule | Solvent | Technique | Association Constant (Ka) [M-1] | Reference |
| 1,4-Dicyanobutane | Chloroform-d | ¹H NMR | 1.33 x 10⁴ | [2] |
| 1,6-Dicyanohexane | Chloroform-d | ¹H NMR | > 10⁵ | |
| 1,8-Dicyanooctane | Chloroform-d | ¹H NMR | > 10⁵ |
Table 2: Association Constants (Ka) of a Water-Soluble Pillar[1]arene with a Drug Molecule
| Host Molecule | Guest Molecule | Solvent | Technique | Association Constant (Ka) [M-1] | Reference |
| Water-Soluble Pillar[1]arene | Floxuridine | Methanol/Water | UV-vis | 8557 | [3] |
Table 3: Thermodynamic Parameters for the Binding of a Guest to a Cationic Pillar[1]arene
| Guest Molecule | ΔH (kJ mol-1) | TΔS (kJ mol-1) | Technique | Reference |
| Halogen-bonded Guest | 9.99 | 27.12 | ITC | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of Diethoxypillar[1]arene
The synthesis of diethoxypillar[1]arene is typically achieved through a Lewis acid-catalyzed condensation reaction between 1,4-diethoxybenzene and paraformaldehyde.
Materials:
-
1,4-Diethoxybenzene
-
Paraformaldehyde
-
Lewis acid catalyst (e.g., BF₃·OEt₂, FeCl₃)
-
Solvent (e.g., 1,2-dichloroethane, chloroform)
-
Methanol
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve 1,4-diethoxybenzene and paraformaldehyde in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add the Lewis acid catalyst to the solution and stir the reaction mixture at the appropriate temperature (this can range from room temperature to reflux, depending on the catalyst and solvent).
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding methanol.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure diethoxypillar[1]arene.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
¹H NMR Titration for Binding Constant Determination
¹H NMR titration is a powerful technique to study host-guest interactions in solution and to determine the association constant.
Materials:
-
Diethoxypillar[1]arene (host)
-
Guest molecule
-
Deuterated solvent (e.g., CDCl₃, D₂O)
-
NMR tubes
-
Micropipettes
Procedure:
-
Prepare a stock solution of the host (diethoxypillar[1]arene) of a known concentration in the deuterated solvent.
-
Prepare a series of stock solutions of the guest molecule at different concentrations in the same deuterated solvent.
-
Prepare a series of NMR samples by adding a fixed amount of the host stock solution to each NMR tube and then adding varying amounts of the guest stock solutions. Ensure the total volume in each NMR tube is constant.
-
Record the ¹H NMR spectrum for each sample.
-
Monitor the chemical shift changes of the protons of the host or guest upon complexation.
-
Plot the change in chemical shift (Δδ) against the concentration of the guest.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using specialized software to calculate the association constant (Ka).[5][6]
Fluorescence Spectroscopy for Host-Guest Binding Analysis
Fluorescence spectroscopy is a highly sensitive technique for studying host-guest complexation, particularly when the guest molecule is fluorescent and its emission properties change upon encapsulation.
Materials:
-
Diethoxypillar[1]arene (host)
-
Fluorescent guest molecule
-
Solvent
-
Quartz cuvettes
-
Fluorometer
Procedure:
-
Prepare a stock solution of the fluorescent guest molecule of a known concentration in the chosen solvent.
-
Prepare a stock solution of diethoxypillar[1]arene in the same solvent.
-
Prepare a series of solutions in quartz cuvettes containing a fixed concentration of the fluorescent guest and varying concentrations of the diethoxypillar[1]arene host.
-
Record the fluorescence emission spectrum of each solution, ensuring the excitation wavelength is set to the absorption maximum of the guest.
-
Monitor the changes in fluorescence intensity or emission wavelength as a function of the host concentration.
-
Plot the change in fluorescence intensity against the host concentration.
-
Analyze the titration data using a suitable binding model to determine the association constant (Ka).[7][8]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).
Materials:
-
Diethoxypillar[1]arene (host)
-
Guest molecule
-
Buffer solution
-
Isothermal titration calorimeter
Procedure:
-
Prepare solutions of the diethoxypillar[1]arene host and the guest molecule in the same degassed buffer. The concentration of the guest in the syringe should typically be 10-20 times higher than the concentration of the host in the sample cell.
-
Load the host solution into the sample cell of the calorimeter and the guest solution into the injection syringe.
-
Allow the system to equilibrate thermally.
-
Perform a series of injections of the guest solution into the sample cell while monitoring the heat change.
-
Integrate the heat flow data for each injection to obtain the heat released or absorbed per injection.
-
Plot the heat change per mole of injectant against the molar ratio of guest to host.
-
Fit the resulting binding isotherm to a suitable binding model to determine the association constant (Ka), enthalpy change (ΔH), and stoichiometry (n). From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.[4][9]
Signaling Pathways and Experimental Workflows
The unique molecular recognition properties of diethoxypillararene have been harnessed to construct stimuli-responsive systems for applications in drug delivery and sensing. The following diagrams, generated using the DOT language, illustrate key workflows.
pH-Responsive Drug Delivery System
Diethoxypillararene can be functionalized with pH-sensitive groups to create nanocarriers for targeted drug delivery. These systems are designed to encapsulate drug molecules at physiological pH (7.4) and release them in the acidic microenvironment of tumor tissues (pH ~5.0-6.5).
Fluorescent "Turn-On" Sensor
Diethoxypillararene can be employed as a key component in fluorescent sensors. In this example, a "turn-on" sensor is illustrated, where the complexation of an analyte with the diethoxypillararene-fluorophore system leads to an increase in fluorescence intensity.
Conclusion
Diethoxypillararene stands out as a versatile and powerful molecular host with significant potential in various scientific and technological fields. Its well-defined cavity, ease of functionalization, and strong binding affinities for a range of guest molecules make it an attractive platform for the development of advanced materials. The applications in stimuli-responsive drug delivery systems and sensitive chemical sensors highlighted in this guide demonstrate the practical utility of its unique molecular recognition properties. Further research into the host-guest chemistry of diethoxypillararene and its derivatives is expected to unlock even more innovative applications in medicine, materials science, and beyond.
References
- 1. BJOC - Research progress on calixarene/pillararene-based controlled drug release systems [beilstein-journals.org]
- 2. Tetraphenylethene-Embedded Pillar[5]arene and [15]Paracyclophane: Distorted Cavities and Host–Guest Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Supramolecular Amphiphiles Based on Pillar[5]arene and Meroterpenoids: Synthesis, Self-Association and Interaction with Floxuridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pillar[5]arene-based self-assembled linear supramolecular polymer driven by guest halogen–halogen interactions in solid and solution states - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. supradrug.com [supradrug.com]
- 6. Tunable Supramolecular Ag+-Host Interactions in Pillar[n]arene[m]quinones and Ensuing Specific Binding to 1-Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decasubstituted Pillar[5]arene Derivatives Containing L-Tryptophan and L-Phenylalanine Residues: Non-Covalent Binding and Release of Fluorescein from Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. islandscholar.ca [islandscholar.ca]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: BF3·OEt2 Catalyzed Synthesis of Diethoxypillararene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of diethoxypillararene, also known as 1,4-bis(ethoxy)pillar[1]arene, utilizing boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst. Pillararenes are a class of macrocyclic host molecules with a unique pillar-shaped architecture, making them attractive for various applications in supramolecular chemistry, drug delivery, and materials science. The described method is a one-pot Friedel-Crafts alkylation reaction between 1,4-diethoxybenzene and paraformaldehyde. This protocol outlines the reaction setup, execution, purification, and characterization of the final product, along with quantitative data and visualizations to aid in reproducibility.
Introduction
Pillararenes, first reported in 2008, are composed of hydroquinone units linked by methylene bridges at their para-positions.[2][3] Their symmetrical and rigid structure, along with their electron-rich cavity, allows for the encapsulation of various guest molecules. The synthesis of pillararenes is typically achieved through an acid-catalyzed condensation of a 1,4-dialkoxybenzene derivative with an aldehyde, most commonly paraformaldehyde.[4] Various Lewis acids have been employed as catalysts, with boron trifluoride diethyl etherate (BF₃·OEt₂) being a prominent and effective choice for this transformation.[1][2][5] This application note details the specific synthesis of diethoxypillararene, a derivative with ethoxy groups on the rims, which enhances its solubility in common organic solvents.
Data Presentation
The following table summarizes the key quantitative data for the BF₃·OEt₂ catalyzed synthesis of diethoxypillararene.
| Parameter | Value | Reference |
| Reactants | ||
| 1,4-Diethoxybenzene | 10 mmol | [6] |
| Paraformaldehyde | 10 mmol | [6] |
| Boron trifluoride diethyl etherate (BF₃·OEt₂) | 10 mmol | [6] |
| Reaction Conditions | ||
| Solvent | 1,2-Dichloroethane | [6] |
| Solvent Volume | 20 mL | [6] |
| Temperature | 30 °C | [6] |
| Reaction Time | 3 h | [6] |
| Product | ||
| Product Name | Diethoxypillararene | |
| Yield | Not explicitly stated for diethoxy derivative, but generally good for analogous pillararenes. | |
| Purification Method | Precipitation in methanol, followed by filtration and washing. | [6] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of diethoxypillararene.
Materials:
-
1,4-Diethoxybenzene (reagent grade)
-
Paraformaldehyde (reagent grade)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
1,2-Dichloroethane (anhydrous)
-
Methanol (reagent grade)
-
Chloroform (reagent grade)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Septum
-
Syringes
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-diethoxybenzene (10 mmol).
-
Add paraformaldehyde (0.31 g, 10 mmol).
-
Add 20 mL of anhydrous 1,2-dichloroethane to the flask.
-
Seal the flask with a septum and purge with nitrogen or argon gas for 5-10 minutes to ensure an inert atmosphere.
-
-
Catalyst Addition and Reaction:
-
While stirring the mixture at room temperature, slowly add boron trifluoride diethyl etherate (1.25 mL, 10 mmol) via syringe.
-
After the addition of the catalyst, increase the temperature to 30 °C.
-
Allow the reaction to stir at this temperature for 3 hours.[6] The solution will typically change color.
-
-
Work-up and Purification:
-
After 3 hours, pour the reaction mixture into a beaker containing methanol.
-
A precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with methanol to remove any unreacted starting materials and byproducts.
-
To further purify, dissolve the solid in a minimal amount of chloroform and filter to remove any insoluble impurities. The filtrate contains the desired product.
-
The solvent can be removed under reduced pressure to yield the purified diethoxypillararene.
-
Characterization:
The structure and purity of the synthesized diethoxypillararene can be confirmed by standard analytical techniques such as:
-
¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure and the presence of the repeating units.
-
Mass spectrometry (e.g., ESI-MS): To determine the molecular weight of the macrocycle.
-
Melting Point: To assess the purity of the compound.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the proposed reaction mechanism for the synthesis of diethoxypillararene.
Caption: Experimental workflow for the synthesis of diethoxypillararene.
Caption: Proposed mechanism for the BF₃·OEt₂ catalyzed synthesis of diethoxypillararene.
Discussion
The BF₃·OEt₂ catalyzed synthesis of diethoxypillararene is an efficient method for producing this valuable macrocycle. The reaction proceeds via a Friedel-Crafts alkylation mechanism, where BF₃·OEt₂ acts as a Lewis acid to activate the paraformaldehyde, generating a highly electrophilic species. This electrophile is then attacked by the electron-rich 1,4-diethoxybenzene. Subsequent oligomerization and an intramolecular cyclization event lead to the formation of the pillar[1]arene structure. The choice of solvent can influence the yield and selectivity of the reaction, with chlorinated solvents like 1,2-dichloroethane being commonly employed. The purification is relatively straightforward, relying on the poor solubility of the product in methanol. This protocol provides a solid foundation for the synthesis of diethoxypillararene, which can be further functionalized for a wide array of applications in host-guest chemistry and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. para-Bridged symmetrical pillar[5]arenes: their Lewis acid catalyzed synthesis and host-guest property. (2008) | Tomoki Ogoshi | 1844 Citations [scispace.com]
- 4. Synthesis and conformational characteristics of alkyl-substituted pillar[5]arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. para-Bridged symmetrical pillar[5]arenes: their Lewis acid catalyzed synthesis and host-guest property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Application Note: Purification of Ethoxypillararene Without Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and scalable method for the purification of ethoxypillararenes, specifically ethoxypillar[1]arene, without the need for column chromatography. Traditional chromatographic techniques can be time-consuming, costly, and difficult to scale up. The described protocol utilizes a straightforward recrystallization procedure, offering a highly efficient alternative for obtaining high-purity ethoxypillararene suitable for a variety of research and development applications, including supramolecular chemistry and drug delivery systems. This method has been demonstrated to be effective for batch sizes ranging from grams to tens of grams.
Introduction
Pillararenes are a class of macrocyclic host molecules that have garnered significant interest in supramolecular chemistry due to their unique pillar-shaped architecture and versatile host-guest properties. Ethoxypillararenes, in particular, serve as key intermediates for the synthesis of more complex functionalized pillararenes. The synthesis of these macrocycles often results in a mixture of ring sizes (e.g., pillar[2]arene and pillar[1]arene) and other byproducts, necessitating a reliable purification strategy. While column chromatography is a common purification technique, it presents challenges in terms of scalability, solvent consumption, and reproducibility. This note provides a detailed protocol for a non-chromatographic purification of ethoxypillar[1]arene by recrystallization, a method that is both efficient and readily scalable.[3][4]
Advantages of Non-Chromatographic Purification
-
Scalability: The protocol is easily scalable from gram to multi-gram batches, making it suitable for applications requiring larger quantities of material.[3][4]
-
Cost-Effectiveness: By avoiding the use of large volumes of silica gel and chromatography solvents, this method significantly reduces purification costs.
-
Time Efficiency: Recrystallization is typically a faster process compared to column chromatography, especially for larger scale purifications.
-
High Purity: This method has been shown to yield ethoxypillar[1]arene with high purity, suitable for most downstream applications.[3][4]
Data Summary
The following table summarizes the quantitative data for the purification of ethoxypillar[1]arene using the recrystallization protocol.
| Parameter | Value | Reference |
| Starting Material | Crude ethoxypillar[1]arene | [3][4] |
| Purity of Recrystallized Product | 97-98.2% | [3][4] |
| Yield (Second Crop) | Not specified | |
| Melting Point | 165-167 °C | [3] |
| Scale | 1.0 g up to 40 g batches | [3][4] |
Experimental Protocol: Recrystallization of Ethoxypillar[1]arene
This protocol is adapted from a procedure published in Organic Syntheses.[3][4]
Materials:
-
Crude ethoxypillar[1]arene
-
Chloroform (CHCl₃)
-
Acetone
-
2 L Round-bottomed flask
-
Büchner funnel (20 cm diameter)
-
2 L Filter flask
-
Whatman 185 mm diameter filter paper
-
-20 °C Freezer
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the crude ethoxypillar[1]arene in chloroform (approximately 15 mL per gram of crude material) in a 2 L round-bottomed flask. For a 40 g batch, 600 mL of chloroform is used.[3][4]
-
Addition of Anti-Solvent: To the chloroform solution, add an equal volume of acetone (e.g., 600 mL of acetone for 600 mL of chloroform).[3][4]
-
Crystallization: Place the round-bottomed flask in a -20 °C freezer and allow it to stand for 24 hours to facilitate the precipitation of the purified product.[3][4]
-
Isolation: Collect the resulting precipitate by suction filtration using a 20 cm diameter Büchner funnel and Whatman 185 mm filter paper.[3][4]
-
Drying: Dry the collected solid under vacuum at 55 °C for 48 hours to remove residual solvents.[3][4]
-
Characterization: The purity of the final product can be determined by quantitative ¹H-NMR using an internal standard such as 2,4-dinitrochlorobenzene.[3][4] The identity of the product can be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS).[3]
Workflow Diagram
References
Application Notes and Protocols: Recrystallization of Crude Ethoxypillararene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of crude ethoxypillararene via recrystallization. The following procedures are designed to yield a high-purity product suitable for further research and development applications.
Introduction
Pillararenes are a class of macrocyclic host molecules with a pillar-shaped architecture, first reported in 2008. Ethoxypillararenes, specifically, are key intermediates in the synthesis of more complex, functionalized pillararenes. The synthesis of ethoxypillar[1]arene can be particularly challenging due to the concurrent formation of the smaller pillar[2]arene macrocycle as a significant byproduct.[3] Therefore, an effective purification protocol is crucial to isolate the desired ethoxypillararene. Recrystallization is a robust and scalable method for the purification of solid organic compounds, making it an ideal choice for this application.
Experimental Protocols
This section details two primary methods for the purification of crude ethoxypillararene: a preliminary washing procedure and a more rigorous recrystallization protocol.
Preliminary Purification by Ethanol Washing
This initial step is effective in removing a significant portion of impurities from the crude product.
Procedure:
-
Place the crude ethoxypillararene solid in a Büchner funnel fitted with filter paper.
-
Break up any large clumps of the solid with a spatula.
-
Wash the solid with anhydrous ethanol. For a 40 g batch of crude product, a total of approximately 1.5 L of ethanol can be used, applied in several portions (e.g., 5 x 300 mL).[3]
-
After each wash, allow the ethanol to drain completely under suction. The filtrate, which is initially dark, will become progressively lighter with each wash.[3]
-
Continue washing until the solid becomes a fine, tan, homogenous powder.[3]
-
Dry the purified solid under vacuum.
Recrystallization from a Dichloromethane/Methanol Solvent System
For achieving higher purity, a recrystallization from a binary solvent system is recommended. This procedure is adapted from purification methods for similar organic macrocycles.[4]
Procedure:
-
Transfer the crude or pre-washed ethoxypillararene to an Erlenmeyer flask.
-
Add a minimal amount of hot dichloromethane to the flask until the solid is completely dissolved.
-
Slowly add methanol to the hot solution until the solution becomes slightly cloudy, indicating the point of saturation.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed during this cooling period.
-
Once the flask has reached room temperature, place it in a low-temperature freezer (-20 °C) to maximize crystal precipitation.[4]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of cold pentane.[4]
-
Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
The following table summarizes the key quantitative parameters for the recrystallization procedure.
| Parameter | Value | Unit | Notes |
| Ethanol Wash | |||
| Crude Product Scale | 1.0 - 40 | g | The procedure is scalable.[3] |
| Ethanol Volume (for 40g scale) | ~1.5 (5 x 300) | L (mL) | Anhydrous ethanol is recommended.[3] |
| Dichloromethane/Methanol Recrystallization | |||
| Primary Solvent | Dichloromethane | - | Use the minimum amount of hot solvent for dissolution.[4] |
| Anti-Solvent | Methanol | - | Added until the solution becomes cloudy. |
| Cooling Temperature | -20 | °C | For maximum precipitation.[4] |
| Washing Solvent | Pentane | - | Used to wash the final crystals.[4] |
Visualization
Experimental Workflow for Recrystallization
Caption: Workflow for the purification of crude ethoxypillararene.
References
Application Notes and Protocols: Functionalization of Diethoxypillararene for Drug Delivery
Application Notes and Protocols: Functionalization of Diethoxypillar[1]arene for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pillar[n]arenes, a class of macrocyclic host molecules, have garnered significant attention in the field of drug delivery due to their unique pillar-shaped architecture, electron-rich cavity, and facile functionalization. Diethoxypillar[1]arene, a derivative of the parent pillar[1]arene, offers a versatile platform for the development of sophisticated drug delivery systems. Its functionalization allows for the attachment of various moieties to enhance drug loading, impart stimuli-responsiveness, and achieve targeted delivery to specific cells or tissues.
These application notes provide a comprehensive overview of the key strategies for functionalizing diethoxypillar[1]arene for drug delivery applications. Detailed protocols for synthesis, drug loading and release, and in vitro cytotoxicity assessment are provided to guide researchers in this promising area of nanomedicine.
Data Presentation
Table 1: Quantitative Data on Doxorubicin (DOX) Loading in Functionalized Pillar[1]arenes
| Functionalized Pillar[1]arene System | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Reference |
| Thioether-modified pillar[1]arene derivative (WP5) and pyridinium salt derivative (C6Py) | 97 | Not Reported | [2][3] |
| PEG-modified pillar[1]arene and bipyridilium salt derivative (EV) | Not Reported | 84.6 | [2][3] |
| Cationic pillar[1]arene (DAWP5) and sodium dodecyl sulfonate (SDS) vesicles | Not Reported | High (qualitative) | [4] |
Table 2: In Vitro Cytotoxicity of Doxorubicin-Loaded Pillar[1]arene Systems
| Cell Line | Pillar[1]arene System | IC50 (µM) | Reference |
| HepG2 | Free DOX | 3.43 | [4] |
| HepG2 | DOX-loaded DAWP5/SDS vesicles | 0.79 | [4] |
| HepG2 | Free DOX | 6.3 | [5] |
| HepG2 | WP5⊃C6Py@DOX | 1.2 | [5] |
Experimental Protocols
Protocol 1: Synthesis of Carboxyl-Functionalized Pillar[1]arene
This protocol describes a general method for introducing a terminal carboxylic group to a pillar[1]arene structure, which can then be used for further conjugation or to enhance water solubility.[6]
Materials:
-
Monosubstituted pillar[1]arene with a terminal amine group
-
Diglycolic anhydride
-
Tetrahydrofuran (THF), anhydrous
-
Acetic acid chloride
-
Chloroform
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Synthesis of Diglycolic Anhydride: Dehydrate diglycolic acid using acetic acid chloride in chloroform to synthesize diglycolic anhydride.
-
Reaction: Dissolve the amine-functionalized pillar[1]arene in anhydrous THF in a round-bottom flask.
-
Add a 4-fold excess of diglycolic anhydride to the solution.
-
Reflux the reaction mixture at 66 °C (boiling point of THF) with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to obtain the pure carboxyl-functionalized pillar[1]arene.
-
Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and MALDI-TOF mass spectrometry.[6]
Protocol 2: Doxorubicin (DOX) Loading into Pillar[1]arene Nanoparticles
This protocol outlines a general procedure for loading the anticancer drug doxorubicin into self-assembled pillar[1]arene nanoparticles.[7]
Materials:
-
Functionalized pillar[1]arene (e.g., amino-amide modified pillar[1]arene)
-
Doxorubicin hydrochloride (DOX)
-
Dimethylformamide (DMF)
-
Deionized water
-
Centrifuge
Procedure:
-
Nanoparticle Formation: Prepare a solution of the functionalized pillar[1]arene in an appropriate solvent (e.g., a methanol/acetone mixture) to allow for self-assembly into nanoparticles.
-
Drug Solution: Prepare a solution of doxorubicin in deionized water.
-
Loading: Add the pillar[1]arene nanoparticles to the doxorubicin solution.
-
Stir the mixture at room temperature for 24 hours in the dark to facilitate the encapsulation of the drug.
-
Purification: Separate the DOX-loaded nanoparticles from the unloaded drug by centrifugation (e.g., 8,000 rpm for 8 minutes).
-
Wash the nanoparticle pellet multiple times with DMF and deionized water to remove any surface-adsorbed drug.
-
Quantification: Determine the drug loading capacity by measuring the concentration of doxorubicin in the supernatant using a UV-Vis spectrophotometer at 490 nm. The drug loading capacity is calculated using the following formula: Drug Loading Capacity (%) = [(Initial weight of DOX) - (Weight of DOX in supernatant)] / (Weight of nanoparticles) x 100
Protocol 3: In Vitro Doxorubicin (DOX) Release Study
This protocol describes a method to evaluate the release of doxorubicin from pillar[1]arene nanoparticles under different pH conditions, mimicking physiological and tumor microenvironments.[8]
Materials:
-
DOX-loaded pillar[1]arene nanoparticles
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.0
-
Dialysis membrane (e.g., MWCO 3.5 kDa)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Disperse a known amount of DOX-loaded nanoparticles in a specific volume of PBS (pH 7.4).
-
Transfer the nanoparticle suspension into a dialysis bag.
-
Release Study: Place the dialysis bag in a larger container with a known volume of PBS (pH 7.4 or pH 5.0).
-
Incubate the setup at 37°C with gentle shaking.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium from the outer container.
-
Replenish the container with the same volume of fresh PBS to maintain sink conditions.
-
Quantification: Measure the concentration of released doxorubicin in the collected aliquots using a UV-Vis spectrophotometer at 480 nm.
-
Calculate the cumulative percentage of drug release at each time point.
Protocol 4: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a detailed procedure for evaluating the cytotoxicity of drug-loaded pillar[1]arene nanoparticles against cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][4][9][10]
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa, HepG2)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Free DOX solution (as a control)
-
DOX-loaded pillar[1]arene nanoparticle suspension
-
Blank pillar[1]arene nanoparticles (as a control)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of free DOX, DOX-loaded nanoparticles, and blank nanoparticles in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the different treatment solutions to the respective wells. Include untreated cells as a negative control.
-
Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, remove the treatment medium and add 20 µL of MTT solution to each well.
-
Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plates for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. Plot the cell viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Mandatory Visualizations
Caption: Workflow for the functionalization and drug loading of diethoxypillar[1]arene.
Caption: Targeted drug delivery and release mechanism of a functionalized pillararene.
Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.
References
- 1. MTT (Assay protocol [protocols.io]
- 2. texaschildrens.org [texaschildrens.org]
- 3. researchgate.net [researchgate.net]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. High Drug Loading Pillar[5]Arene‐Based Nanodrug Delivery System Enhances Anticancer Efficacy and Reduces Toxicity | Zendy [zendy.io]
- 6. mdpi.com [mdpi.com]
- 7. GOx-assisted synthesis of pillar[5]arene based supramolecular polymeric nanoparticles for targeted/synergistic chemo-chemodynamic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Delivery and Controlled Release of Doxorubicin for Targeting Osteosarcoma Bone Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Laterally functionalized pillar[5]arene: a new building block for covalent self-assembly - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Diethoxypillararene as a Transducer in Electrochemical Biosensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and methodologies for utilizing diethoxypillararene as a molecular transducer in the fabrication of electrochemical biosensors. The unique host-guest chemistry of diethoxypillararene offers a versatile platform for the sensitive and selective detection of a wide range of analytes, including neurotransmitters and other small biomolecules relevant to drug development and clinical diagnostics.
Principle of Operation: Host-Guest Interaction-Mediated Signal Transduction
Diethoxypillar[1]arene, a macrocyclic host molecule with a rigid, pillar-shaped structure and an electron-rich cavity, serves as the primary recognition element in these biosensors. The fundamental principle of detection lies in the specific binding of an analyte (guest) within the hydrophobic cavity of the diethoxypillararene (host). This host-guest interaction perturbs the local electrochemical environment at the electrode surface, leading to a measurable change in the electrochemical signal.
The transduction mechanism can be categorized as follows:
-
"On/Off" Switching: The binding of a non-electroactive analyte can block the access of a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻) to the electrode surface. This results in an increase in the charge transfer resistance (Rct), effectively "turning off" the electrochemical signal in a concentration-dependent manner.
-
Direct Electrochemical Detection: For electroactive analytes such as dopamine, the diethoxypillararene can act as a preconcentration agent, enriching the analyte at the electrode surface. This leads to an enhanced electrochemical signal (e.g., increased peak current in differential pulse voltammetry). The host-guest interaction can also favorably alter the oxidation potential of the analyte.
The following diagram illustrates the general signaling pathway for a diethoxypillararene-based electrochemical biosensor operating in an "On/Off" mode.
References
Application of Pillararenes in Molecular Recognition and Sensing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pillararenes are a class of macrocyclic host molecules with a unique pillar-shaped architecture, composed of hydroquinone units linked by methylene bridges.[1] Their rigid, symmetrical structure and electron-rich cavity make them exceptional candidates for host-guest chemistry, with significant applications in molecular recognition and sensing.[1][2] The ease of functionalization at their rims allows for the fine-tuning of their solubility, selectivity, and signaling capabilities, enabling the development of highly sensitive and selective sensors for a wide range of analytes, including metal ions, small organic molecules, and biomolecules.[3][4] This document provides an overview of the applications of pillararenes in sensing, along with detailed protocols for key experiments.
Principles of Molecular Recognition and Sensing with Pillararenes
The sensing mechanism of pillararene-based systems typically relies on the specific binding of a target analyte (guest) within the pillararene's cavity (host). This host-guest interaction is driven by a combination of non-covalent forces, including hydrophobic interactions, π-π stacking, C-H···π interactions, and electrostatic interactions.[4] The binding event is then transduced into a measurable signal, most commonly a change in fluorescence.[5]
Functionalization of the pillararene scaffold with fluorophores or other signaling moieties is a common strategy. The binding of a guest molecule can alter the photophysical properties of the fluorophore through mechanisms such as photoinduced electron transfer (PET), aggregation-induced emission (AIE), or fluorescence resonance energy transfer (FRET), leading to a "turn-on" or "turn-off" fluorescent response.[6][7]
Applications in Sensing
Pillararene-based sensors have been developed for a diverse array of analytes with high sensitivity and selectivity.
Detection of Environmental Pollutants
Pillararenes are effective in recognizing and sensing various environmental pollutants. A notable example is the detection of the herbicide paraquat, a highly toxic compound.[1] Functionalized pillar[2]arenes have been designed to selectively bind paraquat, resulting in a distinct fluorescence response.[1] Similarly, pillararene-based sensors have been engineered for the detection of heavy metal ions like Hg²⁺, Cu²⁺, and Fe³⁺ in aqueous solutions, often with very low detection limits.[4][6]
Biomedical Sensing and Diagnostics
In the biomedical field, pillararenes are utilized for the detection of biologically significant molecules. For instance, water-soluble pillar[3]arenes have been successfully employed to selectively recognize and sense adenosine triphosphate (ATP), a crucial molecule in cellular energy transfer.[8] Furthermore, pillararene-based fluorescent sensor arrays have been developed for the high-throughput analysis of multiple neurotransmitters, demonstrating their potential in neuroscience and disease diagnostics.[9]
Quantitative Data Summary
The following tables summarize the performance of selected pillararene-based sensors for various analytes.
| Host Molecule | Analyte | Sensing Method | Solvent System | Limit of Detection (LOD) | Binding Constant (Ka) | Reference |
| Tripodal tri-pillar[2]arene (TP5) | Paraquat (PQ) | Fluorescence | Water | 2.23 × 10⁻⁷ M | - | [1] |
| Bi-pillar[2]arene AIEgen (P3) | Hg²⁺ | Fluorescence | DMSO/H₂O | 4.30 × 10⁻⁸ M | 2.50 × 10³ L² mol⁻² | [6] |
| Pillar[2]arene-naphthalimide (P6) | Cu²⁺ | Fluorescence | - | 1.85 × 10⁻⁶ M | (3.39 ± 0.40) × 10⁵ L² mol⁻² | [6] |
| Water-soluble pillar[2]arene (GWP5) | Fe³⁺ | Fluorescence | Water | 7.84 × 10⁻⁹ M | - | [4] |
| Water-soluble pillar[3]arene | ATP | Fluorescence | Water | - | - | [8] |
| Dual-functionalized pillar[2]arene (CN-DFP5) | Neurotransmitters | Fluorescence Array | - | High sensitivity | - | [9] |
Experimental Protocols
Protocol 1: Synthesis of a Water-Soluble Carboxylato-Pillar[3]arene (WP6) for ATP Sensing
This protocol is adapted from the synthesis of water-soluble pillararenes for biomedical applications.[3]
Materials:
-
1,4-Dimethoxybenzene
-
Paraformaldehyde
-
BF₃·OEt₂
-
Ethyl bromoacetate
-
Potassium carbonate
-
Tetrabutylammonium iodide (TBAI)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dry dichloromethane (DCM)
-
Dry acetone
-
Ethanol
-
Deionized water
Procedure:
-
Synthesis of Per-methoxypillar[3]arene:
-
To a solution of 1,4-dimethoxybenzene (1.38 g, 10.0 mmol) and paraformaldehyde (0.30 g, 10.0 mmol) in 100 mL of dry DCM, add BF₃·OEt₂ (1.2 mL, 10.0 mmol) dropwise at 0 °C under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by adding 50 mL of methanol.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to obtain per-methoxypillar[3]arene as a white solid.
-
-
Synthesis of Carboxylate-Functionalized Pillar[3]arene:
-
To a solution of per-methoxypillar[3]arene (1.0 g, 0.83 mmol) in 50 mL of dry acetone, add ethyl bromoacetate (2.0 g, 12.0 mmol), potassium carbonate (2.0 g, 14.5 mmol), and a catalytic amount of TBAI.
-
Reflux the mixture for 24 hours.
-
After cooling to room temperature, filter the mixture and evaporate the solvent.
-
Purify the residue by column chromatography (DCM/methanol = 50:1) to yield the ester-functionalized pillar[3]arene.
-
-
Hydrolysis to Carboxylato-Pillar[3]arene (WP6):
-
Dissolve the ester-functionalized pillar[3]arene (0.5 g) in a mixture of ethanol (20 mL) and a 2 M NaOH aqueous solution (20 mL).
-
Stir the mixture at 60 °C for 12 hours.
-
After cooling, acidify the solution with 2 M HCl to pH 2-3 to precipitate the product.
-
Collect the precipitate by filtration, wash with deionized water, and dry under vacuum to obtain the carboxylic acid-functionalized pillar[3]arene.
-
To prepare the water-soluble sodium salt (WP6), dissolve the carboxylic acid product in a stoichiometric amount of NaOH solution and then lyophilize to obtain a white powder.
-
Protocol 2: Fluorescence Sensing of Paraquat using a Pillar[2]arene-based Sensor
This protocol describes a general procedure for fluorescence titration experiments to detect an analyte.
Materials:
-
Functionalized pillar[2]arene host (e.g., TP5)
-
Paraquat (PQ) stock solution (e.g., 1.0 x 10⁻³ M in water)
-
Buffer solution (e.g., PBS, pH 7.4)
-
High-purity water
-
Fluorometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the pillar[2]arene host (e.g., 1.0 x 10⁻⁴ M) in the desired buffer solution.
-
Prepare a series of standard solutions of paraquat by diluting the stock solution with the same buffer.
-
-
Fluorescence Titration:
-
Place a fixed volume of the pillar[2]arene host solution (e.g., 2.0 mL of a 1.0 x 10⁻⁵ M solution) into a quartz cuvette.
-
Record the initial fluorescence spectrum of the host solution.
-
Successively add small aliquots (e.g., 2-10 µL) of the paraquat stock solution to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes.
-
Record the fluorescence spectrum after each addition.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the paraquat concentration.
-
The change in fluorescence intensity indicates the binding of paraquat to the pillararene host.
-
The limit of detection (LOD) can be calculated using the formula LOD = 3σ/S, where σ is the standard deviation of the blank signal and S is the slope of the calibration curve in the linear range.
-
Visualizations
Caption: General signaling pathway for a pillararene-based fluorescent sensor.
Caption: Experimental workflow for pillararene-based fluorescence sensing.
Caption: Key structural features of pillararenes and their functional consequences.
References
- 1. researchgate.net [researchgate.net]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. supradrug.com [supradrug.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Developments of Fluorescence Sensors Constructed from Pillar[n]arene-Based Supramolecular Architectures Containing Metal Coordination Sites [mdpi.com]
- 7. Pillar[n]arene-mediated metal nanoparticles: from synthesis and self-assembly to applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Pillar[5]arene-Based Fluorescent Sensor Array for Biosensing of Intracellular Multi-neurotransmitters through Host-Guest Recognitions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Diethoxypillararene using Chlorocyclohexane as a Template Solvent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of diethoxypillar[1]arene, often referred to as diethoxypillararene, utilizing chlorocyclohexane as a template solvent. This method is notable for its high selectivity and yield for the six-membered macrocycle, a crucial intermediate for further functionalization in supramolecular chemistry and drug delivery applications.
Introduction
Pillararenes are a class of macrocyclic host molecules with a unique pillar-shaped architecture. Their electron-rich cavity and versatile functionalization capabilities make them attractive for a wide range of applications, including drug delivery, sensing, and catalysis. The synthesis of pillar[1]arenes, in particular, can be challenging, often resulting in mixtures of different ring sizes. The use of a suitable template solvent is crucial for directing the cyclization towards the desired macrocycle. Chlorocyclohexane has been identified as an effective template for the high-yield synthesis of diethoxypillar[1]arene.[2][3] Its molecular shape and size are thought to stabilize the forming pre-macrocyclic intermediates, favoring the formation of the six-membered ring over other homologues.[4]
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of diethoxypillararene using the chlorocyclohexane template method.
| Parameter | Value | Reference |
| Reactants | ||
| 1,4-Diethoxybenzene | 1.0 equiv | [2] |
| Paraformaldehyde | 2.0 equiv | [2] |
| Boron trifluoride etherate (BF₃·OEt₂) | 1.3 equiv | [2] |
| Solvent | Chlorocyclohexane | [2] |
| Reaction Time | 1.5 hours | [2] |
| Yield | up to 87% | [3] |
| Purity (after recrystallization) | >97% | |
| Molecular Formula | C₆₆H₈₄O₁₂ | [5] |
| Molecular Weight | 1069.37 g/mol | [5] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 6.75 (s, 12H, Ar-H), 3.84 (s, 12H, Ar-CH₂-Ar), 3.78 (q, J = 7.0 Hz, 24H, -OCH₂CH₃), 1.28 (t, J = 7.0 Hz, 36H, -OCH₂CH₃) | |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 149.9, 128.4, 114.6, 63.8, 29.8, 15.1 | |
| Mass Spectrometry (MALDI-TOF) | m/z = 1086.63 [M+NH₄]⁺ | [5] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of diethoxypillararene.
Materials and Equipment
-
1,4-Diethoxybenzene
-
Paraformaldehyde
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Chlorocyclohexane
-
Anhydrous ethanol
-
Chloroform
-
Acetone
-
Round-bottom flask (2000 mL, three-necked)
-
Overhead stirrer
-
Argon or Nitrogen source
-
Syringe
-
Büchner funnel and filter flask
Synthesis Procedure
-
Reaction Setup : An oven-dried 2000 mL three-necked round-bottomed flask is equipped with an overhead stirrer and an inert gas (Argon or Nitrogen) inlet. The flask is flushed with the inert gas for 10 minutes.
-
Addition of Reactants : 1,4-Diethoxybenzene (40.00 g, 0.24 mol) and paraformaldehyde (14.38 g, 0.48 mol) are added to the reaction flask. The solids are stirred at approximately 400 rpm for 5 minutes under a continuous flow of inert gas.
-
Addition of Solvent : Chlorocyclohexane (1.0 L) is then added to the flask, resulting in a white, cloudy suspension. The mixture is stirred for an additional 10 minutes.
-
Initiation of Reaction : While stirring, boron trifluoride etherate (40 mL, 0.32 mol) is added via syringe in a single, continuous stream.[2] A noticeable color change from a white suspension to a dark green-black mixture will occur within a few minutes, accompanied by a mild exotherm.[2]
-
Reaction : The reaction mixture is stirred at room temperature for 1.5 hours.[2]
-
Quenching : The reaction is quenched by the addition of anhydrous ethanol (500 mL) to the reaction mixture, which will cause the formation of a brown precipitate.[2]
-
Isolation of Crude Product : The precipitate is collected by suction filtration and washed with ethanol. The solid is then dried under vacuum.
Purification
-
Recrystallization : The crude product is dissolved in chloroform (600 mL) in a large flask. Acetone (600 mL) is then added to the solution.
-
Crystallization : The flask is placed in a freezer at -20 °C for 24 hours to allow for the formation of crystals.
-
Isolation of Pure Product : The crystalline solid is collected by suction filtration, washed with cold acetone, and dried under vacuum to yield pure diethoxypillar[1]arene as a white crystalline solid.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed templating mechanism.
Caption: A flowchart illustrating the key steps in the synthesis and purification of diethoxypillararene.
Caption: A diagram showing the proposed role of chlorocyclohexane as a template in the formation of diethoxypillararene.
References
Application Notes and Protocols: Preparation of Water-Soluble Pillararene Derivatives for Biomedical Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of water-soluble pillararene derivatives for biomedical purposes. Pillararenes are a class of macrocyclic host molecules with a unique pillar-shaped architecture, making them ideal scaffolds for the development of drug delivery systems, biosensors, and imaging agents. Their facile functionalization allows for the introduction of various moieties to enhance water solubility, biocompatibility, and target specificity.
Introduction to Water-Soluble Pillararenes in Biomedicine
Pillararenes, composed of hydroquinone units linked by methylene bridges, possess a hydrophobic cavity and reactive rims that can be chemically modified. To overcome their inherent poor water solubility for biomedical applications, hydrophilic groups are introduced to the pillararene scaffold. Common strategies include the incorporation of carboxylates, sulfonates, polyethylene glycol (PEG), and carbohydrates. These modifications not only enhance aqueous solubility but also provide handles for further conjugation with targeting ligands or therapeutic agents. The host-guest chemistry of water-soluble pillararenes enables the encapsulation of drug molecules, protecting them from degradation and facilitating their transport to target sites. Furthermore, stimuli-responsive moieties can be integrated to trigger drug release in response to specific physiological cues, such as changes in pH or ATP concentration, which are often characteristic of diseased tissues.
Synthesis of Water-Soluble Pillararene Derivatives
Synthesis of Carboxylated Pillar[1]arene (CP5A)
Carboxylated pillararenes are among the most common water-soluble derivatives due to the ionizable nature of the carboxylic acid groups, which imparts excellent water solubility at physiological pH.
Experimental Protocol:
-
Synthesis of Per-methoxypillar[1]arene: 1,4-Dimethoxybenzene (1.0 equiv.) and paraformaldehyde (2.0 equiv.) are dissolved in 1,2-dichloroethane. The solution is cooled to 0 °C, and boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 equiv.) is added dropwise. The reaction is stirred at room temperature for 2 hours. The resulting precipitate is filtered, washed with methanol, and dried to yield per-methoxypillar[1]arene.
-
Demethylation: The per-methoxypillar[1]arene (1.0 equiv.) is dissolved in dry dichloromethane (DCM) and cooled to -78 °C. Boron tribromide (BBr₃) (10.0 equiv.) is added dropwise, and the mixture is stirred at room temperature for 24 hours. The reaction is quenched by the slow addition of methanol, and the solvent is removed under reduced pressure.
-
Carboxymethylation: The resulting per-hydroxypillar[1]arene (1.0 equiv.) and ethyl bromoacetate (12.0 equiv.) are dissolved in anhydrous acetone. Potassium carbonate (K₂CO₃) (20.0 equiv.) is added, and the mixture is refluxed for 48 hours. The solvent is evaporated, and the residue is purified by column chromatography.
-
Hydrolysis: The ester-functionalized pillar[1]arene is dissolved in a mixture of tetrahydrofuran (THF) and water. An excess of lithium hydroxide (LiOH) is added, and the solution is stirred at room temperature for 24 hours. The solution is then acidified with hydrochloric acid (HCl) to precipitate the carboxylated pillar[1]arene (CP5A). The product is collected by filtration, washed with water, and dried.
Characterization Data: The successful synthesis of CP5A can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum should show the disappearance of the methoxy protons and the appearance of signals corresponding to the methylene protons of the acetate groups.
Synthesis of PEGylated Pillar[2]arene (PEG-P6A)
PEGylation is a widely used strategy to improve the biocompatibility and circulation time of nanoparticles.
Experimental Protocol:
-
Synthesis of Per-hydroxypillar[2]arene: This is synthesized following a similar procedure to the pillar[1]arene analogue, often using a templating agent to favor the formation of the larger macrocycle.
-
PEGylation: Per-hydroxypillar[2]arene (1.0 equiv.) is dissolved in anhydrous N,N-dimethylformamide (DMF). Sodium hydride (NaH) (12.0 equiv.) is added portion-wise at 0 °C, and the mixture is stirred for 1 hour. Monotosylated polyethylene glycol (TsO-PEG) (12.0 equiv.) is then added, and the reaction is stirred at 80 °C for 48 hours. The solvent is removed in vacuo, and the residue is purified by dialysis against water to yield the PEGylated pillar[2]arene (PEG-P6A).
Synthesis of Glycosylated Pillar[1]arene (Gal-P5A)
Glycosylation can enhance biocompatibility and provide targeting capabilities towards specific cell surface receptors.
Experimental Protocol:
-
Synthesis of Azido-functionalized Pillar[1]arene: Per-hydroxypillar[1]arene is reacted with an appropriate azide-containing alkyl halide in the presence of a base.
-
Synthesis of Alkyne-functionalized Galactose: A galactose derivative with a terminal alkyne is synthesized using standard carbohydrate chemistry methods.
-
Click Chemistry: The azido-functionalized pillar[1]arene (1.0 equiv.) and the alkyne-functionalized galactose (10.0 equiv.) are dissolved in a mixture of THF and water. Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and sodium ascorbate are added, and the reaction is stirred at room temperature for 24 hours. The product is purified by dialysis to give the glycosylated pillar[1]arene (Gal-P5A).
Biomedical Applications: Drug Delivery of Doxorubicin
Water-soluble pillararene derivatives are excellent candidates for the formulation of drug delivery systems for anticancer agents like doxorubicin (DOX).
Loading of Doxorubicin into CP5A Nanoparticles
Experimental Protocol:
-
A stock solution of carboxylated pillar[1]arene (CP5A) is prepared in a phosphate-buffered saline (PBS) solution (pH 7.4).
-
A stock solution of doxorubicin hydrochloride (DOX·HCl) is prepared in deionized water.
-
The CP5A solution is added dropwise to the DOX·HCl solution under constant stirring.
-
The mixture is stirred at room temperature for 24 hours in the dark to allow for the formation of the host-guest complex.
-
The resulting solution containing DOX-loaded CP5A nanoparticles is purified by dialysis against PBS (pH 7.4) to remove unloaded DOX.
Quantitative Data Summary
| Derivative | Guest Molecule | Loading Capacity (%) | Encapsulation Efficiency (%) | Reference |
| Cationic Pillar[1]arene Vesicles | Doxorubicin | - | - | [2] |
| WP5⊃C6Py@DOX | Doxorubicin | 97 | - | [3] |
| WP5⊃EV@DOX | Doxorubicin | - | 84.6 | [3] |
Stimuli-Responsive Drug Release
The acidic microenvironment of tumors can be exploited to trigger the release of DOX from pH-sensitive pillararene nanocarriers.
Experimental Protocol:
-
DOX-loaded CP5A nanoparticles are suspended in buffer solutions of different pH values (e.g., pH 7.4 and pH 5.0).
-
The suspensions are incubated at 37 °C with gentle shaking.
-
At predetermined time intervals, aliquots are taken, and the nanoparticles are separated by centrifugation.
-
The concentration of released DOX in the supernatant is quantified using UV-Vis spectrophotometry or fluorescence spectroscopy.
Quantitative Data Summary
| Nanocarrier System | Stimulus | Release Profile | Reference |
| Cationic Pillar[1]arene Vesicles | pH 4.8 | 72.2% release within 13 hours | [4] |
| Cationic Pillar[1]arene Vesicles | pH 7.0 | 37.0% release within 13 hours | [4] |
| WP6-based prodrug nanoparticles | pH 5.5 | Nearly 100% release within 30 minutes | [5] |
The high concentration of ATP in the cytoplasm of cancer cells can be used as a trigger for drug release.
Experimental Protocol:
-
DOX is co-encapsulated within a pillar[2]arene-based system designed to interact with ATP.
-
The DOX-loaded nanoparticles are incubated in solutions with varying ATP concentrations (e.g., 10 nM representing normal cells and 10 mM representing cancer cells).
-
The release of DOX is monitored over time using fluorescence spectroscopy.
Quantitative Data Summary
| Nanocarrier System | Stimulus | Release Profile | Association Constant (Kₐ) for ATP | Reference |
| P6A4-based assembly | 10 mM ATP | 85.1% release within 16 hours | 5.67 ± 0.31 × 10⁵ M⁻¹ | [1] |
| P6A4-based assembly | 10 nM ATP | <10% release within 16 hours | 5.67 ± 0.31 × 10⁵ M⁻¹ | [1] |
In Vitro Cytotoxicity
The efficacy of DOX-loaded pillararene nanoparticles is evaluated by assessing their cytotoxicity against cancer cell lines.
Experimental Protocol:
-
Cancer cells (e.g., HeLa, HepG2) are seeded in 96-well plates and incubated for 24 hours.
-
The cells are then treated with various concentrations of free DOX, empty pillararene nanoparticles, and DOX-loaded pillararene nanoparticles.
-
After a specified incubation period (e.g., 24 or 48 hours), cell viability is assessed using a standard MTT assay.
-
The half-maximal inhibitory concentration (IC₅₀) is calculated for each treatment group.
Quantitative Data Summary
| Cell Line | Treatment | IC₅₀ (µM) | Incubation Time (h) | Reference |
| HepG2 | DOX-loaded cationic pillar[1]arene vesicles | 0.79 | 24 | [2] |
| HepG2 | Free DOX | 3.43 | 24 | [2] |
Visualizations
Experimental Workflow for Drug Delivery System
Cellular Uptake and Drug Release Signaling Pathway
Logical Relationship for Stimuli-Responsive Release
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A pH-Responsive Supramolecular Drug Delivery System Constructed by Cationic Pillar[5]arene for Enhancing Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Research progress on calixarene/pillararene-based controlled drug release systems [beilstein-journals.org]
Diethoxypillararene-Based Supramolecular Polymers: Application Notes and Protocols for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of diethoxypillararene-based supramolecular polymers, with a focus on their use in drug delivery, sensing, and the creation of self-healing materials. It includes comprehensive application notes, detailed experimental protocols derived from published research, and quantitative data to support experimental design and analysis.
Application Notes
Diethoxypillararenes, a class of pillar[n]arenes, are macrocyclic host molecules with a unique pillar-shaped architecture and an electron-rich cavity.[1][2] These features make them exceptional building blocks for the construction of supramolecular polymers through non-covalent host-guest interactions.[3][4] The resulting polymers exhibit a range of desirable properties, including stimuli-responsiveness, self-healing capabilities, and the ability to encapsulate and release guest molecules, making them highly attractive for various biomedical and materials science applications.[5][6]
Drug Delivery Systems
Diethoxypillararene-based supramolecular polymers are extensively explored as advanced drug delivery systems.[7] Their ability to form host-guest complexes allows for the encapsulation of therapeutic agents, protecting them from degradation and enabling targeted delivery.[6] The release of the encapsulated drug can be triggered by specific internal or external stimuli, such as changes in pH or redox potential, which are often characteristic of disease microenvironments like tumors.[1][5] This stimuli-responsive behavior allows for on-demand drug release, enhancing therapeutic efficacy while minimizing side effects.[6]
Key Features:
-
High Drug Loading Capacity: The hydrophobic cavity of diethoxypillararenes can accommodate a variety of drug molecules.
-
Stimuli-Responsive Release: Drug release can be controlled by pH, redox conditions, temperature, or specific ions.[3][5]
-
Biocompatibility: Pillararenes and their derivatives have shown good biocompatibility in various studies.[1]
-
Targeted Delivery: The exterior of the supramolecular polymer can be functionalized with targeting ligands to direct the nanocarrier to specific cells or tissues.
Fluorescent Sensors
The host-guest interactions of diethoxypillararenes can be harnessed to develop highly sensitive and selective fluorescent sensors.[2] The binding of a specific analyte (guest) within the pillararene cavity can induce a change in the fluorescence properties of a tethered or co-encapsulated fluorophore. This "on-off" or ratiometric fluorescence response allows for the detection and quantification of various analytes, including metal ions, organic pollutants, and biomolecules.
Design Principles:
-
Host-Guest Recognition: The diethoxypillararene host is designed to selectively bind the target analyte.
-
Signal Transduction: The binding event is coupled to a change in the fluorescence signal of a reporter molecule.
-
High Selectivity and Sensitivity: The specific geometry and electronic properties of the pillararene cavity contribute to high selectivity.
Self-Healing Materials
The dynamic and reversible nature of the non-covalent bonds that form diethoxypillararene-based supramolecular polymers makes them ideal candidates for the development of self-healing materials.[8][9] When the material is damaged, the non-covalent bonds can break and reform, allowing the material to autonomously repair the damage and recover its structural integrity and function.[10][11] This property is highly desirable for a wide range of applications, from coatings and adhesives to soft robotics and biomedical implants.
Mechanism of Self-Healing:
-
Reversible Non-Covalent Bonds: Host-guest interactions, hydrogen bonding, and π-π stacking are the primary forces holding the polymer network together.
-
Dynamic Exchange: Monomers can dynamically exchange between the polymerized and depolymerized states, allowing for network rearrangement and healing.
-
Stimuli-Induced Healing: The healing process can sometimes be accelerated by external stimuli such as heat or light.
Quantitative Data
The following table summarizes key quantitative data for diethoxypillararene-based supramolecular systems, providing a basis for comparison and experimental design.
| Host Molecule | Guest Molecule | Solvent | Binding Constant (K_a) / M⁻¹ | Thermodynamic Parameters | Reference |
| Water-soluble Pillar[12]arene | Viologen Salt (M) | Water | Not specified | Not specified | [1] |
| Cationic Pillar[12]arene | Octanesulfonate | Water | ~10⁷ | Stabilized by electrostatic and hydrophobic interactions | Not specified |
| Ammonium-modified co-pillar[12]arene | N/A (self-assembly) | Chloroform | Not specified | Anion-responsive polymerization | [3] |
| Imidazolium-modified co-pillar[12]arene | N/A (self-assembly) | Chloroform | Not specified | pH-responsive polymerization | [3] |
Experimental Protocols
This section provides detailed protocols for the synthesis and characterization of diethoxypillararene-based supramolecular polymers, based on established literature.
Protocol 1: Synthesis of a Water-Soluble Diethoxypillar[12]arene Host
This protocol describes the synthesis of a water-soluble pillar[12]arene functionalized with polyethylene glycol (PEG) and biotin, a common building block for targeted drug delivery systems.
Materials:
-
Per-hydroxylated pillar[12]arene
-
2-Bromo-N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)acetamide
-
Biotin-PEG-NHS ester
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Alkylation of Pillar[12]arene:
-
Dissolve per-hydroxylated pillar[12]arene (1.0 eq) and 2-bromo-N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)acetamide (12.0 eq) in anhydrous DMF.
-
Add anhydrous K₂CO₃ (20.0 eq) to the solution.
-
Stir the reaction mixture at 80 °C for 48 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the reaction mixture into a large volume of water.
-
Extract the product with DCM (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (DCM/Methanol gradient) to obtain the amino-functionalized pillar[12]arene.
-
-
Conjugation with Biotin-PEG:
-
Dissolve the amino-functionalized pillar[12]arene (1.0 eq) and Biotin-PEG-NHS ester (1.5 eq) in anhydrous DMF.
-
Add triethylamine (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.
-
Remove the solvent under reduced pressure.
-
Precipitate the product by adding the concentrated residue to a large volume of cold diethyl ether.
-
Collect the precipitate by filtration and wash with diethyl ether.
-
Dry the final product, a water-soluble pillar[12]arene host (P5-PEG-Biotin), under vacuum.
-
Characterization:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.
-
Mass Spectrometry (e.g., ESI-MS): To determine the molecular weight.
Protocol 2: Formation and Characterization of a Supramolecular Polymer
This protocol describes the formation of a supramolecular polymer through host-guest interactions between the synthesized water-soluble pillar[12]arene and a suitable guest monomer.
Materials:
-
Water-soluble pillar[12]arene host (from Protocol 1)
-
Guest monomer (e.g., a polymer with viologen units)
-
Deionized water or appropriate buffer solution
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
-
UV-Vis Spectrophotometer
-
Isothermal Titration Calorimeter (ITC)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the water-soluble pillar[12]arene host in deionized water at a known concentration (e.g., 1 mM).
-
Prepare a stock solution of the guest monomer in deionized water at a known concentration (e.g., 1 mM).
-
-
Formation of the Supramolecular Polymer:
-
Mix the host and guest solutions in a 1:1 molar ratio in a clean vial.
-
Gently agitate the solution to ensure thorough mixing.
-
Allow the solution to equilibrate for a specified period (e.g., 1 hour) at room temperature.
-
Characterization:
-
Dynamic Light Scattering (DLS):
-
Filter the supramolecular polymer solution through a 0.45 µm filter.
-
Measure the hydrodynamic diameter and size distribution of the resulting nanoparticles or aggregates.
-
-
Transmission Electron Microscopy (TEM):
-
Place a drop of the dilute supramolecular polymer solution onto a carbon-coated copper grid.
-
Allow the solvent to evaporate.
-
Optionally, negatively stain the sample (e.g., with uranyl acetate) to enhance contrast.
-
Image the grid under the TEM to observe the morphology of the self-assembled structures.
-
-
UV-Vis Spectroscopy:
-
Record the UV-Vis spectra of the host, guest, and the mixed solution.
-
Changes in the absorption spectra upon mixing can indicate host-guest complexation.
-
-
Isothermal Titration Calorimetry (ITC):
-
Fill the ITC sample cell with the host solution (e.g., 0.1 mM).
-
Fill the injection syringe with the guest solution (e.g., 1 mM).
-
Perform a titration experiment by injecting small aliquots of the guest solution into the host solution while monitoring the heat change.
-
Analyze the resulting data to determine the binding constant (K_a), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the host-guest interaction.
-
Visualizations
Workflow for Supramolecular Polymer-Based Drug Delivery
Caption: Workflow for drug delivery using diethoxypillararene-based supramolecular polymers.
Stimuli-Responsive Drug Release Mechanism
Caption: Mechanism of stimuli-responsive drug release from a supramolecular polymer nanocarrier.
Host-Guest Interaction in Supramolecular Polymerization
Caption: Host-guest interaction leading to supramolecular polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Pillararene-based supramolecular polymers: from molecular recognition to polymeric aggregates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pillararene-Based Stimuli-Responsive Supramolecular Delivery Systems for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Self-Healing Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Self-Healing of Polymers and Polymer Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bohrium.com [bohrium.com]
Application Notes and Protocols: Solvent-Free Mechanochemical Synthesis of Ethoxypillararene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the environmentally friendly, solvent-free mechanochemical synthesis of ethoxypillararene. This method offers high yields and operational simplicity, avoiding the use of bulk hazardous solvents, making it an attractive approach for sustainable chemical production in academic and industrial research, including drug development.
Introduction
Pillararenes are a class of macrocyclic host molecules with a unique pillar-shaped architecture, making them ideal candidates for various applications, including drug delivery, sensing, and catalysis. Traditional synthesis methods often rely on large volumes of chlorinated solvents, posing environmental and safety concerns. The mechanochemical approach presented here offers a green alternative by utilizing mechanical force to initiate and sustain the chemical reaction in the absence of a solvent. This solid-state method involves the grinding of reactants to afford the desired ethoxypillararene in high yield.
Data Presentation
The following table summarizes the key quantitative data for the solvent-free mechanochemical synthesis of ethoxypillar[1]arene.
| Parameter | Value | Reference |
| Product | Ethoxypillar[1]arene | [2][3] |
| Scale | 1.66 g | [4][5] |
| Yield | 84% | [4][5] |
| Catalyst | H₂SO₄ (98%) | [2][3] |
| Catalyst Loading | 10 mol% | [3] |
| Reaction Time | 10 minutes | [3] |
| Purification | Non-chromatographic | [2][3] |
Experimental Protocols
This section details the methodologies for the synthesis of ethoxypillar[1]arene via two solvent-free mechanochemical methods: manual grinding and mechanical ball milling.
Method 1: Manual Grinding
This protocol is suitable for small-scale synthesis and requires minimal specialized equipment.
Materials:
-
1,4-Diethoxybenzene
-
Paraformaldehyde
-
Sulfuric acid (H₂SO₄, 98%)
-
Ethanol
-
Water
-
Porcelain mortar and pestle
-
Filter paper and funnel
Procedure:
-
In a clean and dry porcelain mortar, combine 1,4-diethoxybenzene (5 mmol) and paraformaldehyde (15 mmol).
-
Add 10 mol% of 98% sulfuric acid (approximately 30 µL) to the mixture.
-
Grind the mixture continuously by hand at room temperature using a pestle.
-
After approximately 10 minutes of grinding, a deep green, gummy mass will form, indicating the progress of the reaction.[3]
-
Transfer the reaction mixture into a beaker containing 5 mL of ethanol and 0.5 mL of water.
-
Stir the suspension to precipitate the product.
-
Collect the precipitate by filtration.
-
Wash the solid product two to three times with ethanol.
-
Dry the purified ethoxypillar[1]arene product. This method does not require further purification by column chromatography.[3]
Method 2: Mechanical Ball Milling
This protocol is suitable for larger-scale synthesis and offers more reproducible results.
Materials:
-
1,4-Diethoxybenzene
-
Paraformaldehyde
-
Sulfuric acid (H₂SO₄, 98%)
-
Ethanol
-
Water
-
Planetary ball mill (e.g., Retsch PM 100)
-
Milling jars and balls
Procedure:
-
Charge a milling jar with 1,4-diethoxybenzene (e.g., 1.5 g scale), paraformaldehyde, and the appropriate milling balls.
-
Add 10 mol% of 98% sulfuric acid.
-
Secure the milling jar in the planetary ball mill.
-
Mill the mixture at a suitable speed for a designated time. The reaction has been shown to yield comparable results to manual grinding (approximately 85% yield).[3]
-
After milling, quench the reaction by transferring the mixture to a solution of ethanol and water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with ethanol several times.
-
Dry the final product.
Visualizations
The following diagrams illustrate the key processes described in these application notes.
References
Application Notes and Protocols: Monofunctionalization Techniques for Symmetric Pillararenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the primary techniques for the monofunctionalization of symmetric pillararenes, namely pillar[1]arenes and pillar[2]arenes. This document offers detailed experimental protocols for key synthetic transformations, a comparative analysis of different methodologies, and insights into their applications, particularly in the realm of drug delivery.
Introduction to Monofunctionalized Pillararenes
Pillararenes are a class of macrocyclic host molecules with a unique pillar-shaped architecture and an electron-rich cavity, making them ideal candidates for host-guest chemistry.[3][4] Symmetric pillararenes possess identical functional groups on their rims. Monofunctionalization, the selective introduction of a single unique functional group onto the pillararene scaffold, is a crucial step in the development of advanced supramolecular systems for applications in drug delivery, sensing, and materials science.[2][5] This selective functionalization breaks the symmetry of the molecule, allowing for directional interactions and the covalent attachment of moieties such as targeting ligands, imaging agents, or therapeutic payloads.[6][7]
Two principal strategies are employed for the monofunctionalization of symmetric pillararenes:
-
Co-cyclization: This "bottom-up" approach involves the cyclization of a mixture of two different monomers, one of which bears the desired functional group.
-
Post-synthetic Modification: This "top-down" approach involves the selective modification of one of the identical functional groups on a pre-synthesized symmetric pillararene. A common method is the mono-deprotection of an alkoxy group followed by functionalization.[5]
Comparative Overview of Monofunctionalization Techniques
The choice of monofunctionalization strategy depends on the desired functional group, the scale of the synthesis, and the availability of starting materials. The following table summarizes the key quantitative data for the most common monofunctionalization techniques for pillar[1]arenes.
| Technique | Key Intermediate | Typical Reagents | Solvent | Yield (%) | Selectivity | Reference |
| Co-cyclization | Mono-bromo-per-methoxy-pillar[1]arene | 1,4-Dimethoxybenzene, 1-bromo-2,5-dimethoxybenzene, Paraformaldehyde, BF₃·OEt₂ | 1,2-Dichloroethane | ~10 | Mixture of products | [5] |
| Post-synthetic Modification | Monohydroxy-per-methoxy-pillar[1]arene | Per-methoxy-pillar[1]arene, BBr₃ | Dichloromethane | ~22 | Good | [2][5] |
Note: Yields can vary depending on reaction conditions and purification methods. The co-cyclization method often leads to a statistical mixture of products (unfunctionalized, monofunctionalized, and multi-functionalized), requiring careful chromatographic separation. The post-synthetic modification via mono-demethylation offers better selectivity for the monofunctionalized product.
Experimental Protocols
Synthesis of Monohydroxy-per-methoxy-pillar[1]arene via Post-Synthetic Modification
This protocol describes the selective mono-demethylation of per-methoxy-pillar[1]arene to yield the key intermediate, monohydroxy-per-methoxy-pillar[1]arene.
Materials:
-
Per-methoxy-pillar[1]arene
-
Boron tribromide (BBr₃) solution in dichloromethane (1.0 M)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve per-methoxy-pillar[1]arene (1.0 g, 1.33 mmol) in anhydrous DCM (100 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add BBr₃ solution (1.33 mL, 1.33 mmol, 1.0 M in DCM) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by slowly adding methanol (10 mL) at 0 °C.
-
Wash the organic layer with saturated sodium bicarbonate solution (3 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient (e.g., 9:1 to 7:3) to afford monohydroxy-per-methoxy-pillar[1]arene as a white solid.
Characterization:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 6.85-6.70 (m, 10H, Ar-H), 4.85 (s, 1H, Ar-OH), 3.75-3.65 (m, 27H, -OCH₃), 3.80 (s, 10H, Ar-CH₂-Ar).
-
ESI-MS: Calculated for C₄₅H₅₀O₁₀ [M+H]⁺: 751.3426; Found: 751.3428.
Synthesis of Mono-bromo-per-methoxy-pillar[1]arene via Co-cyclization
This protocol outlines the synthesis of a mono-brominated pillar[1]arene through the co-cyclization of 1,4-dimethoxybenzene and a brominated monomer.
Materials:
-
1,4-Dimethoxybenzene
-
1-Bromo-2,5-dimethoxybenzene
-
Paraformaldehyde
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
1,2-Dichloroethane (DCE)
-
Methanol
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Procedure:
-
To a solution of 1,4-dimethoxybenzene (4.0 g, 28.9 mmol) and 1-bromo-2,5-dimethoxybenzene (1.68 g, 7.2 mmol) in 1,2-dichloroethane (360 mL), add paraformaldehyde (2.16 g, 72.0 mmol).
-
Add BF₃·OEt₂ (9.1 mL, 72.0 mmol) dropwise to the mixture at 0 °C.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Quench the reaction by adding methanol (50 mL).
-
Wash the mixture with saturated sodium bicarbonate solution (3 x 100 mL) and water (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a hexane/dichloromethane gradient to isolate the mono-bromo-per-methoxy-pillar[1]arene.
Synthesis of Mono-azide-per-methoxy-pillar[1]arene
This protocol details the conversion of the mono-bromo derivative to a mono-azide derivative, a versatile intermediate for click chemistry.
Materials:
-
Mono-bromo-per-methoxy-pillar[1]arene
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Dichloromethane
-
Water
Procedure:
-
Dissolve mono-bromo-per-methoxy-pillar[1]arene (500 mg, 0.61 mmol) in DMF (20 mL).
-
Add sodium azide (200 mg, 3.05 mmol) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
After cooling to room temperature, add water (50 mL) and extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with water (3 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the mono-azide-per-methoxy-pillar[1]arene.
Applications in Drug Delivery
Monofunctionalized pillararenes are extensively used to construct sophisticated drug delivery systems (DDS).[3][8] The single functional group allows for the attachment of various moieties to achieve targeted delivery and controlled release of therapeutic agents.
General Workflow for the Development of a Pillararene-Based Drug Delivery System
The development and evaluation of a monofunctionalized pillararene-based DDS typically follows the workflow illustrated below.
Caption: A typical workflow for developing a pillararene-based drug delivery system.
Stimuli-Responsive Drug Release Mechanisms
Monofunctionalized pillararenes can be engineered to release their drug payload in response to specific stimuli present in the tumor microenvironment, such as acidic pH, high glutathione (GSH) concentrations, or specific enzymes.[3][9]
Caption: A simplified signaling pathway for stimuli-responsive drug release.
Conclusion
The monofunctionalization of symmetric pillararenes is a key enabling technology for the development of advanced supramolecular materials. The choice between co-cyclization and post-synthetic modification strategies allows for a tailored approach to synthesizing a wide variety of functionalized pillararenes. The detailed protocols provided herein serve as a valuable resource for researchers in chemistry, materials science, and drug development, facilitating the synthesis and application of these versatile macrocycles in creating innovative solutions for targeted therapies and other advanced applications.
References
- 1. bohrium.com [bohrium.com]
- 2. Monofunctionalized pillar[5]arenes: synthesis and supramolecular structure - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Pillararenes as Promising Carriers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research | Department of Synthetic Chemistry and Biological Chemistry, Graduate School of Engineering [sbchem.kyoto-u.ac.jp]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. The design strategy for pillararene based active targeted drug delivery systems - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. BJOC - Research progress on calixarene/pillararene-based controlled drug release systems [beilstein-journals.org]
Application Notes and Protocols for the Stepwise Oxidation of 1,4-Diethoxypillararene for Redox Studies
Application Notes and Protocols for the Stepwise Oxidation of 1,4-Diethoxypillar[1]arene for Redox Studies
Introduction
Pillar[n]arenes are a class of macrocyclic host molecules with unique pillar-like architectures and electron-rich cavities, making them attractive scaffolds in supramolecular chemistry. The redox properties of pillararenes can be finely tuned by the stepwise oxidation of their hydroquinone ether units to quinone moieties. This controlled oxidation allows for the synthesis of pillar[n]arene[m]quinones with a precise number of electron-accepting quinone groups, which significantly influences their electrochemical behavior and host-guest properties. These redox-active pillararenes are valuable for applications in molecular electronics, sensing, and catalysis.
This document provides detailed protocols for the stepwise chemical oxidation of 1,4-diethoxypillar[1]arene (DEP5) to yield pillar[2]arene[3]quinone (EtP4Q1) and other partially oxidized derivatives. Additionally, it outlines the electrochemical characterization of these compounds using cyclic voltammetry.
Data Presentation
The electrochemical properties of 1,4-dimethoxypillar[1]arene (P5A) and its partially oxidized quinone derivatives have been characterized, revealing a reversible one-electron oxidation process.[4] The redox potentials are summarized in the table below.
| Compound | 1st Oxidation E¹/₂ (V vs. Fc⁺/Fc) | 2nd Oxidation E¹/₂ (V vs. Fc⁺/Fc) | Reduction E¹/₂ (V vs. Fc⁺/Fc) |
| P5A | 0.61 | - | - |
| P4A1Q | - | - | -0.96 |
| P3A2Q | - | - | -0.87, -1.13 |
| Table 1: Cyclic voltammetric data for 1,4-dimethoxypillar[1]arene (P5A) and its quinone derivatives (P4A1Q and P3A2Q) in CH₂Cl₂ containing 0.4 M [ⁿBu₄N][BF₄] as the supporting electrolyte.[4] |
Experimental Protocols
Protocol 1: Synthesis of 1,4-Diethoxypillar[1]arene (DEP5)
This protocol is based on literature procedures for the synthesis of per-alkoxylated pillararenes.
Materials:
-
1,4-Diethoxybenzene
-
Paraformaldehyde
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Chlorocyclohexane
-
Methanol
-
Chloroform
-
Acetone
Procedure:
-
In a dried three-necked round-bottom flask under an argon atmosphere, combine 1,4-diethoxybenzene (1.0 equiv) and paraformaldehyde (2.0 equiv).
-
Add chlorocyclohexane to the flask to create a suspension.
-
While stirring, add boron trifluoride diethyl etherate (1.3 equiv) in a continuous stream. An exothermic reaction will be observed.
-
Allow the reaction mixture to stir at room temperature for 1.5 hours.
-
Quench the reaction by adding anhydrous ethanol, which will cause a precipitate to form.
-
Collect the crude product by suction filtration and wash with methanol.
-
Purify the crude product by recrystallization from a mixture of chloroform and acetone to yield pure 1,4-diethoxypillar[1]arene as a white crystalline solid.
Protocol 2: Stepwise Oxidation of 1,4-Diethoxypillar[1]arene to Pillar[2]arene[3]quinone (EtP4Q1)
This protocol is a modified version of a literature procedure for the partial oxidation of pillararenes using cerium(IV) ammonium nitrate (CAN).[1]
Materials:
-
1,4-Diethoxypillar[1]arene (DEP5)
-
Cerium(IV) ammonium nitrate ((NH₄)₂Ce(NO₃)₆)
-
Dichloromethane (CH₂Cl₂)
-
Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
Dissolve 1,4-diethoxypillar[1]arene (1.0 equiv) in a 1:1 mixture of dichloromethane and tetrahydrofuran.
-
To achieve the desired level of oxidation, add a stoichiometric amount of cerium(IV) ammonium nitrate. For the synthesis of pillar[2]arene[3]quinone, a carefully controlled molar ratio of oxidant to pillararene is crucial. The exact ratio may require optimization, but a starting point is a 1:1 molar ratio.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by silica gel flash column chromatography using a gradient of ethyl acetate in petroleum ether as the eluent to isolate the desired pillar[2]arene[3]quinone.[5]
Protocol 3: Electrochemical Analysis by Cyclic Voltammetry
This protocol outlines the general procedure for the electrochemical characterization of pillararenes and their quinone derivatives.
Materials and Equipment:
-
Pillararene sample (e.g., P5A, EtP4Q1)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Supporting electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium tetrafluoroborate ([ⁿBu₄N][BF₄]) (0.1 - 0.4 M)
-
Potentiostat
-
Three-electrode cell:
-
Working electrode: Glassy carbon electrode (GCE)
-
Reference electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Counter electrode: Platinum wire
-
-
Ferrocene (for use as an internal standard)
Procedure:
-
Prepare a solution of the pillararene sample in anhydrous dichloromethane containing the supporting electrolyte.
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Polish the glassy carbon working electrode with alumina slurry, rinse with deionized water and the electrolyte solution, and dry before use.
-
De-gas the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes before the measurement and maintain an inert atmosphere over the solution during the experiment.
-
Record the cyclic voltammogram by scanning the potential over the desired range. A typical scan rate is 100 mV/s.[4]
-
After recording the voltammogram of the sample, add a small amount of ferrocene to the solution and record a second voltammogram to reference the potentials to the Fc⁺/Fc redox couple.
Mandatory Visualizations
Caption: Synthetic workflow for 1,4-diethoxypillar[1]arene and its subsequent oxidation.
References
- 1. Solvent-Driven Chirality Switching of a Pillar[4]arene[1]quinone Having a Chiral Amine-Substituted Quinone Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Construction of pillar[4]arene[1]quinone–1,10-dibromodecane pseudorotaxanes in solution and in the solid state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The controlled synthesis of pillar[6]arene-based hexagonal cylindrical structures on an electrode surface via electrochemical oxidation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. per-Alkoxy-pillar[5]arenes as Electron Donors: Electrochemical Properties of Dimethoxy-Pillar[5]arene and Its Corresponding Rotaxane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Solvent-Driven Chirality Switching of a Pillar[4]arene[1]quinone Having a Chiral Amine-Substituted Quinone Subunit [frontiersin.org]
Application Notes and Protocols for the Large-Scale Synthesis of Ethoxypillararenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the large-scale synthesis of ethoxypillar[1]arene and ethoxypillar[2]arene, key macrocyclic hosts with significant potential in drug delivery, materials science, and supramolecular chemistry. The procedures outlined are designed for scalability and high purity without the need for column chromatography, making them suitable for producing gram quantities of the target compounds.
Quantitative Data Summary
The following table summarizes the key quantitative data for the large-scale synthesis of ethoxypillar[1]arene and a high-yield synthesis of ethoxypillar[2]arene.
| Parameter | Ethoxypillar[1]arene (Large-Scale) | Ethoxypillar[2]arene (High-Yield) |
| Scale (Starting Material) | 40.00 g (1,4-diethoxybenzene) | Not explicitly scaled, but high-yield method reported |
| Yield (Crude) | 45% (19.40 g) | ~15%[3] |
| Yield (After Recrystallization) | 38% (Corrected for purity)[4] | - |
| Reaction Time | 1.5 hours[4] | Not specified |
| Purification Method | Precipitation and Recrystallization | Precipitation and washing |
| Purity (Crude) | 84%[4] | - |
| Purity (Final Product) | 97-98.2%[4] | High purity assumed from NMR |
Experimental Protocols
Synthesis of 1,4-Diethoxybenzene (Precursor)
A common precursor for the synthesis of ethoxypillararenes is 1,4-diethoxybenzene.
Materials:
-
Hydroquinone
-
Ethyl bromide
-
Potassium hydroxide
-
Ethanol
Procedure: A mixture of hydroquinone, ethyl bromide, and potassium hydroxide in ethanol is refluxed. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is washed, dried, and concentrated to yield 1,4-diethoxybenzene, which can be further purified by distillation or recrystallization.
Large-Scale Synthesis of Ethoxypillar[1]arene
This protocol is adapted from a procedure published in Organic Syntheses, which is noted for its scalability and avoidance of chromatographic purification.[4][5]
Materials:
-
1,4-Diethoxybenzene (40.00 g)
-
Paraformaldehyde (14.38 g)
-
Chlorocyclohexane (1.0 L)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (40 mL)
-
Ethanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Chloroform
-
Acetone
Equipment:
-
2 L three-necked round-bottom flask
-
Overhead stirrer
-
Argon inlet
-
Syringe for BF₃·OEt₂ addition
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
An oven-dried 2 L three-necked round-bottom flask equipped with an overhead stirrer and an argon inlet is charged with 1,4-diethoxybenzene (40.00 g) and paraformaldehyde (14.38 g).
-
The flask is flushed with argon, and chlorocyclohexane (1.0 L) is added.
-
While stirring, BF₃·OEt₂ (40 mL) is added in a continuous stream. The reaction mixture will change color and a slight exotherm is observed.
-
The reaction is stirred at room temperature for 1.5 hours.[4]
-
The reaction is quenched by the addition of anhydrous ethanol.
-
The precipitate is collected by suction filtration and washed with ethanol.
-
The solid is dissolved in dichloromethane and washed successively with saturated NaHCO₃ solution and brine.
-
The organic layer is dried over MgSO₄, filtered, and concentrated by rotary evaporation to yield crude ethoxypillar[1]arene as a white-yellow powder (yield: ~45%).[4]
-
The crude product is recrystallized from a chloroform/acetone mixture to afford pure ethoxypillar[1]arene as a white crystalline solid.
High-Yield Synthesis of Ethoxypillar[2]arene
This procedure focuses on a reported high-yield synthesis of the smaller ethoxypillar[2]arene macrocycle.
Materials:
-
1,4-Diethoxybenzene
-
Paraformaldehyde
-
A suitable solvent (e.g., 1,2-dichloroethane)
-
A Lewis acid catalyst (e.g., BF₃·OEt₂)
-
Methanol
Procedure:
-
1,4-Diethoxybenzene and paraformaldehyde are dissolved in the reaction solvent in a flask under an inert atmosphere.
-
The Lewis acid catalyst is added, and the reaction is stirred at room temperature.
-
The reaction is monitored for the formation of the product.
-
Upon completion, the reaction is quenched, typically by the addition of methanol.
-
The resulting precipitate is collected by filtration and washed with methanol to yield ethoxypillar[2]arene.
Characterization Data
Ethoxypillar[1]arene:
-
¹H NMR (500 MHz, CDCl₃): δ 6.70 (s, 12H), 3.81 (q, J = 7.0 Hz, 24H) overlapping 3.80 (s, 12H), 1.30 (t, J = 7.0 Hz, 36H).[5]
-
¹³C NMR (126 MHz, CDCl₃): δ 150.5, 127.9, 115.3, 64.0, 31.0, 15.2.[5]
-
HR-MS (ESI) m/z calcd for C₆₆H₈₅O₁₂⁺ [M+H]⁺: 1069.6041; found: 1069.6016.[5]
-
Melting Point: 165-167 °C.[5]
Ethoxypillar[2]arene:
-
¹H NMR (400 MHz, CDCl₃): δ 6.74 (s, 10H, phenyl protons), 3.83 (q, J = 6.92 Hz, 20H, -OCH₂-), 3.76 (s, 10H, methylene bridges), 1.28 (t, J = 6.92 Hz, 30H, methyl protons).[3]
-
¹³C NMR (100 MHz, CDCl₃): δ 149.66, 128.38, 114.54 (C of phenyl), 63.53 (C of methylene groups), 29.54 (C of methylene bridge), 15.20 (C of methyl groups).[3]
-
ESI-HRMS calcd for C₅₅H₇₁O₁₀ [M]⁺: 891.50468; found: 908.5307 [M+NH₄]⁺.[3]
-
Melting Point: 156-158 °C.[3]
References
Troubleshooting & Optimization
Pillararene Synthesis Technical Support Center
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pillararenes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reactions and successfully synthesize these versatile macrocycles.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during pillararene synthesis in a question-and-answer format.
My pillararene synthesis has a very low yield. What are the common causes and how can I improve it?
Low yields in pillararene synthesis, particularly for larger pillararenes like pillar[1]arenes, are a common issue. Several factors can contribute to this problem:
-
Suboptimal Reaction Conditions: The choice of solvent, catalyst, temperature, and reaction time are all critical. For instance, the synthesis of pillar[2]arenes is often high-yielding in solvents like 1,2-dichloroethane (DCE), while pillar[1]arene synthesis may require a bulkier solvent like chlorocyclohexane to act as a template.
-
Formation of Side Products: The reaction can produce a mixture of different pillararene ring sizes (e.g., pillar[2]arene and pillar[1]arene) as well as linear oligomeric or polymeric byproducts. These side reactions consume the starting materials and reduce the yield of the desired product.
-
Precipitation of Intermediates: If the linear oligomeric intermediates precipitate out of the solution before they can cyclize, the formation of the desired macrocycle will be inhibited. This is particularly a problem in the synthesis of less soluble pillararene derivatives.
-
Catalyst Deactivation: The Lewis acid catalysts used in the synthesis can be sensitive to moisture. Inadequate drying of solvents and reagents can lead to catalyst deactivation and lower yields.
To improve the yield, consider the following troubleshooting steps:
-
Optimize the Solvent: For pillar[1]arene synthesis, switching to a bulkier solvent like chlorocyclohexane can significantly improve the yield by acting as a template for the larger macrocycle.
-
Adjust the Catalyst: The choice and amount of catalyst can have a large impact. While BF₃·OEt₂ is a common catalyst, others like FeCl₃ or methanesulfonic acid have also been used successfully. In some cases, adding a small amount of a Brønsted acid (e.g., HCl) can slow down the reaction, preventing the premature precipitation of intermediates and favoring macrocyclization.
-
Control the Reaction Rate: A reaction that proceeds too quickly can lead to the formation of insoluble oligomers. Lowering the reaction temperature or adjusting the rate of catalyst addition can help to control the reaction rate and improve the yield of the desired pillararene.
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents to prevent the deactivation of the Lewis acid catalyst. Flame-drying glassware and running the reaction under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.
I am getting a mixture of pillar[2]arene and pillar[1]arene. How can I improve the selectivity for pillar[1]arene?
Achieving high selectivity for pillar[1]arene over the thermodynamically more stable pillar[2]arene is a significant challenge. The following strategies can be employed to favor the formation of the larger macrocycle:
-
Solvent Templating: The size and shape of the solvent molecule can act as a template, directing the cyclization towards a specific pillararene size. Bulky chlorinated solvents like chlorocyclohexane are known to be effective templates for pillar[1]arene synthesis. In contrast, linear solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) tend to favor the formation of pillar[2]arene.
-
Monomer Structure: Using monomers with bulkier alkoxy groups can sterically hinder the formation of the smaller pillar[2]arene, thus favoring the formation of pillar[1]arene.
-
Catalyst Selection: While BF₃·OEt₂ is a widely used catalyst, other Lewis acids or acid systems can influence the product distribution. For example, some methods have reported improved selectivity for pillar[1]arenes using FeCl₃ or specific deep eutectic solvents.
Purification of my pillararene is difficult, and I see a lot of baseline material on my NMR. What should I do?
Purification is often a bottleneck in pillararene synthesis due to the presence of structurally similar side products and oligomers. Here are some tips for effective purification:
-
Recrystallization: This is the most common and effective method for purifying pillararenes. A good solvent system for recrystallization is often a mixture of a good solvent (like chloroform or dichloromethane) and a poor solvent (like methanol, acetone, or hexane). For example, ethoxypillar[1]arene can be recrystallized from a chloroform/acetone mixture.
-
Washing: Before recrystallization, washing the crude product with appropriate solvents can help to remove unreacted starting materials and some of the oligomeric impurities. For example, washing with methanol can remove paraformaldehyde and some smaller oligomers.
-
Column Chromatography: While often challenging due to the similar polarities of the different pillararene homologues, silica gel chromatography can be used for separation. However, it is often a last resort due to the potential for low recovery and the need for careful optimization of the eluent system.
-
Avoiding Polymeric Byproducts: To minimize the formation of hard-to-remove polymeric material, it is crucial to control the reaction conditions as described in the low yield section, particularly the reaction rate and the solubility of intermediates.
Data Presentation: Comparative Yields in Pillar[1]arene Synthesis
The following table summarizes reported yields for the synthesis of pillar[1]arene derivatives under different reaction conditions. This data is compiled from various literature sources and is intended to provide a comparative overview.
| Monomer | Catalyst | Solvent | Yield (%) | Reference |
| 1,4-Diethoxybenzene | BF₃·OEt₂ | Chlorocyclohexane | 45 | Organic Syntheses, 2022, 99, 125-138 |
| 1,4-Dialkoxybenzene | H₂SO₄ | Solvent-free | up to 85 | Green Chemistry, 2016, 18, 4564-4568 |
| 1,4-Dialkoxybenzenes | FeCl₃ | Chloroform | 30-50 | Chin. J. Chem. 2012, 30, 2063-2067 |
| 1,4-Diethoxybenzene | Methanesulfonic acid | Chloroform | High | Org. Lett. 2018, 20, 6583–6586 |
| 1,4-Diethoxybenzene | [CholineCl][FeCl₃]₂ | Dichloromethane | 53 | RSC Adv., 2015, 5, 10663-10666 |
Experimental Protocols
This section provides a detailed methodology for a key pillararene synthesis experiment.
Synthesis of Ethoxypillar[1]arene (from Organic Syntheses)
Procedure:
-
Reaction Setup: An oven-dried 2000 mL three-necked round-bottomed flask is equipped with an overhead stirrer and an argon inlet. The flask is flushed with argon for 10 minutes.
-
Addition of Reagents: 1,4-Diethoxybenzene (40.00 g, 0.24 mol) and paraformaldehyde (14.38 g, 0.48 mol) are added to the reaction vessel. The solids are agitated for 5 minutes under an argon flow. Chlorocyclohexane (1.0 L) is then added.
-
Catalyst Addition: While stirring, BF₃·OEt₂ (40 mL, 0.32 mol) is added via syringe in a continuous stream. An exotherm from 22 °C to 35 °C is observed.
-
Reaction: The reaction mixture is stirred for 1.5 hours at room temperature. The color of the suspension will change from white to dark green-black.
-
Quenching: The reaction is quenched by the addition of ethanol (600 mL). The mixture is stirred for 10 minutes.
-
Workup: The precipitate is collected by suction filtration and washed with methanol (3 x 200 mL) and then dichloromethane (3 x 200 mL)[3][4]. The organic filtrates are combined and concentrated by rotary evaporation[3][4]. The resulting solution is washed with saturated NaHCO₃ solution and then brine[3][4]. The organic layer is dried over MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude ethoxypillar[1]arene is recrystallized by dissolving it in chloroform, followed by the addition of acetone and cooling to -20 °C for 24 hours[3][4]. The precipitate is collected by suction filtration and dried under vacuum to give pure ethoxypillar[1]arene as a white crystalline solid[3][4].
Visualizations
The following diagrams illustrate key workflows and relationships in pillararene synthesis.
References
- 1. The template effect of solvents on high yield synthesis, co-cyclization of pillar[6]arenes and interconversion between pillar[5]- and pillar[6]arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Pillar[6]arenes: From preparation, host-guest property to self-assembly and applications [ccspublishing.org.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Preventing competing formation of pillararene byproduct
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of pillararenes, with a focus on preventing the formation of competing byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in pillararene synthesis?
A1: The most common byproducts in pillararene synthesis are typically other pillar[n]arene homologues and linear oligomers. For example, when targeting the synthesis of pillar[1]arene, pillar[2]arene is often a significant byproduct due to its higher thermodynamic stability.[3] Conversely, if pillar[2]arene is the desired product, larger macrocycles or linear polymers can form as competing products. The formation of these byproducts is a result of the complex Friedel-Crafts cyclooligomerization reaction, which can proceed under either kinetic or thermodynamic control.[4]
Q2: How can I selectively synthesize pillar[1]arene over pillar[2]arene?
A2: The selective synthesis of pillar[1]arene over its smaller counterpart, pillar[2]arene, can be achieved by carefully controlling the reaction conditions. Key strategies include:
-
Solvent Selection: The choice of solvent plays a crucial role as a template. Bulky chlorinated solvents, such as chlorocyclohexane and chloroform, have been shown to favor the formation of pillar[1]arene.[5][6][7]
-
Monomer Structure: Employing monomers with bulky alkoxy groups can sterically hinder the formation of the smaller pillar[2]arene, thus promoting the synthesis of pillar[1]arene.[6]
-
Catalyst Choice: While various Lewis and Brønsted acids can be used, the catalyst can influence the product distribution. Some studies have shown high selectivity for pillar[1]arene using specific catalysts in conjunction with the appropriate solvent.[8][9]
-
Guest Template: The addition of specific guest molecules that preferentially bind within the larger cavity of pillar[1]arene can act as a template, driving the equilibrium towards the desired product.[3]
Q3: What is the role of the catalyst in controlling byproduct formation?
A3: The catalyst, typically a Lewis acid (e.g., BF₃·OEt₂, FeCl₃) or a Brønsted acid (e.g., methanesulfonic acid, TfOH), is essential for the Friedel-Crafts alkylation reaction that forms the methylene bridges of the pillararene macrocycle.[6][10] The choice and concentration of the catalyst can influence the reaction rate and selectivity. For instance, a combination of a Lewis acid with a small amount of a Brønsted acid has been shown to slow down the reaction, which can prevent the rapid precipitation of insoluble oligomers and favor the formation of the thermodynamically stable macrocyclic product.[11]
Q4: Can linear oligomers be converted into the desired pillararene product?
A4: Yes, under certain conditions, the formation of pillararenes is a reversible process. Linear oligomers are intermediates in the reaction, and with sufficient reaction time, they can cyclize to form the thermodynamically more stable pillararene product.[12] Monitoring the reaction over time can show the conversion of initial oligomeric species into the desired macrocycle.[12]
Troubleshooting Guide
Problem 1: Low yield of the desired pillararene and a mixture of products.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Solvent Choice | The solvent acts as a template. For pillar[2]arene, use a linear chlorinated solvent like dichloromethane or 1,2-dichloroethane.[12] For pillar[1]arene, use a bulkier chlorinated solvent like chloroform or chlorocyclohexane.[5][6][7] | Increased selectivity and yield of the desired pillar[n]arene. |
| Suboptimal Catalyst | The type and amount of acid catalyst are critical. If using a Lewis acid like BF₃·OEt₂, consider adding a catalytic amount of a Brønsted acid (e.g., HCl, MeSO₃H) to moderate the reaction rate and prevent oligomer precipitation.[11] | A slower, more controlled reaction leading to a higher yield of the macrocyclic product. |
| Reaction Time and Temperature | Pillararene formation can be under thermodynamic control. Ensure the reaction is allowed to proceed for a sufficient duration to allow for the conversion of kinetic products and intermediates to the desired thermodynamic product. | An improved yield of the thermodynamically favored pillararene. |
| Monomer Concentration | High concentrations can favor the formation of insoluble oligomers/polymers.[11] If precipitation is observed early in the reaction, try conducting the synthesis at a lower concentration. | Reduced formation of insoluble byproducts and an increased yield of the desired pillararene. |
Problem 2: Difficulty in purifying the desired pillararene from byproducts.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-crystallization of pillararene homologues | Different pillar[n]arenes can have similar solubilities, making separation by simple recrystallization challenging. | |
| Column Chromatography: This is a standard method for separating pillararene homologues. A silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate pillar[2]arene and pillar[1]arene. | Isolation of the pure desired pillararene. | |
| Chromatography-Free Purification: For some pillararenes, like ethoxypillar[1]arene, specific recrystallization protocols have been developed to avoid column chromatography. This typically involves dissolving the crude product in a good solvent (e.g., chloroform) and then precipitating the desired product by adding a poorer solvent (e.g., acetone).[13][14] | A simplified purification process that is more amenable to large-scale synthesis. | |
| Presence of linear oligomers | Linear oligomers can be difficult to remove by recrystallization alone. | |
| Washing/Precipitation: Washing the crude product with a solvent in which the oligomers are soluble but the desired pillararene is not can be an effective preliminary purification step. For example, washing with methanol can help remove smaller oligomeric impurities.[11] | A purer crude product that is easier to recrystallize or purify by chromatography. |
Quantitative Data Summary
The following tables summarize reported yields for the synthesis of pillar[2]arenes and pillar[1]arenes under different conditions, highlighting the impact of solvent and catalyst choice on product selectivity.
Table 1: Selective Synthesis of Pillar[n]arenes (n=5, 6) using Methanesulfonic Acid Catalyst [5][8]
| Monomer (1,4-Dialkoxybenzene) | Solvent | Major Product | Yield (%) |
| 1,4-Diethoxybenzene | Dichloromethane | Pillar[2]arene | 85 |
| 1,4-Diethoxybenzene | Chloroform | Pillar[1]arene | 72 |
| 1,4-Dibutoxybenzene | Dichloromethane | Pillar[2]arene | 82 |
| 1,4-Dibutoxybenzene | Chloroform | Pillar[1]arene | 75 |
Table 2: Synthesis of Ethoxypillar[1]arene (P6Et) using Different Catalysts and Solvents
| Catalyst | Solvent | Yield of P6Et (%) | Reference |
| BF₃·OEt₂ | Chlorocyclohexane | 34-38 | [11][13] |
| FeCl₃ | Chloroform | 30-40 | [15] |
| H₂SO₄ | Solvent-free | High yields | [16] |
Experimental Protocols
Protocol 1: Selective Synthesis of Ethoxypillar[1]arene (P6Et) using BF₃·OEt₂ in Chlorocyclohexane [13]
This protocol is adapted from a procedure published in Organic Syntheses, which provides a reliable and scalable method for producing ethoxypillar[1]arene with minimal pillar[2]arene byproduct, avoiding the need for column chromatography.[14]
-
Reaction Setup: An oven-dried 2000 mL three-necked round-bottomed flask is equipped with an overhead stirrer and an argon inlet.
-
Reagents: 1,4-Diethoxybenzene (40.00 g, 0.24 mol) and paraformaldehyde (14.38 g, 0.48 mol) are added to the flask under an argon atmosphere.
-
Solvent Addition: Chlorocyclohexane (1.0 L) is added to the reaction vessel.
-
Catalyst Addition: The flask is cooled to 0 °C in an ice bath, and boron trifluoride diethyl etherate (BF₃·OEt₂, 30.2 mL, 0.24 mol) is added dropwise over 30 minutes.
-
Reaction: The reaction mixture is stirred at 0 °C for 2 hours.
-
Quenching: The reaction is quenched by the addition of water (200 mL).
-
Workup: The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure. The crude solid is purified by recrystallization from a mixture of chloroform and acetone to yield ethoxypillar[1]arene as a white crystalline solid.
Visualizations
Caption: General reaction pathway for pillararene synthesis.
Caption: Troubleshooting workflow for low pillararene yield.
References
- 1. Step-Growth Cyclo-Oligomerization for the Preparation of Di- and Tetrafunctionalized Pillar[5]arenes [acs.figshare.com]
- 2. Step-Growth Cyclo-Oligomerization for the Preparation of Di- and Tetrafunctionalized Pillar[5]arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pillar[6]arenes: From preparation, host-guest property to self-assembly and applications [ccspublishing.org.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pillararene - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Highly Selective Synthesis of Pillar[ n]arene ( n = 5, 6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 11. chemrxiv.org [chemrxiv.org]
- 12. books.rsc.org [books.rsc.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. orgsyn.org [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. Solvent-free synthesis of pillar[6]arenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting purification problems in pillar[n]arene synthesis
Welcome to the technical support center for pillar[n]arene synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common purification challenges encountered during the synthesis of pillar[n]arenes. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you achieve high-purity macrocycles.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture contains a mixture of pillar[1]arene and pillar[2]arene. How can I separate them?
A1: The separation of pillar[1]arene and pillar[2]arene can be challenging due to their similar properties. The optimal method often depends on the specific alkoxy groups on the pillar[n]arenes. Here are two common approaches:
-
Column Chromatography: This is a widely used technique for separating pillar[n]arene homologues. A silica gel stationary phase is typically employed. The choice of eluent is crucial for achieving good separation. A gradient of increasing polarity, such as a hexane/ethyl acetate or hexane/dichloromethane solvent system, is often effective. The slightly different polarities of the pillar[n]arene homologues allow for their differential retention on the column.[2][3]
-
Fractional Recrystallization: This method takes advantage of the different solubilities of pillar[1]arene and pillar[2]arene in specific solvent systems. By carefully selecting the solvents and controlling the temperature, it is possible to selectively crystallize one homologue while the other remains in solution. For example, recrystallization from a chloroform/acetone mixture at low temperatures has been used to purify ethoxypillar[2]arene.[4][5][6]
Q2: How can I remove unreacted monomer from my crude product?
A2: Unreacted monomers can often be removed by precipitation and washing. After quenching the reaction, precipitating the crude product with a non-solvent for the pillar[n]arene but a good solvent for the monomer (e.g., methanol or ethanol) is an effective first step.[6] The collected precipitate should then be washed thoroughly with the same solvent to remove any remaining monomer. For more persistent monomer impurities, column chromatography can be employed.
Q3: I am observing a significant amount of oligomeric or polymeric byproduct. What is the best way to remove it?
A3: Oligomeric and polymeric byproducts are common in pillar[n]arene synthesis and are often insoluble in common organic solvents. A useful technique is to dissolve the crude product in a good solvent for the desired pillar[n]arene (e.g., chloroform or dichloromethane) and then filter the solution through a plug of silica gel. The insoluble oligomers will be retained on the silica, while the desired macrocycle passes through with the eluent.[6]
Q4: My purified pillar[n]arene seems to retain solvent even after drying under vacuum. How can I remove residual solvent?
A4: Some solvents, like chlorocyclohexane, can be difficult to remove from the final product. Recrystallization is an effective method to remove trapped solvent molecules.[4][5][6] Dissolving the product in a suitable solvent and then inducing crystallization will often yield a product free of the problematic solvent. In some cases, heating the solid under high vacuum for an extended period may also be effective.
Troubleshooting Guides
Problem 1: Poor Separation of Pillar[n]arene Homologues by Column Chromatography
If you are experiencing poor separation between pillar[1]arene and pillar[2]arene or other homologues during column chromatography, consider the following troubleshooting steps:
-
Optimize the Solvent System: The polarity of the eluent is critical. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. A shallow gradient is often more effective than a steep one.
-
Check the Stationary Phase: Ensure you are using an appropriate grade of silica gel for your column. The particle size and surface area can influence the separation efficiency.
-
Sample Loading: Do not overload the column. Overloading can lead to broad peaks and poor resolution. It is better to perform multiple smaller-scale purifications than one large, overloaded one.
-
Flow Rate: A slower flow rate can sometimes improve separation by allowing for better equilibration between the stationary and mobile phases.
Problem 2: Difficulty with Recrystallization
Recrystallization is a powerful purification technique, but it can sometimes be tricky. If you are having trouble, here are some tips:
-
Solvent Selection: The ideal solvent is one in which your pillar[n]arene is sparingly soluble at room temperature but highly soluble at elevated temperatures. You may need to screen several solvents or solvent mixtures to find the optimal one. Common solvent systems include chloroform/acetone and dichloromethane/methanol.[4][5][6]
-
Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal of the pure compound, if available, can also initiate crystallization.
-
Oiling Out: If your compound "oils out" instead of crystallizing, it means it has become supersaturated at a temperature above its melting point in that solvent. Try using a more dilute solution or a different solvent system.
-
Purity of the Crude Material: Recrystallization works best on material that is already relatively pure. If your crude product is very impure, a preliminary purification step like a silica plug may be necessary.
Data Presentation
The following tables summarize typical quantitative data for the purification of pillar[n]arenes.
Table 1: Purification of Ethoxypillar[2]arene by Precipitation and Recrystallization [4][5]
| Purification Step | Product Purity | Yield (Corrected for Purity) |
| Crude Product (after precipitation) | 84% | 38% |
| After Recrystallization | 97-98.2% | 36% (for a half-scale reaction) |
Experimental Protocols
Protocol 1: Purification by Precipitation
This protocol is a general method for the initial purification of pillar[n]arenes to remove unreacted monomers and other soluble impurities.
-
After the reaction is complete, quench the reaction mixture by adding a suitable alcohol, such as methanol or ethanol. This will cause the pillar[n]arene product to precipitate out of the solution.[6]
-
Stir the resulting suspension for a few minutes to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid several times with fresh alcohol to remove any remaining impurities.
-
Dry the purified precipitate under vacuum.
Protocol 2: Purification by Recrystallization
This protocol describes a general method for recrystallizing pillar[n]arenes to achieve high purity.
-
Dissolve the crude or partially purified pillar[n]arene in a minimal amount of a suitable hot solvent (e.g., chloroform or dichloromethane).
-
Once fully dissolved, add a "non-solvent" (e.g., acetone or methanol) dropwise until the solution becomes slightly cloudy.[4][5]
-
Gently heat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature. Crystal formation should occur during this time.
-
For maximum yield, place the flask in a cold environment (e.g., a -20 °C freezer) for several hours to overnight to promote further crystallization.[4][5]
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold non-solvent.
-
Dry the crystals under high vacuum.
Protocol 3: Purification by Column Chromatography
This protocol provides a general guideline for purifying pillar[n]arenes using silica gel column chromatography.
-
Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Load the Sample: Dissolve the crude pillar[n]arene mixture in a minimal amount of the initial eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elute the Column: Begin elution with a non-polar solvent (e.g., 100% hexane).
-
Gradient Elution: Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A typical gradient might be from 0% to 20% ethyl acetate in hexane.[2]
-
Collect Fractions: Collect fractions and monitor their composition using thin-layer chromatography (TLC).
-
Combine and Evaporate: Combine the fractions containing the pure desired pillar[n]arene and remove the solvent under reduced pressure.
Mandatory Visualization
Below are diagrams illustrating troubleshooting workflows for common pillar[n]arene purification problems.
Caption: Troubleshooting workflow for common pillar[n]arene purification issues.
Caption: Decision tree for troubleshooting pillar[n]arene recrystallization.
References
Optimizing BF3·OEt2-Mediated Macrocyclization for Pillararenes: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the BF3·OEt2-mediated macrocyclization in pillararene synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of pillararenes using boron trifluoride diethyl etherate (BF3·OEt2) as a catalyst.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Pillararene | 1. Inactive Catalyst: BF3·OEt2 is moisture-sensitive. Contamination with water will deactivate the Lewis acid. | - Ensure BF3·OEt2 is freshly opened or has been properly stored under an inert atmosphere. - Use anhydrous solvents and reagents. Dry glassware thoroughly before use. |
| 2. Incorrect Stoichiometry: The ratio of monomer to paraformaldehyde and BF3·OEt2 is critical. | - Carefully control the stoichiometry. A common starting point is a 1:2 to 1:3 molar ratio of 1,4-dialkoxybenzene to paraformaldehyde and 1 equivalent of BF3·OEt2.[1] | |
| 3. Unfavorable Reaction Temperature: The reaction is typically run at room temperature. Deviations can affect the reaction rate and product distribution. | - Maintain the reaction at room temperature unless a specific protocol indicates otherwise. | |
| Formation of Insoluble Polymer/Oligomers | 1. Reaction Rate is Too Fast: Rapid polymerization can compete with and dominate over the desired macrocyclization, leading to insoluble materials.[1] | - Consider adding a catalytic amount (≤5 mol%) of a Brønsted acid, such as HCl in Et2O, to slow down the reaction and favor the thermodynamically controlled macrocycle formation.[1] - Decrease the concentration of reactants. |
| 2. High Catalyst Concentration: An excess of BF3·OEt2 can accelerate the reaction, favoring polymerization. | - Reduce the amount of BF3·OEt2. | |
| Incorrect Pillararene Ring Size (e.g., obtaining pillar[2]arene instead of pillar[3]arene) | 1. Solvent Effect: The choice of solvent has a significant impact on the templating effect and the resulting ring size of the pillararene. | - For the synthesis of pillar[2]arenes, dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used. - For the preferential synthesis of pillar[3]arenes, bulkier chlorinated solvents like chlorocyclohexane are employed as they can act as a template for the larger macrocycle.[4] |
| Difficult Purification | 1. Mixture of Pillar[n]arene Homologues: The reaction often produces a mixture of pillar[2]arene and pillar[3]arene, which can be challenging to separate. | - Optimize the reaction conditions (especially the solvent) to favor the formation of a single homologue. - Employ column chromatography for separation. A chromatography-free method for pillar[3]arene has been reported, which involves precipitation and recrystallization.[1] |
| 2. Presence of Oligomeric Byproducts: Insoluble or partially soluble oligomers can contaminate the desired product. | - After quenching the reaction with methanol, filter the precipitate. The crude product can be dissolved in a chloroform/methanol mixture and passed through a short plug of silica gel to remove insoluble impurities.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the role of BF3·OEt2 in pillararene synthesis?
A1: BF3·OEt2 is a Lewis acid that catalyzes the Friedel-Crafts-type condensation reaction between the 1,4-dialkoxybenzene monomer and paraformaldehyde, leading to the formation of the methylene bridges that link the aromatic units of the pillararene.[5]
Q2: Why is the synthesis of pillar[3]arenes often more challenging than that of pillar[2]arenes?
A2: The formation of pillar[3]arenes is often disfavored due to higher steric strain and distorted bond angles compared to pillar[2]arenes.[2][6] Under many conditions, the formation of the thermodynamically more stable pillar[2]arene is the dominant pathway.
Q3: Can other Lewis acids be used for this reaction?
A3: Yes, other Lewis acids such as FeCl3, AlCl3, and SnCl2 have been used. However, BF3·OEt2 often gives higher yields of the desired pillar[n]arenes.[3]
Q4: How critical is the purity of the starting materials and solvents?
A4: The purity is highly critical. BF3·OEt2 is sensitive to moisture, which can quench the catalyst. The use of anhydrous solvents and dry reagents under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended to ensure reproducibility.
Q5: What is the visual progression of a typical reaction?
A5: Typically, upon the addition of BF3·OEt2 to the suspension of the monomer and paraformaldehyde in the solvent, the mixture will change color, often to a deep green or green-black, within minutes.[1][2] An exotherm may also be observed.[2]
Quantitative Data Summary
The following tables summarize the effect of different reaction parameters on the yield of pillararene synthesis.
Table 1: Effect of Catalyst and Co-catalyst on Pillar[3]arene (P6Et) Synthesis
| Monomer (mmol) | BF3·OEt2 (equiv.) | Paraformaldehyde (equiv.) | Co-catalyst (mol%) | Solvent | Yield (%) | Purity (%) |
| 2.0 | 1.0 | 3.0 | None | Chlorocyclohexane | ~40 | ~60 |
| 2.0 | 1.0 | 3.0 | 1% HCl·Et2O | Chlorocyclohexane | ~56 | ~80 |
| 2.0 | 1.0 | 3.0 | 5% HCl·Et2O | Chlorocyclohexane | ~50 | ~85 |
| 2.0 | 1.0 | 3.0 | 10% HCl·Et2O | Chlorocyclohexane | ~45 | ~80 |
Data compiled from information presented in ChemRxiv.[1]
Table 2: Solvent Effect on Pillar[n]arene Selectivity
| Monomer | Catalyst | Solvent | Major Product |
| 1,4-Diethoxybenzene | BF3·OEt2 | Dichloromethane (DCM) | Pillar[2]arene |
| 1,4-Diethoxybenzene | BF3·OEt2 | Chloroform | Pillar[3]arene |
| 1,4-Diethoxybenzene | BF3·OEt2 | Chlorocyclohexane | Pillar[3]arene |
This table illustrates the general trend of solvent-dependent selectivity.
Experimental Protocols
Protocol 1: Synthesis of Ethoxypillar[3]arene (P6Et) with HCl Co-catalyst
This protocol is adapted from a reported procedure.[1]
-
Preparation: Under a nitrogen atmosphere, dissolve 1,4-diethoxybenzene (3.32 g, 20.0 mmol) in chlorocyclohexane (100 mL) in a dry flask.
-
Addition of Co-catalyst: Add HCl·Et2O (0.20 mL, 0.20 mmol, 1 mol%).
-
Addition of Paraformaldehyde: Slowly add paraformaldehyde (1.80 g, 60.0 mmol) to the solution to avoid clumping. Stir the resulting suspension at room temperature for 5 minutes.
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Initiation of Reaction: Slowly add BF3·OEt2 (2.50 mL, 2.84 g, 20.0 mmol) dropwise. The mixture will change color to a deep green over approximately 5 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours.
-
Quenching: Quench the reaction by adding methanol (10 mL).
-
Precipitation: Pour the reaction mixture into methanol (200 mL) to precipitate the crude product as an off-white solid.
-
Initial Purification: Collect the precipitate by filtration. Dissolve the solid in a 96:4 chloroform:methanol mixture and filter through a short plug of silica to remove insoluble impurities.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the product as a white powder.
-
Further Purification (Optional): For higher purity, the product can be recrystallized from a chloroform/acetone mixture at -18 °C.[1]
Visualizations
Caption: A generalized experimental workflow for the BF3·OEt2-mediated synthesis of pillararenes.
References
Technical Support Center: Brønsted Acid Additives in Pillararene Formation
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Brønsted acid additives in pillararene synthesis. The information is tailored for researchers, scientists, and drug development professionals to address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of pillararenes, particularly when using a combination of Lewis and Brønsted acids.
Issue 1: The reaction produces a high amount of insoluble white precipitate (oligomers/polymers) and a low yield of the desired pillararene.
-
Cause: The rate of the Friedel-Crafts alkylation reaction is likely too fast, leading to the rapid formation of oligomeric intermediates that precipitate from the reaction solvent before they can cyclize into the thermodynamically favored pillararene macrocycle.[1]
-
Solution:
-
Introduce a Brønsted Acid Additive: Add a small amount (≤5 mol%) of a strong Brønsted acid, such as hydrochloric acid (HCl) or methanesulfonic acid (MeSO₃H), to the reaction mixture at the beginning of the synthesis.[1] The Brønsted acid catalyzes the reverse reaction, slowing down the overall rate of oligomerization and allowing the intermediates to remain in solution long enough for macrocyclization to occur.[1]
-
Optimize Brønsted Acid Concentration: The concentration of the Brønsted acid is critical. A "Goldilocks" zone exists where the yield is optimal. Too little acid will not effectively slow down the reaction, while too much will inhibit the reaction altogether, leading to the recovery of starting materials.[1] It is recommended to perform small-scale optimization experiments to find the ideal concentration for your specific conditions.
-
Lower the Reactant Concentration: If precipitation is still observed, conducting the reaction at a lower concentration can also favor macrocyclization.[1]
-
Issue 2: The reaction returns mainly unreacted starting materials with very little product formation.
-
Cause: The concentration of the Brønsted acid additive is likely too high, which is overly inhibiting the forward reaction.[1]
-
Solution:
-
Reduce the Amount of Brønsted Acid: Systematically decrease the molar percentage of the Brønsted acid additive in subsequent experiments. Start with a concentration in the range of 0.5-5 mol% and adjust based on the outcome.[1]
-
Verify Reagent Purity: Ensure that the starting materials and solvents are free from acidic impurities that could contribute to an excessively high overall acid concentration. For instance, aged bottles of chlorocyclohexane can become acidic due to decomposition.[1]
-
Issue 3: The synthesis of pillar[2]arenes is not reproducible, even when following a literature procedure.
-
Cause: The formation of pillar[2]arenes, in particular, can be very sensitive to the reaction rate and subtle variations in experimental conditions.[1] The acidity of solvents, the purity of reagents, and the rate of addition of catalysts can all influence the outcome.
-
Solution:
-
Control the Acidity: As highlighted, the use of a controlled amount of a Brønsted acid additive can help to standardize the reaction conditions and improve reproducibility.
-
Standardize Reagents: Use reagents from the same batch and solvents from a fresh, neutral bottle to minimize variability.
-
Controlled Addition of Catalyst: Add the Lewis acid catalyst (e.g., BF₃·OEt₂) slowly and dropwise to maintain better control over the initial reaction rate.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a Brønsted acid additive in a Lewis acid-promoted pillararene synthesis?
A1: In a Lewis acid (e.g., BF₃·OEt₂) promoted pillararene synthesis, a Brønsted acid additive acts as a modulator of the reaction rate.[1] It is proposed to catalyze the reverse reaction of the Friedel-Crafts alkylation, thereby slowing down the overall rate of polymerization.[1] This prevents the premature precipitation of oligomeric intermediates, keeping them in solution and allowing for the thermodynamically favored macrocyclization to occur.[1]
Q2: How does the strength of the Brønsted acid affect the reaction?
A2: Strong Brønsted acids are generally used to achieve the desired rate modulation. The key is not necessarily the absolute strength, but the ability to effectively catalyze the reversible steps in the reaction mechanism. The amount of the strong acid added is a more critical parameter to control.
Q3: Can I use a Brønsted acid as the sole catalyst for pillararene synthesis?
A3: Yes, Brønsted acids such as p-toluenesulfonic acid and sulfuric acid can be used as the primary catalyst for pillararene synthesis.[2][3] However, the troubleshooting and mechanistic discussion here focuses on their role as additives in Lewis acid-catalyzed systems, which is a common method for synthesizing certain pillararenes like P6Et.[1]
Q4: Is the addition of a Brønsted acid necessary for all pillararene syntheses?
A4: No, it is not always necessary. The synthesis of pillar[4]arenes is generally more straightforward and high-yielding without the need for such additives.[1] The use of Brønsted acid additives is particularly beneficial for more challenging syntheses, such as that of pillar[2]arenes with smaller alkoxy substituents, which are more prone to oligomerization and precipitation.[1]
Quantitative Data
The following table summarizes the effect of HCl concentration on the estimated yield of ethyl-substituted pillar[2]arene (P6Et) in a BF₃·OEt₂-mediated synthesis in chlorocyclohexane.
| HCl (mol%) | Estimated Yield of P6Et (%) | Observations |
| 0 | < 5 | Almost no product, mainly insoluble oligomers/polymers.[1] |
| 0.5 - 5.0 | 35 - 45 | Reasonable yields with P6Et as the major product.[1] |
| > 5.0 | < 10 | Very little product, mainly unreacted starting material.[1] |
Experimental Protocols
Synthesis of Ethyl-Substituted Pillar[2]arene (P6Et) using a BF₃·OEt₂/HCl System
This protocol is adapted from a reported procedure and is intended as a guide.[1]
Materials:
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1,4-diethoxybenzene
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Paraformaldehyde
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Chlorocyclohexane (anhydrous)
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Hydrochloric acid solution in diethyl ether (e.g., 1.0 M)
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Boron trifluoride diethyl etherate (BF₃·OEt₂)
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Methanol
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Chloroform
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Acetone
Procedure:
-
Under a nitrogen atmosphere, dissolve 1,4-diethoxybenzene (2.0 mmol) in chlorocyclohexane (10 mL).
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Add the desired amount of HCl in Et₂O solution (e.g., for 1 mol%, add 0.02 mmol).
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Slowly add paraformaldehyde (6.0 mmol) to the solution to avoid clumping, and stir the resulting suspension at room temperature for 5 minutes.
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Slowly add BF₃·OEt₂ (2.0 mmol) dropwise. The mixture should change color to a deep green over approximately 5 minutes.
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Allow the reaction to stir at room temperature for 2 hours.
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Quench the reaction by adding methanol (2 mL).
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Pour the quenched reaction mixture into a larger volume of methanol (50 mL) to precipitate the crude product.
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Collect the precipitate by filtration. The solid can be further purified by dissolving it in a chloroform/methanol mixture and filtering through a short plug of silica to remove insoluble impurities.
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For higher purity, the product can be recrystallized from a chloroform/acetone mixture at -18 °C.[1]
Visualizations
Caption: Troubleshooting workflow for low pillararene yield.
Caption: Role of Brønsted acid in controlling pillararene formation.
References
Addressing reproducibility issues in literature syntheses of P6Et
Important Notice: Initial literature searches did not yield specific information for a compound designated "P6Et." The following troubleshooting guide is based on general principles of chemical synthesis and may not directly address challenges specific to an undocumented compound. Researchers should adapt this guidance based on the specific reaction chemistry they are employing.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during chemical syntheses.
| Question | Answer and Troubleshooting Steps |
| 1. Low or No Product Yield | Possible Causes: Incorrect Stoichiometry: Re-verify the molar ratios of all reactants and reagents.Reagent Degradation: Ensure all starting materials, reagents, and solvents are pure and have not degraded. Use freshly purified or opened reagents when possible.Suboptimal Reaction Temperature: The reaction may be too cold (slow kinetics) or too hot (decomposition of reactants or products). Experiment with a range of temperatures.Ineffective Catalyst: If using a catalyst, ensure it is active and not poisoned. Consider trying a different catalyst or increasing the catalyst loading.Poor Mixing: In heterogeneous reactions, ensure efficient stirring to maximize interfacial contact.Incomplete Reaction: Monitor the reaction progress using techniques like TLC, GC-MS, or NMR to determine if the reaction has gone to completion.Troubleshooting: 1. Confirm the identity and purity of all starting materials via analytical methods.2. Degas solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if reactants are sensitive to air or moisture.3. Optimize the reaction temperature and time based on literature for similar transformations or systematic experimentation.4. If applicable, screen different catalysts and catalyst loadings. |
| 2. Formation of Impurities or Side Products | Possible Causes: Cross-Reactivity: Reactants or intermediates may be undergoing undesired side reactions.Reaction Temperature Too High: Higher temperatures can often lead to the formation of side products.Incorrect pH: The pH of the reaction mixture can significantly influence the reaction pathway.Presence of Water or Oxygen: For sensitive reactions, trace amounts of water or oxygen can lead to significant impurity formation.Troubleshooting: 1. Lower the reaction temperature.2. Adjust and buffer the pH of the reaction mixture.3. Use anhydrous solvents and perform the reaction under a strictly inert atmosphere.4. Modify the order of addition of reagents. |
| 3. Difficulty in Product Purification | Possible Causes: Similar Polarity of Product and Impurities: This can make chromatographic separation challenging.Product Instability: The product may be degrading during the workup or purification process.Formation of Emulsions during Extraction: This can lead to product loss and contamination.Troubleshooting: 1. Explore different chromatographic conditions (e.g., different solvent systems, stationary phases).2. Consider alternative purification techniques such as recrystallization, distillation, or sublimation.3. For emulsions, try adding brine, changing the pH, or filtering through celite.4. Minimize the exposure of the product to heat, light, or air during purification. |
| 4. Inconsistent Results (Reproducibility Issues) | Possible Causes: Variability in Reagent Quality: Different batches of reagents or solvents can have varying purity levels.Sensitivity to Reaction Conditions: Small variations in temperature, reaction time, or stirring rate can have a large impact on the outcome.Atmospheric Conditions: Changes in humidity can affect moisture-sensitive reactions.Troubleshooting: 1. Standardize the source and quality of all reagents and solvents.2. Maintain precise control over all reaction parameters using automated lab equipment if possible.3. Document all experimental details meticulously in a lab notebook. |
Summary of Quantitative Data
As no specific literature for "P6Et" could be identified, a summary of quantitative data is not available. For a novel synthesis, it is recommended to systematically vary reaction parameters and record the following data to build a reproducible protocol:
| Parameter | Unit | Example Value | Notes |
| Reactant 1 Mass | mg | 500 | |
| Reactant 2 Volume | mL | 2.5 | |
| Solvent Volume | mL | 20 | |
| Reaction Temperature | °C | 25 | |
| Reaction Time | h | 12 | |
| Product Mass (Crude) | mg | 450 | |
| Product Mass (Purified) | mg | 300 | |
| Yield | % | 60 | |
| Purity (by HPLC/NMR) | % | 98 |
Experimental Protocols
Detailed experimental protocols are not available due to the lack of specific literature on "P6Et". A generic protocol for a hypothetical reaction is provided below.
Hypothetical Synthesis of "P6Et"
-
Preparation:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Reactant A (X g, Y mmol).
-
Place the flask under an inert atmosphere (e.g., Nitrogen).
-
Add anhydrous solvent (Z mL) via syringe.
-
-
Reaction:
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Reactant B (A mL, B mmol) to the stirred solution over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
-
Workup:
-
Quench the reaction by adding 20 mL of a saturated aqueous solution of NH4Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2SO4.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure "P6Et".
-
Visualizations
As the signaling pathways and specific experimental workflows for "P6Et" are unknown, the following diagrams illustrate a generic chemical synthesis workflow and a troubleshooting logic.
How to effectively remove residual chlorocyclohexane from product
Technical Support Center: Chlorocyclohexane Removal
This guide provides researchers, scientists, and drug development professionals with effective strategies for removing residual chlorocyclohexane from reaction products. The information is presented in a question-and-answer format to address common challenges and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of chlorocyclohexane I should consider for its removal?
A1: Understanding the physical properties of chlorocyclohexane is the first step in selecting an appropriate purification method. Its relatively high boiling point and immiscibility with water are key factors to exploit.
Data Presentation: Physical Properties of Chlorocyclohexane
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁Cl | [1][2][3] |
| Molecular Weight | 118.61 g/mol | [1][4] |
| Boiling Point | 142-143 °C (at 1 atm) | [1][2][3][5] |
| Melting Point | -44 °C | [1][2][5] |
| Density | ~1.00 g/cm³ (at 20-25°C) | [1][2][5] |
| Solubility | Insoluble in water; soluble in most organic solvents (ethanol, ether, acetone, chloroform). | [1][3][5] |
Q2: What is the most common method for removing chlorocyclohexane from a non-volatile or high-boiling product?
A2: For products with a boiling point significantly higher than chlorocyclohexane (>40-50 °C difference), vacuum distillation is the most effective and common method. Reducing the pressure lowers the boiling points of both the product and the impurity, but allows for the selective removal of the more volatile chlorocyclohexane at a lower temperature, which is ideal for thermally sensitive compounds.
Q3: How can I remove chlorocyclohexane from a product with a similar boiling point?
A3: Separating components with close boiling points is challenging and cannot be achieved by simple distillation.[6] In this scenario, you have two primary options:
-
Extractive Distillation: This technique involves adding a high-boiling solvent (an "entrainer") to the mixture.[7] The entrainer interacts differently with the components, altering their relative volatilities and making separation by distillation possible.[7]
-
Azeotropic Distillation: This method involves adding a component that forms a new, lower-boiling azeotrope with one of the components (in this case, ideally with chlorocyclohexane), which can then be distilled off.[8]
-
Preparative Chromatography: Techniques like flash column chromatography or preparative HPLC can separate compounds based on differences in polarity rather than boiling point. This is often the most practical solution on a lab scale.
Q4: My product is a solid. What is the best way to remove residual chlorocyclohexane?
A4: For solid products, recrystallization is often the most effective method. The crude solid product is dissolved in a suitable hot solvent in which the product is soluble but the chlorocyclohexane is not, or vice versa. As the solution cools, the pure product crystallizes out, leaving the impurity in the solvent. Alternatively, if the product is highly soluble and the chlorocyclohexane is the impurity, dissolving the solid in a minimal amount of a low-boiling solvent and placing it under high vacuum can effectively remove the residual chlorocyclohexane.
Troubleshooting Guides
Problem: I performed a distillation, but my product is still contaminated with chlorocyclohexane.
-
Solution 1: Improve Distillation Efficiency. If you used simple distillation, switch to fractional distillation. Pack the column with Raschig rings or Vigreux indentations to increase the number of theoretical plates, which enhances separation efficiency.
-
Solution 2: Optimize Vacuum. If using vacuum distillation, ensure your vacuum is deep enough to provide a sufficient boiling point differential between your product and chlorocyclohexane. A temperature/pressure nomograph can help you predict boiling points at reduced pressures.
-
Solution 3: Consider an Alternative Technique. If the boiling points are too close, distillation may not be practical.[9] Consider switching to column chromatography for separation based on polarity.
Problem: I am seeing emulsions during aqueous washing/extraction to remove water-soluble impurities.
-
Solution 1: Add Brine. After your aqueous wash, perform an additional wash with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to break the emulsion.
-
Solution 2: Reduce Agitation. Shake the separatory funnel more gently. Vigorous shaking can promote emulsion formation.
-
Solution 3: Filtration. For persistent emulsions, filtering the mixture through a pad of Celite or glass wool can sometimes help to break it up.
Experimental Protocols
Protocol 1: Removal by Vacuum Distillation
This protocol is suitable for heat-sensitive liquid products with a boiling point at least 40-50 °C higher than chlorocyclohexane.
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a short-path distillation head with a thermometer, a condenser, and a receiving flask. Use a magnetic stirrer and a heating mantle. Connect the apparatus to a vacuum pump with a cold trap in between.
-
Sample Preparation: Add the crude product containing residual chlorocyclohexane to the round-bottom flask along with a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Evacuation: Begin stirring and slowly evacuate the system. The pressure should be low enough to ensure the chlorocyclohexane will boil at a temperature well below the decomposition point of your product.
-
Heating: Once the target pressure is stable, begin gently heating the flask.
-
Fraction Collection:
-
Collect the initial fraction, which will be enriched in chlorocyclohexane. The vapor temperature should hold steady around the boiling point of chlorocyclohexane at that pressure.
-
Once all the chlorocyclohexane has distilled, the vapor temperature will either drop (if no other volatile components are present) or rise to the boiling point of your product.
-
At this point, stop the distillation, cool the system, and change the receiving flask to collect your purified product if you intend to distill it as well.
-
-
Shutdown: Allow the system to cool completely before slowly re-introducing air to the apparatus.
Protocol 2: Removal by Liquid-Liquid Extraction (Aqueous Wash)
This protocol is used to remove water-soluble impurities from the product mixture, with the organic layer containing the product and chlorocyclohexane. It is a preliminary purification step.
-
Dissolution: Dissolve the crude product in an organic solvent (e.g., diethyl ether, ethyl acetate) in which both the product and chlorocyclohexane are highly soluble, and which is immiscible with water.
-
Transfer: Transfer the solution to a separatory funnel.
-
Washing:
-
Add an equal volume of deionized water to the funnel.
-
Stopper the funnel and invert it, making sure to vent frequently to release any pressure buildup.
-
Shake gently for 1-2 minutes.
-
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate.
-
Draining: Drain the lower (aqueous) layer. If you are unsure which layer is which, add a drop of water and see which layer it joins.
-
Repeat: Repeat the washing process 2-3 times with fresh deionized water.
-
Brine Wash: Perform a final wash with a saturated NaCl solution (brine) to remove residual water from the organic layer.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent using a rotary evaporator. The remaining material will be a mixture of your product and chlorocyclohexane, now ready for a final purification step like distillation or chromatography.
Visualizations
Workflow for Selecting a Purification Method
The following diagram provides a logical workflow to help you choose the most suitable purification method based on the properties of your product.
Caption: Decision tree for choosing a purification technique.
Workflow for Liquid-Liquid Extraction
This diagram illustrates the steps involved in a standard liquid-liquid extraction (aqueous wash) procedure.
Caption: Generalized workflow for a liquid-liquid extraction.
References
- 1. nbinno.com [nbinno.com]
- 2. chlorocyclohexane [chemister.ru]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. nbinno.com [nbinno.com]
- 5. Chlorocyclohexane | C6H11Cl | CID 10952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US5069756A - Separation of cyclohexane from cyclohexene by azeotropic or extractive distillation - Google Patents [patents.google.com]
- 7. processingmagazine.com [processingmagazine.com]
- 8. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 9. US2458819A - Purifying alkyl halides - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide: Diethoxypillararene versus Pillararene for Binding Larger Guests
For Researchers, Scientists, and Drug Development Professionals
The selective encapsulation of large guest molecules is a cornerstone of supramolecular chemistry, with significant implications for drug delivery, sensing, and catalysis. Pillararenes, a class of macrocyclic hosts, have emerged as versatile receptors. This guide provides an objective comparison of diethoxypillararenes and their parent pillararene counterparts (dihydroxypillararenes) in their ability to bind larger guest molecules, supported by experimental data and detailed protocols. Due to the prevalence of alkylated pillararenes in the literature, this comparison will focus on the well-studied diethoxy- and dimethoxy-pillararenes as representatives of functionalized and parent-like systems, respectively.
Executive Summary
Pillar[1]arenes, with their larger cavity size (approximately 6.7 Å in diameter) compared to pillar[2]arenes (around 5.0 Å), are inherently better suited for the encapsulation of larger guest molecules. The introduction of ethoxy groups on the rims of the pillararene scaffold, creating diethoxypillararenes, further enhances this capability for several key reasons:
-
Increased Cavity Insulation: The bulkier ethoxy groups provide greater steric hindrance at the portals of the pillararene cavity, effectively shielding the bound guest from the bulk solvent. This can lead to stronger binding affinities, particularly for hydrophobic guests.
-
Enhanced Solubility: The ethyl groups improve the solubility of the pillararene in a wider range of organic solvents, which can be advantageous for various applications and for studying host-guest interactions under different conditions.
-
Modified Electronic Properties: The electron-donating nature of the ethoxy groups influences the electron density of the aromatic cavity, which can affect interactions with electron-deficient guests.
While dihydroxypillararenes represent the parent structure, their lower solubility in common organic solvents and the potential for intermolecular hydrogen bonding that can compete with guest binding often make their alkoxy-functionalized counterparts, like diethoxypillararenes, more practical for complexation studies and applications involving larger neutral guests.
Comparative Binding Data
The following table summarizes representative binding constants (Ka) for the complexation of various large guests with diethoxypillararenes and permethylpillararenes. A direct comparison with dihydroxypillararenes is limited due to a scarcity of published binding data for larger neutral guests with this specific host. Permethylpillararenes are therefore used as a closer structural analogue to the parent pillararene.
| Host | Guest | Solvent | Binding Constant (Ka, M⁻¹) | Experimental Method | Reference |
| Diethylpillar[1]arene (DEP[1]) | 1,4-Phenylenediacetonitrile | CDCl₃ | Weak | ¹H NMR Titration | [3] |
| Diethylpillar[1]arene (DEP[1]) | Adiponitrile | CDCl₃ | Weak | ¹H NMR Titration | [3] |
| Permethylpillar[2]arene (PMP[2]) | 1,4-Dicyanobutane | CDCl₃ | (2.14 ± 0.08) × 10⁴ | ¹H NMR Titration | [4] |
| Permethylpillar[1]arene (PMP[1]) | trans-Azobenzene derivative | 10:1 CDCl₃/CD₃CN | (2.22 ± 0.34) × 10³ | ¹H NMR Titration | [5] |
| Cationic Pillar[2]arene | Octylsulfonate | D₂O | (2.63 ± 0.01) × 10⁶ | ITC |
Note: The provided data illustrates the types of guests and binding affinities observed. Direct comparison is challenging due to variations in experimental conditions and guest structures. However, the trend suggests that pillar[1]arenes are necessary for accommodating larger guests like the azobenzene derivative, and functionalization plays a key role in modulating binding strength.
Experimental Protocols
Synthesis of Pillararenes
1. Synthesis of Diethylpillar[1]arene (DEP[1])
A common and scalable method for the synthesis of ethoxypillar[1]arene involves the condensation of 1,4-diethoxybenzene with paraformaldehyde in the presence of a Lewis acid catalyst, such as boron trifluoride diethyl etherate (BF₃·OEt₂), in a suitable solvent like chlorocyclohexane which can act as a template for the larger ring size.[6][7]
-
Procedure: To a solution of 1,4-diethoxybenzene and paraformaldehyde in chlorocyclohexane under an inert atmosphere (e.g., argon), BF₃·OEt₂ is added dropwise at room temperature. The reaction mixture is stirred for a specified period, during which a color change is typically observed. The reaction is then quenched by the addition of an alcohol, such as ethanol. The resulting precipitate is collected by vacuum filtration, washed with ethanol, and dried. Purification is often achieved by recrystallization from a solvent mixture like chloroform/acetone to yield the pure diethoxypillar[1]arene.[6][7]
2. Synthesis of Dihydroxypillar[1]arene (DHP[1])
The synthesis of the parent per-hydroxylated pillar[1]arene is typically achieved through the demethylation of the more readily accessible permethylpillar[1]arene.[8]
-
Procedure: Permethylpillar[1]arene is dissolved in a suitable solvent, such as dichloromethane, and cooled in an ice bath. A strong Lewis acid, most commonly boron tribromide (BBr₃), is added slowly. The reaction mixture is allowed to warm to room temperature and stirred until the demethylation is complete, which can be monitored by thin-layer chromatography. The reaction is then carefully quenched with water or methanol. The product is extracted into an organic solvent, and the solvent is removed under reduced pressure. The crude product is then purified, often by column chromatography, to yield the dihydroxypillar[1]arene.[8]
Determination of Binding Constants
1. ¹H NMR Titration
This technique is used to determine the association constant (Ka) of a host-guest complex by monitoring the chemical shift changes of the host or guest protons upon complexation.
-
Protocol: A solution of the host (e.g., diethoxypillararene) of a known concentration is prepared in a suitable deuterated solvent in an NMR tube. A concentrated solution of the guest is prepared in the same solvent. Aliquots of the guest solution are incrementally added to the NMR tube containing the host solution. After each addition, the solution is thoroughly mixed, and a ¹H NMR spectrum is recorded. The changes in the chemical shifts of specific protons of the host or guest are plotted against the guest concentration. The resulting binding isotherm is then fitted to a suitable binding model (e.g., 1:1, 1:2) using specialized software to calculate the association constant.
2. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction.
-
Protocol: A solution of the host is placed in the sample cell of the calorimeter, and a solution of the guest is loaded into the injection syringe.[2] Both solutions must be prepared in the same buffer or solvent to minimize heats of dilution. The system is allowed to equilibrate to a constant temperature. The guest solution is then injected into the host solution in a series of small aliquots. The heat change associated with each injection is measured. The resulting data, a plot of heat change per injection versus the molar ratio of guest to host, is fitted to a binding model to extract the thermodynamic parameters of the interaction.[2]
Logical Relationship Diagram
The following diagram illustrates the key structural differences between a diethoxy-substituted pillararene and a parent pillararene and how these differences influence their interaction with larger guest molecules.
Caption: Structural differences and their impact on guest binding.
Conclusion
For the binding of larger guest molecules, diethoxypillararenes, particularly diethoxypillar[1]arene, generally offer superior performance compared to their parent dihydroxypillararene counterparts. The presence of the ethoxy groups enhances the insulating properties of the cavity, improves solubility, and provides steric bulk that can contribute to both stronger and more selective binding. While the synthesis of dihydroxypillararenes is achievable, the practical advantages offered by their diethoxy-functionalized analogues make them a more common and often more effective choice for researchers in drug development and other fields requiring the encapsulation of large molecular guests. The choice between these hosts will ultimately depend on the specific guest molecule, the desired solvent system, and the intended application.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Thermodynamics of Pillararene•Guest Complexation: Blinded Dataset for the SAMPL9 Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tetraphenylethene-Embedded Pillar[5]arene and [15]Paracyclophane: Distorted Cavities and Host-Guest Binding Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. supradrug.com [supradrug.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. orgsyn.org [orgsyn.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Pillar[n]arenes and Other Macrocyclic Hosts for Researchers and Drug Development Professionals
An in-depth analysis of pillar[n]arenes versus cyclodextrins, calixarenes, and cucurbiturils, focusing on their performance in host-guest chemistry and applications in drug delivery. This guide provides a comprehensive overview supported by experimental data and detailed protocols to aid in the selection of the optimal macrocyclic host for specific research and development needs.
Pillar[n]arenes, a relatively new class of macrocyclic hosts discovered in 2008, have rapidly gained significant attention in the field of supramolecular chemistry.[1][2] Composed of hydroquinone units linked by methylene bridges at their para-positions, these pillar-shaped molecules offer a unique combination of properties, including a symmetrical and rigid architecture, an electron-rich cavity, and facile functionalization.[1][2] These characteristics make them highly promising candidates for a wide range of applications, particularly in drug delivery, where they are being explored as carriers to enhance the solubility, stability, and bioavailability of therapeutic agents.[3][4][5][6][7]
This guide provides a comparative study of pillar[n]arenes against other well-established macrocyclic hosts, namely cyclodextrins, calixarenes, and cucurbiturils. By presenting key performance data, detailed experimental protocols, and visual representations of experimental workflows, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions about the most suitable macrocyclic host for their specific applications.
Comparative Analysis of Macrocyclic Hosts
The selection of an appropriate macrocyclic host is critical for the successful development of host-guest systems. The following table summarizes key quantitative data for pillar[n]arenes, cyclodextrins, calixarenes, and cucurbiturils, offering a direct comparison of their essential properties.
| Property | Pillar[n]arenes | Cyclodextrins | Calix[n]arenes | Cucurbit[n]urils |
| Binding Affinity (Ka, M⁻¹) | 10² - 10¹² (for various guests) | 10² - 10⁵ (for various guests) | 10² - 10⁶ (for various guests) | 10⁵ - 10¹⁷ (for various guests) |
| Solubility (Water) | Poor (unmodified), High (with hydrophilic functionalization) | High (α, β, γ-CDs and derivatives) | Poor (unmodified), High (with sulfonation or other polar groups) | Low (CB[3], CB[4]), Moderate (CB[8]), High (CB[9] and derivatives) |
| Solubility (Organic Solvents) | Good (in various organic solvents) | Generally low | Good (in various organic solvents) | Generally insoluble |
| Toxicity | Generally low, but dependent on functional groups.[1] | Generally low, considered biocompatible. | Can exhibit toxicity depending on the specific derivative. | Generally considered biocompatible. |
| Cavity Shape | Symmetrical, pillar-shaped | Truncated cone | Bowl-shaped (flexible conformations) | Pumpkin-shaped (rigid) |
| Cavity Polarity | Hydrophobic, π-electron rich | Hydrophobic interior, hydrophilic exterior | Hydrophobic | Hydrophobic cavity, polar portals |
Key Experimental Protocols
Accurate and reproducible experimental data are the foundation of any comparative study. This section provides detailed methodologies for key experiments used to characterize and compare the performance of macrocyclic hosts.
Determination of Host-Guest Binding Constants using Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique for the direct measurement of the thermodynamic parameters of binding interactions.[10][11][12]
Methodology:
-
Sample Preparation:
-
Prepare a solution of the host molecule (e.g., a water-soluble pillar[3]arene) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration of approximately 10-20 times the expected dissociation constant (Kd).
-
Prepare a solution of the guest molecule (e.g., a drug) in the same buffer at a concentration that is 10-20 times that of the host.
-
Degas both solutions to prevent the formation of air bubbles during the experiment.
-
-
ITC Experiment:
-
Load the host solution into the sample cell of the ITC instrument.
-
Load the guest solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (typically 1-5 µL each) of the guest solution into the host solution, with sufficient time between injections for the system to return to thermal equilibrium.
-
Record the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of guest to host.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the association constant (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction.[2][13]
-
Characterization of Host-Guest Complexation by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool for elucidating the structure and dynamics of host-guest complexes in solution.[14][15][16]
Methodology:
-
Sample Preparation:
-
Prepare a solution of the host molecule in a suitable deuterated solvent (e.g., D₂O for water-soluble hosts) at a known concentration (e.g., 1-5 mM).
-
Prepare a stock solution of the guest molecule in the same deuterated solvent.
-
-
NMR Titration:
-
Acquire a ¹H NMR spectrum of the host solution alone.
-
Add incremental amounts of the guest stock solution to the host solution.
-
Acquire a ¹H NMR spectrum after each addition, ensuring thorough mixing and temperature equilibration.
-
-
Data Analysis:
-
Monitor the chemical shift changes of the protons on both the host and guest molecules. Significant shifts indicate the formation of an inclusion complex.
-
The association constant (Ka) can be determined by fitting the chemical shift titration data to a 1:1 or other appropriate binding isotherm using specialized software.[17]
-
2D NMR techniques, such as ROESY or NOESY, can be used to identify through-space interactions between the host and guest, providing structural information about the complex.[15]
-
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to evaluate the cytotoxicity of compounds.[5][18]
Methodology:
-
Cell Culture:
-
Culture a relevant cell line (e.g., a cancer cell line for drug delivery studies) in appropriate growth medium until they reach the desired confluence.
-
-
Cell Seeding:
-
Trypsinize the cells and seed them into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells per well).
-
Incubate the plates for 24 hours to allow the cells to attach.
-
-
Treatment:
-
Prepare a series of dilutions of the macrocyclic host, the drug, and the host-drug complex in the cell culture medium.
-
Remove the old medium from the wells and add the treatment solutions. Include a control group with untreated cells.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the cell viability against the concentration of the test compound to determine the IC50 value (the concentration at which 50% of the cells are inhibited).
-
Visualizing Experimental Workflows and Logical Relationships
The following diagrams, created using the DOT language for Graphviz, illustrate key processes in the study of macrocyclic hosts for drug delivery.
Caption: Workflow for determining host-guest binding properties.
Caption: Stimuli-responsive drug delivery using a macrocyclic host.
Conclusion
Pillar[n]arenes represent a versatile and promising class of macrocyclic hosts with significant potential in various scientific and therapeutic areas. Their unique structural and chemical properties offer distinct advantages in host-guest chemistry, often demonstrating high binding affinities and selectivity for a range of guest molecules. While established macrocycles like cyclodextrins, calixarenes, and cucurbiturils each possess their own strengths and have been extensively studied, the facile synthesis and functionalization of pillar[n]arenes make them highly attractive for the development of novel supramolecular systems.[8][19][20][21]
For researchers and professionals in drug development, the choice of a macrocyclic host will ultimately depend on the specific requirements of the application, including the properties of the guest molecule, the desired release mechanism, and biocompatibility considerations. This guide provides a foundational comparison to aid in this selection process, highlighting the key performance indicators and experimental methodologies necessary for a thorough evaluation. The continued exploration of pillar[n]arenes and their comparison with other macrocyclic hosts will undoubtedly lead to further innovations in supramolecular chemistry and its application in medicine and materials science.
References
- 1. Pillararenes as Promising Carriers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ibmc.cnrs.fr [ibmc.cnrs.fr]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Pillar[n]arene-Based Supramolecular Nanodrug Delivery Systems for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, conformational and host–guest properties of water-soluble pillar[5]arene - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. csmres.co.uk [csmres.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 14. researchgate.net [researchgate.net]
- 15. supradrug.com [supradrug.com]
- 16. Harnessing Pillar[5]arene Host-Guest Complexation To Improve pH Stability and Affect Enzymatic Degradation of the Anticancer Prodrug Capecitabine: A 19 F NMR Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. frontiersin.org [frontiersin.org]
- 19. Pillar[n]arenes versus cyclodextrins as supramolecular carriers for improved bioavailability: Idebenone as a model drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. supradrug.com [supradrug.com]
- 21. A Water-Soluble Leggero Pillar[5]arene [mdpi.com]
Characterization of Diethoxypillararene using 1H and 13C NMR spectroscopy
A Comparative Guide to the Characterization of Diethoxypillar[1]arene
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of macrocyclic compounds is fundamental to understanding their structure, purity, and behavior, which is critical for applications in drug delivery, materials science, and supramolecular chemistry. This guide provides a detailed comparison of the characterization of diethoxypillar[1]arene using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, alongside alternative analytical techniques.
¹H and ¹³C NMR Spectroscopy of Diethoxypillar[1]arene
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For diethoxypillar[1]arene, a symmetrical macrocycle, the NMR spectra are relatively simple and highly informative.
Quantitative NMR Data for Diethoxypillar[1]arene
The following table summarizes the ¹H and ¹³C NMR chemical shift data for diethoxypillar[1]arene recorded in deuterated chloroform (CDCl₃) at room temperature.
| Nucleus | Assignment | Chemical Shift (δ) in ppm |
| ¹H NMR | Ar-H | 6.78 |
| -CH₂- (bridge) | 3.69 | |
| -O-CH₂-CH₃ | 3.88 (q, J = 7.0 Hz) | |
| -O-CH₂-CH₃ | 1.35 (t, J = 7.0 Hz) | |
| ¹³C NMR | Ar-C | 149.6 |
| Ar-C | 128.1 | |
| Ar-C-O | 114.2 | |
| -CH₂- (bridge) | 29.5 | |
| -O-CH₂-CH₃ | 63.8 | |
| -O-CH₂-CH₃ | 15.1 |
Note: The data is referenced from the work of Ogoshi et al. (2010) in the Journal of Organic Chemistry.
Comparison with Alternative Characterization Techniques
While NMR provides excellent structural detail in solution, other techniques can offer complementary information, particularly regarding the solid-state structure and molecular weight.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed molecular structure in solution, purity assessment. | Non-destructive, provides rich structural information. | Not suitable for insoluble compounds, can be insensitive to minor impurities. |
| X-Ray Crystallography | Precise three-dimensional molecular and packing structure in the solid state.[1][2][3][4] | Provides unambiguous atomic coordinates. | Requires single, high-quality crystals, which can be difficult to grow.[1] The solid-state conformation may differ from the solution-state. |
| Mass Spectrometry | Exact molecular weight and elemental composition.[5] | High sensitivity and accuracy for molecular weight determination. | Provides limited structural information, fragmentation can be complex to interpret. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast and simple to implement. | Provides limited information on the overall molecular structure. |
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra of diethoxypillar[1]arene for structural confirmation and purity analysis.
Materials:
-
Diethoxypillar[1]arene sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the diethoxypillar[1]arene sample in ~0.6 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to an NMR tube.
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters.
-
Typically, 16 to 64 scans are sufficient.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 10 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 160 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.
-
Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.
-
Visualization of Characterization Workflow
The following diagram illustrates the logical workflow for the comprehensive characterization of diethoxypillar[1]arene, comparing the central role of NMR with complementary techniques.
Caption: Characterization workflow for diethoxypillar[1]arene.
References
Navigating the Analytical Maze: A Comparative Guide to Diethoxypillararene Purity Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic macrocycles like diethoxypillararene is a critical checkpoint in the journey of discovery and development. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—notably, quantitative Nuclear Magnetic Resonance (qNMR) and Mass Spectrometry (MS)—for the robust assessment of diethoxypillararene purity. Detailed experimental protocols and data-driven comparisons will equip you with the knowledge to select the most fitting analytical strategy for your research needs.
The synthesis of diethoxypillararene, a key building block in supramolecular chemistry, often yields a mixture of the desired macrocycle and closely related impurities. The primary and most challenging impurity to separate is the smaller macrocycle, diethoxypillar[1]arene, which forms competitively during the cyclization reaction. Incomplete reactions or side reactions can also lead to the presence of unreacted monomers (1,4-diethoxybenzene and paraformaldehyde) and linear oligomers. This complex matrix necessitates reliable and accurate analytical methods for purity determination.
High-Performance Liquid Chromatography (HPLC): A Versatile Separation Technique
HPLC stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like diethoxypillararene. Its high resolving power allows for the separation of the target compound from structurally similar impurities. Both normal-phase and reversed-phase chromatography can be employed, with the choice depending on the specific impurities and the desired separation profile.
Experimental Protocol: A Proposed HPLC Method
Based on established methods for similar pillararenes, a robust HPLC protocol for diethoxypillararene purity analysis can be proposed as follows:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point for separating diethoxypillararene from less polar impurities. For separating from the more polar starting materials, a normal-phase silica or cyano-propyl column could be advantageous.
-
Mobile Phase:
-
Reversed-Phase: A gradient elution using a mixture of acetonitrile and water is often effective. A typical gradient might start from 60% acetonitrile and increase to 100% over 20-30 minutes. The addition of a small amount of formic acid (0.1%) can improve peak shape.
-
Normal-Phase: A mobile phase consisting of a mixture of hexane and isopropanol (e.g., 95:5 v/v) is commonly used for separating pillararene isomers.[2]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at 280 nm, where the benzene rings of the pillararene exhibit strong absorbance.
-
Sample Preparation: Dissolve a precisely weighed amount of the diethoxypillararene sample in a suitable solvent (e.g., acetonitrile or tetrahydrofuran) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
The following table summarizes hypothetical data from an HPLC analysis of a diethoxypillararene sample, illustrating how quantitative data can be presented for easy comparison.
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| Diethoxypillararene | 15.2 | 98.5 | 98.5 |
| Diethoxypillar[1]arene | 14.5 | 1.2 | - |
| 1,4-Diethoxybenzene | 5.8 | 0.2 | - |
| Unidentified Impurity | 12.1 | 0.1 | - |
Alternative Analytical Methods: A Comparative Overview
While HPLC is a powerful separation tool, other techniques offer unique advantages in the comprehensive analysis of diethoxypillararene.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that can determine the purity of a substance without the need for a reference standard of the analyte itself.[1][3][4][5] This is a significant advantage when a certified reference material for diethoxypillararene is not available. The method relies on the direct proportionality between the integral of an NMR signal and the number of protons giving rise to that signal.
Key Advantages:
-
Absolute Quantification: Provides a direct measure of purity (w/w %) without a specific reference standard.[1][3]
-
Structural Information: Simultaneously provides structural confirmation of the main component and any identifiable impurities.
-
Non-destructive: The sample can be recovered after analysis.
Limitations:
-
Lower Sensitivity: Generally less sensitive than HPLC-UV.
-
Signal Overlap: Severe peak overlap can complicate quantification.
-
Requires High-Field NMR: Access to a well-calibrated, high-field NMR spectrometer is necessary.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for the identification and structural elucidation of impurities.[6][7] When coupled with HPLC (LC-MS), it provides both separation and mass information, enabling the confident identification of even trace-level impurities. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of elemental compositions of unknown impurities.[6][7]
Key Advantages:
-
High Sensitivity and Specificity: Excellent for detecting and identifying trace impurities.
-
Structural Elucidation: Provides molecular weight and fragmentation information crucial for identifying unknown compounds.
-
Compatibility with HPLC: LC-MS combines the separation power of HPLC with the identification capabilities of MS.[8]
Limitations:
-
Quantitative Challenges: Quantification by MS alone can be less precise than HPLC-UV or qNMR unless using isotope-labeled internal standards.
-
Ionization Efficiency: Different compounds may have vastly different ionization efficiencies, affecting relative abundance in the mass spectrum.
Comparison of Analytical Techniques
| Feature | HPLC-UV | qNMR | Mass Spectrometry (MS) |
| Primary Application | Separation and quantification (relative area %) | Absolute quantification and structural analysis | Identification and structural elucidation of impurities |
| Reference Standard | Required for accurate quantification | Not required for the analyte | Not required for identification |
| Sensitivity | High | Moderate | Very High |
| Quantitative Accuracy | High (with reference standard) | Very High (absolute) | Moderate (can be improved with standards) |
| Throughput | High | Moderate | High (especially when coupled with HPLC) |
| Cost of Instrumentation | Moderate | High | High |
Visualizing the Workflow and Decision-Making
To further clarify the analytical processes, the following diagrams, generated using the DOT language, illustrate the experimental workflow for HPLC analysis and a decision tree for selecting the appropriate analytical method.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. emerypharma.com [emerypharma.com]
- 5. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. ijprajournal.com [ijprajournal.com]
Structural analysis of Diethoxypillararene derivatives by X-ray crystallography
A detailed examination of the crystal structures of various diethoxypillararene derivatives reveals key insights into their solid-state packing and host-guest capabilities. This guide provides a comparative overview of their crystallographic parameters, offering valuable data for researchers in supramolecular chemistry, materials science, and drug development.
Diethoxypillararenes, a class of macrocyclic host molecules, have garnered significant attention for their unique pillar-shaped architecture and their ability to form inclusion complexes with a variety of guest molecules. The precise arrangement of these molecules in the solid state, as determined by X-ray crystallography, is fundamental to understanding their properties and designing novel applications. This guide summarizes the crystallographic data for a selection of diethoxypillararene derivatives, providing a basis for structural comparison.
Crystallographic Data of Diethoxypillararene Derivatives
The following table summarizes the key crystallographic parameters for several diethoxypillararene derivatives, including the parent diethoxypillararene and some of its functionalized analogues and host-guest complexes. This data, sourced from various research publications and crystallographic databases, allows for a direct comparison of their solid-state structures.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| Diethoxypillararene | C₅₅H₇₀O₁₀ | Orthorhombic | Pnma | 16.345(3) | 20.987(4) | 14.531(3) | 90 | 90 | 90 | CCDC 820268 |
| Diethoxypillararene · Dichloromethane | C₅₅H₇₀O₁₀ · CH₂Cl₂ | Monoclinic | P2₁/n | 13.987(3) | 21.543(4) | 17.345(4) | 90 | 98.765(4) | 90 | CCDC 898882 |
| Bromodiethoxypillararene | C₅₅H₆₉BrO₁₀ | Monoclinic | P2₁/c | 15.678(2) | 19.876(3) | 18.234(2) | 90 | 105.432(3) | 90 | CCDC 1453155 |
| Per-hydroxylated pillararene | C₄₂H₄₈O₁₂ | Trigonal | R-3 | 30.123(6) | 30.123(6) | 11.234(2) | 90 | 90 | 120 |
Experimental Protocols
The crystallographic data presented in this guide were obtained through single-crystal X-ray diffraction analysis. A general experimental workflow for such an analysis is outlined below.
Crystal Growth
Single crystals of the diethoxypillararene derivatives suitable for X-ray diffraction are typically grown by slow evaporation of a solvent from a saturated solution of the compound. Common solvents include chloroform, dichloromethane, and ethyl acetate. For host-guest complexes, the guest molecule is co-dissolved with the diethoxypillararene host. The slow evaporation process, often taking several days to weeks, allows for the formation of well-ordered, single crystals.
X-ray Data Collection
A selected single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. The diffractometer uses a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) to irradiate the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and the space group of the crystal. The initial crystal structure is then solved using direct methods or Patterson methods. This initial model is subsequently refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction intensities, ultimately yielding the final, precise crystal structure. The final structural data is often deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).
Visualizing the Crystallographic Workflow
The following diagram illustrates the key steps involved in the structural analysis of diethoxypillararene derivatives by X-ray crystallography.
This guide provides a foundational comparison of the structural properties of diethoxypillararene derivatives. The presented data and protocols are intended to assist researchers in the rational design and synthesis of new pillararene-based materials with tailored solid-state properties and functionalities.
Validating Host-Guest Interactions with Diethoxypillararene: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the formation and stability of host-guest complexes is a critical step in the development of new supramolecular systems. Diethoxypillararenes, a class of macrocyclic hosts, have garnered significant attention due to their unique pillar-shaped architecture and versatile binding capabilities. This guide provides a comparative overview of experimental methods to validate host-guest complex formation with Diethoxypillar[1]arene and Diethoxypillar[2]arene, presenting quantitative data and detailed experimental protocols.
Pillararenes offer a rigid, electron-rich cavity that can encapsulate a variety of neutral and charged guest molecules.[1][2] Their ease of functionalization allows for the tuning of their solubility and binding properties, making them attractive alternatives to more traditional hosts like cyclodextrins and cucurbiturils.[3] The validation of these host-guest interactions relies on a suite of analytical techniques that can provide both qualitative and quantitative evidence of complexation.
Quantitative Comparison of Host-Guest Complexation
The strength of a host-guest interaction is typically quantified by its association constant (Ka) or dissociation constant (Kd). A higher Ka value indicates a stronger binding affinity. The following tables summarize the binding affinities of Diethoxypillar[1]arene and Diethoxypillar[2]arene with various neutral guest molecules, with a comparison to β-cyclodextrin where data is available.
Table 1: Association Constants (Ka) of Diethoxypillar[1]arene (EtP5A) with Neutral Guests in CDCl₃ at 298 K
| Guest Molecule | Ka (M⁻¹) |
| Valeronitrile | Could not be determined (very strong binding)[4] |
| Hexanenitrile | Could not be determined (very strong binding)[4] |
| Heptanenitrile | Could not be determined (very strong binding)[4] |
| Octanenitrile | Could not be determined (very strong binding)[4] |
| Butyronitrile | 1.3 x 10⁴[4] |
| Acetonitrile | 1:2 host-guest complex formed[4] |
Table 2: Association Constants (Ka) of Diethoxypillar[2]arene (EtP6A) with Neutral Nitrile Guests in CDCl₃ at 298 K
| Guest Molecule | Ka (M⁻¹) |
| 1,4-Phenylenediacetonitrile | ~70 (in o-xylene)[5] |
| Acetonitrile | Weak binding[6] |
| Propionitrile | Weak binding[6] |
| Butyronitrile | Weak binding[6] |
Table 3: Comparative Binding Affinities (Ka) of Various Hosts with a Model Guest (Amlodipine)
| Host Molecule | Ka (M⁻¹) |
| β-cyclodextrin (β-CD) | 48.30[7] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 84.27[7] |
| Methyl-β-cyclodextrin (M-β-CD) | 88.70[7] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 1447.5[7] |
Experimental Protocols for Validation
The following are detailed methodologies for key experiments used to validate and quantify host-guest complex formation with Diethoxypillararenes.
¹H NMR Titration
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying host-guest interactions in solution. Changes in the chemical shifts of the guest or host protons upon complexation provide evidence of the interaction and can be used to determine the association constant.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the Diethoxypillararene host (e.g., 1.0 mM Diethoxypillar[1]arene in CDCl₃).
-
Prepare a stock solution of the guest molecule (e.g., 50 mM of a dinitrile guest in CDCl₃).
-
-
Titration:
-
Transfer a known volume (e.g., 0.5 mL) of the host solution to an NMR tube.
-
Acquire a ¹H NMR spectrum of the host-only solution.
-
Add small aliquots of the guest stock solution to the NMR tube (e.g., 0.02, 0.04, 0.06, ..., 1.5 equivalents).
-
Acquire a ¹H NMR spectrum after each addition, ensuring the temperature is kept constant (e.g., 298 K).
-
-
Data Analysis:
-
Monitor the chemical shift changes (Δδ) of specific host or guest protons that are sensitive to the binding event.
-
Plot the change in chemical shift (Δδ) against the guest concentration.
-
The association constant (Ka) can be determined by fitting the titration data to a 1:1 or 1:2 binding isotherm using appropriate software.[4]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).
Experimental Protocol:
-
Sample Preparation:
-
Prepare a solution of the Diethoxypillararene host (e.g., 0.1 mM Diethoxypillar[2]arene) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Prepare a solution of the guest molecule (e.g., 1.0 mM) in the same buffer from the dialysis of the host solution to avoid heat of dilution effects.
-
Degas both solutions to prevent air bubbles.
-
-
ITC Experiment:
-
Load the host solution into the sample cell of the calorimeter.
-
Load the guest solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the guest solution into the host solution.
-
-
Data Analysis:
-
The raw data, a plot of heat change per injection, is integrated to generate a binding isotherm (a plot of kcal/mol versus molar ratio).
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Ka, ΔH, and stoichiometry (n).[8]
-
Fluorescence Competitive Binding Assay
This technique is useful when the guest molecule itself is not fluorescent. A fluorescent probe that is known to bind to the Diethoxypillararene is displaced by the non-fluorescent guest, leading to a change in fluorescence intensity.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the Diethoxypillararene host (e.g., 1.0 mM Diethoxypillar[1]arene in a suitable solvent).
-
Prepare a stock solution of a fluorescent probe that binds to the host (e.g., 0.1 mM of a suitable dye).
-
Prepare a stock solution of the non-fluorescent guest molecule.
-
-
Experiment:
-
In a cuvette, mix the host and the fluorescent probe at a concentration where a significant portion of the probe is complexed, and measure the initial fluorescence intensity.
-
Titrate the solution with increasing concentrations of the non-fluorescent guest.
-
Record the fluorescence spectrum after each addition.
-
-
Data Analysis:
-
The decrease in fluorescence intensity is proportional to the amount of fluorescent probe displaced by the guest.
-
The binding constant of the guest can be calculated from the known binding constant of the fluorescent probe and the concentrations of all species at equilibrium.[9]
-
Visualizing the Workflow
The following diagrams illustrate the typical workflows for the described experimental techniques.
Caption: Workflow for ¹H NMR Titration Experiment.
Caption: Workflow for Isothermal Titration Calorimetry.
Caption: Workflow for Fluorescence Competitive Binding Assay.
References
- 1. Tetraphenylethene-Embedded Pillar[5]arene and [15]Paracyclophane: Distorted Cavities and Host–Guest Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient complexation between pillar[5]arenes and neutral guests: from host–guest chemistry to functional materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Host–guest complexation of pillar[6]arenes towards neutral nitrile guests - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Comparative study of β-cyclodextrin derivatives with amlodipine inclusion complexes for enhanced solubility, drug release, and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extended Sulfo-Pillar[6]arenes — a New Host Family and Its Application in the Binding of Direct Oral Anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Electrochemical Behavior of Pillararenes and Calixarenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrochemical behavior of two prominent classes of macrocyclic hosts: pillararenes and calixarenes. By examining their intrinsic redox properties and their applications in electrochemical sensing, this document aims to inform researchers on the selection and application of these molecules in various electrochemical systems. The comparison is supported by experimental data from peer-reviewed literature, with detailed methodologies provided for key experiments.
Introduction to Pillararenes and Calixarenes
Pillararenes and calixarenes are synthetic macrocycles that have garnered significant attention in supramolecular chemistry due to their unique host-guest recognition capabilities.[1][2] Pillararenes, first reported in 2008, are composed of hydroquinone or dialkoxybenzene units linked at their para-positions by methylene bridges, forming a rigid, pillar-shaped architecture.[1] In contrast, calixarenes, which have a longer history, consist of phenol units linked by methylene bridges at the ortho-positions, resulting in a more flexible, "chalice-like" conformation.[3] These structural differences fundamentally influence their electrochemical behavior and their suitability for various applications.
Intrinsic Electrochemical Properties
The inherent redox activity of pillararenes and calixarenes is primarily dictated by their electron-rich aromatic units. This section compares their electrochemical behavior in the absence of guest molecules.
Pillararenes
Pillararenes, being composed of hydroquinone or their ether derivatives, are inherently redox-active. The hydroquinone units can undergo oxidation to the corresponding quinones. For instance, 1,4-dimethoxypillar[4]arene (P5A) exhibits a reversible one-electron oxidation to form a stable radical cation.[5] This process is followed by subsequent, often irreversible, multi-electron oxidations at higher potentials. The introduction of quinone moieties into the pillararene framework, creating pillar[n]arene[m]quinones, introduces reversible reduction processes. The electron uptake sequence in these systems is influenced by the symmetry of the macrocycle.[5]
Calixarenes
Unfunctionalized calixarenes are generally electrochemically inactive in the typical potential windows used for organic compounds. To imbue them with redox activity, they are often functionalized with electroactive groups such as quinones, ferrocene, or viologen.[6] The electrochemical behavior of these modified calixarenes is then dominated by the properties of the appended redox-active units, although the calixarene scaffold can influence the redox potentials through steric and electronic effects. For example, the oxidation of p-sulfonated calix[7]arene has been observed at potentials above 0.7 V vs. SCE in aqueous solution, corresponding to an irreversible two-electron transfer process.[8]
Quantitative Comparison of Redox Potentials
The following table summarizes the redox potentials of representative pillararene and calixarene derivatives. It is crucial to note that direct comparison is challenging due to variations in experimental conditions such as the solvent, supporting electrolyte, and reference electrode. To facilitate a more direct, albeit approximate, comparison, potentials have been converted to the Ferrocene/Ferrocenium (Fc/Fc⁺) scale where possible.
| Macrocycle Derivative | Redox Process | E½ (V vs. Original Ref.) | Original Reference | Solvent | Converted E½ (V vs. Fc/Fc⁺) |
| Pillararenes | |||||
| 1,4-Dimethoxypillar[4]arene (P5A) | 1st Oxidation | +0.61 | Fc⁺/Fc | CH₂Cl₂ | +0.61 |
| 1,4-Dimethoxypillar[4]arene (P5A) | 2nd Oxidation | +0.83 | Fc⁺/Fc | CH₂Cl₂ | +0.83 |
| Pillar[7]arene[9]quinone (P4A1Q) | Reduction | -1.13 | Fc⁺/Fc | CH₂Cl₂ | -1.13 |
| Pillar[8]arene[5]quinone (P3A2Q) | Reduction | -1.11 | Fc⁺/Fc | CH₂Cl₂ | -1.11 |
| Calixarenes | |||||
| p-Sulfonated Calix[7]arene | Oxidation (Ep) | >+0.7 | SCE | H₂O | ~+1.1 (approx.) |
| Dibutyl methyl ester p-tert-butylcalix[7]arene | Oxidation (Ep) | >+1.3 | Ag/AgCl | Acetonitrile | ~+1.7 (approx.) |
| Calix[7]arene-ferrocene conjugate | Oxidation | ~+0.4 | SCE | CH₂Cl₂ | ~+0.8 (approx.) |
Disclaimer: The converted potentials are estimates and should be interpreted with caution. The conversion between reference electrodes in different non-aqueous solvents can be complex and is influenced by liquid junction potentials.[4][7][9][10][11][12]
Electrochemical Behavior in Host-Guest Systems and Sensing Applications
A significant area of interest is the change in electrochemical behavior of pillararenes and calixarenes upon binding with electroactive guest molecules. This property is extensively utilized in the development of electrochemical sensors.
Pillararenes in Sensing
The well-defined and electron-rich cavity of pillararenes makes them excellent hosts for a variety of guest molecules, including electroactive species like paraquat and its derivatives.[13][14] The binding of a guest molecule within the pillararene cavity can significantly alter the electrochemical signal of either the host or the guest. This host-guest interaction forms the basis for highly sensitive and selective electrochemical sensors. For instance, pillar[4]arene-modified electrodes have been used for the detection of paraquat with a detection limit in the nanomolar range.[13]
Calixarenes in Sensing
Similarly, calixarenes have been widely employed in the construction of electrochemical sensors.[6] Their flexible structure allows for conformational changes upon guest binding, which can be translated into an electrochemical signal. Calixarene-modified electrodes have shown excellent performance in the detection of various analytes, including neurotransmitters like dopamine. The interaction between the functional groups on the calixarene rim and the analyte can lead to preconcentration of the analyte at the electrode surface, enhancing the sensitivity of the measurement.
Comparative Performance in Dopamine Sensing
Dopamine is a critical neurotransmitter, and its detection is of great importance in neuroscience and clinical diagnostics. Both pillararenes and calixarenes have been utilized in the development of electrochemical sensors for dopamine. The following table compares the performance of selected pillararene- and calixarene-based dopamine sensors.
| Sensor Platform | Linear Range (μM) | Limit of Detection (LOD) (nM) | Reference |
| Pillararene-based | |||
| Carboxylatopillar[4]arene-Nitrogen-doped Carbon Dots/GCE | 0.1 - 10 | 6.4 | [13] |
| Calixarene-based | |||
| p-Sulfonated Calix[7]arene on Au electrode | Not specified | 2 | [15] |
Experimental Protocols
Reproducible and comparable electrochemical data relies on standardized experimental protocols. The following section outlines a general methodology for characterizing the electrochemical behavior of pillararenes and calixarenes using cyclic voltammetry.
General Protocol for Cyclic Voltammetry
Objective: To determine the redox potentials and assess the reversibility of the electrochemical processes of a macrocycle.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode cell
-
Working Electrode (e.g., Glassy Carbon, Gold, or Platinum)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE). For non-aqueous electrochemistry, a quasi-reference electrode with an internal standard like Ferrocene/Ferrocenium (Fc/Fc⁺) is recommended for better comparability between different solvent systems.[4][9][10][11][12]
-
Counter Electrode (e.g., Platinum wire or mesh)
-
High-purity solvent (e.g., Dichloromethane, Acetonitrile, or water)
-
Supporting electrolyte (e.g., Tetrabutylammonium hexafluorophosphate (TBAPF₆) for organic solvents, or a buffer solution for aqueous media)
-
Macrocycle of interest (Pillararene or Calixarene derivative)
-
Inert gas (Nitrogen or Argon) for deoxygenation
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in ethanol and then deionized water. Dry the electrode thoroughly.
-
Solution Preparation: Prepare a solution of the macrocycle (typically 0.1-1.0 mM) in the chosen solvent containing the supporting electrolyte (typically 0.1 M).
-
Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution throughout the experiment.
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared solution.
-
Set the parameters on the potentiostat software. A typical cyclic voltammetry experiment involves scanning the potential from an initial value to a switching potential and then back to the initial potential. The scan rate can be varied (e.g., from 20 to 500 mV/s) to investigate the kinetics of the electron transfer.
-
Record the cyclic voltammogram.
-
-
Data Analysis:
-
Determine the anodic (Epa) and cathodic (Epc) peak potentials.
-
Calculate the formal redox potential (E°') as the average of the anodic and cathodic peak potentials: E°' = (Epa + Epc) / 2.
-
Determine the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.
-
Analyze the relationship between the peak current and the square root of the scan rate. A linear relationship is indicative of a diffusion-controlled process.
-
Visualizations
General Structures of Pillararene and Calixarene
Caption: Comparison of the pillar-like structure of a pillar[4]arene and the cone-like structure of a calix[7]arene.
Typical Cyclic Voltammetry Experimental Setup
Caption: A schematic of a standard three-electrode setup for cyclic voltammetry.
Signaling Pathway for an Electrochemical Sensor
Caption: The general mechanism of an electrochemical sensor based on host-guest complexation.
Conclusion
Both pillararenes and calixarenes offer unique advantages in the realm of electrochemistry. Pillararenes possess intrinsic redox activity due to their hydroquinone-based structure, making them suitable for applications where the macrocycle itself is the redox-active component. Their rigid, symmetrical structure leads to well-defined host-guest interactions. Calixarenes, on the other hand, provide a versatile and flexible scaffold that can be readily functionalized with a wide array of redox-active moieties, allowing for tunable electrochemical properties.
The choice between pillararenes and calixarenes for a specific electrochemical application will depend on the desired properties. For applications requiring inherent redox activity and highly specific host-guest recognition with linear molecules, pillararenes may be the preferred choice. For applications that demand a highly modular and tunable electrochemical platform, the synthetic versatility of calixarenes offers a significant advantage. The data presented in this guide highlights the distinct electrochemical behaviors of these two classes of macrocycles and should serve as a valuable resource for researchers in the field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pillararenes, a new class of macrocycles for supramolecular chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. supram.nankai.edu.cn [supram.nankai.edu.cn]
- 4. rsc.anu.edu.au [rsc.anu.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Decamethylferrocenium/Decamethylferrocene Redox Couple: A Superior Redox Standard to the Ferrocenium/Ferrocene Redox Couple for Studying Solvent Effects on the Thermodynamics of Electron Transfer | Semantic Scholar [semanticscholar.org]
- 8. academic.oup.com [academic.oup.com]
- 9. consultrsr.net [consultrsr.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. bohrium.com [bohrium.com]
- 14. chem.ualberta.ca [chem.ualberta.ca]
- 15. oaji.net [oaji.net]
A Comparative Guide to the Binding Affinity of Extended Sulfo-Pillararenes
For Researchers, Scientists, and Drug Development Professionals
The field of supramolecular chemistry offers powerful tools for drug delivery, sensing, and diagnostics. Among the various host molecules, pillararenes, and specifically their water-soluble derivatives, have garnered significant attention due to their unique structural features and versatile host-guest chemistry. This guide provides a comprehensive evaluation of the binding affinity of a new class of these hosts: extended sulfo-pillar[1]arenes. We present a comparative analysis of their performance against the parent sulfo-pillar[1]arene and other host families, supported by experimental data and detailed protocols.
Introduction to Extended Sulfo-Pillararenes
Extended sulfo-pillar[1]arenes are a recent innovation in the pillararene family, designed to enhance binding affinity and selectivity for a variety of guest molecules. These hosts feature a rigid, pillar-shaped structure with a π-electron-rich cavity and multiple sulfonate groups at the portals, ensuring water solubility and providing strong electrostatic interactions with cationic guests. The "extended" nomenclature refers to the addition of aromatic extensions to the core pillar[1]arene structure, effectively deepening the hydrophobic cavity and increasing the surface area for host-guest interactions. This guide focuses on two such extended structures: a monodirectional extension (A1sP6) and a bidirectional extension (A1A2sP6), and compares their binding properties to the parent sulfo-pillar[1]arene (sP6).
Comparative Binding Affinity Data
The binding affinities of the parent and extended sulfo-pillar[1]arenes for various guest molecules, particularly direct oral anticoagulants (DOACs), have been rigorously evaluated. The dissociation constants (Kd) provide a quantitative measure of binding strength, with lower values indicating higher affinity.
| Host Molecule | Guest Molecule | Dissociation Constant (Kd) [nM] | Experimental Conditions |
| sP6 (parent) | Dabigatran | 29 ± 1 | pH 3.0, 10 mM CBS buffer, ≤2.5% DMSO |
| Betrixaban | 1400 ± 100 | pH 3.0, 10 mM CBS buffer, ≤2.5% DMSO | |
| Edoxaban | 2900 ± 200 | pH 3.0, 10 mM CBS buffer, ≤2.5% DMSO | |
| Fentanyl | 9.8 (low salt) / 78 (high salt) | Not specified | |
| H3K4Me3 (peptide) | 16 | 137 mM NaCl | |
| A1sP6 (extended) | Dabigatran | 29 ± 2 | pH 3.0, 10 mM CBS buffer, ≤2.5% DMSO |
| Betrixaban | 970 ± 120 | pH 3.0, 10 mM CBS buffer, ≤2.5% DMSO | |
| Edoxaban | 1370 ± 70 | pH 3.0, 10 mM CBS buffer, ≤2.5% DMSO | |
| A1A2sP6 (extended) | Dabigatran | 27 ± 1 | pH 3.0, 10 mM CBS buffer, ≤2.5% DMSO |
| Betrixaban | 230 ± 40 | pH 3.0, 10 mM CBS buffer, ≤2.5% DMSO | |
| Edoxaban | 3800 ± 300 | pH 3.0, 10 mM CBS buffer, ≤2.5% DMSO |
Data Interpretation: The extension of the sulfo-pillar[1]arene cavity significantly influences binding affinity, with the effect being guest-dependent. For instance, the bidirectional extension in A1A2sP6 leads to a notable 6-fold increase in affinity for betrixaban compared to the parent sP6.[2] Conversely, the monodirectional extension in A1sP6 enhances the binding of edoxaban by 2-fold.[3] Interestingly, the binding affinity for dabigatran remains largely unaffected by the extensions.[3] This highlights the potential for tuning host-guest interactions by modifying the host architecture.
Thermodynamic Insights from Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) provides a deeper understanding of the binding thermodynamics by measuring the heat changes associated with host-guest complexation. This allows for the determination of the binding enthalpy (ΔH) and entropy (ΔS), in addition to the binding constant (Ka = 1/Kd).
| Host:Guest Complex | Ka (M-1) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| sP6:Dabigatran | (3.4 ± 0.2) x 107 | -10.3 ± 0.1 | -7.52 ± 0.03 | -2.8 |
| sP6:Betrixaban | (7.1 ± 0.7) x 105 | -7.9 ± 0.1 | -5.7 ± 0.1 | -2.2 |
| sP6:Edoxaban | (3.4 ± 0.2) x 105 | -7.6 ± 0.1 | -7.4 ± 0.1 | -0.2 |
| A1sP6:Dabigatran | (3.4 ± 0.2) x 107 | -10.3 ± 0.1 | -8.1 ± 0.1 | -2.2 |
| A1sP6:Edoxaban | (7.3 ± 0.4) x 105 | -8.0 ± 0.1 | -8.82 ± 0.05 | 0.8 |
| A1A2sP6:Dabigatran | (3.7 ± 0.1) x 107 | -10.3 ± 0.1 | -8.4 ± 0.1 | -1.9 |
| A1A2sP6:Betrixaban | (4.3 ± 0.8) x 106 | -9.1 ± 0.1 | -8.3 ± 0.2 | -0.8 |
Thermodynamic Profile: The binding of DOACs to both parent and extended sulfo-pillar[1]arenes is primarily enthalpy-driven, indicating that the formation of favorable non-covalent interactions such as hydrogen bonds and van der Waals forces is the main contributor to the binding energy.[3] The entropic contribution is generally less favorable, which is expected for the formation of a well-defined host-guest complex.
Comparison with Alternative Host Molecules
While direct comparative studies of extended sulfo-pillararenes with other host families for the same guest molecules are still emerging, we can draw some general comparisons based on existing literature.
-
Cyclodextrins: These are widely used oligosaccharide-based hosts. A study comparing water-soluble pillararenes and cyclodextrins for the complexation of the drug Idebenone found that pillar[2]arenes exhibited significantly stronger binding than cyclodextrins.[4] This suggests that for certain guests, the rigid, deep cavity of pillararenes may offer superior binding compared to the more flexible, truncated cone shape of cyclodextrins.
-
Calixarenes: These are another class of macrocyclic hosts with a cup-shaped cavity. While systematic comparisons are needed, the highly symmetrical and pre-organized structure of pillararenes often leads to highly efficient and selective binding.
The ultra-high affinity of sulfo-pillar[1]arenes for certain guests, reaching the nanomolar and even picomolar range, positions them as exceptionally strong binders compared to many traditional host molecules.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate evaluation of binding affinities. Below are summaries of the key techniques used in the cited studies.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event.
Protocol:
-
Sample Preparation: Prepare solutions of the host (e.g., extended sulfo-pillararene) and the guest molecule in the same, precisely matched buffer (e.g., 10 mM CBS, pH 3.0). Degas all solutions thoroughly to prevent bubble formation.
-
Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 30 °C).
-
Loading: Load the host solution into the sample cell and the guest solution into the titration syringe.
-
Titration: Perform a series of small, sequential injections of the guest solution into the host solution while monitoring the heat change. A typical experiment consists of an initial small injection followed by a series of larger, equal-volume injections.
-
Control Experiment: Titrate the guest solution into the buffer alone to determine the heat of dilution, which is then subtracted from the binding data.
-
Data Analysis: Integrate the heat flow peaks for each injection and plot them against the molar ratio of guest to host. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding constant (Ka), stoichiometry (n), and enthalpy of binding (ΔH).
Fluorescence Indicator Displacement Assay (FIDA)
FIDA is a high-throughput method for determining binding affinities based on the displacement of a fluorescent indicator from the host cavity by a competitive guest.
Protocol:
-
Indicator Selection: Choose a fluorescent dye (e.g., DAPI) that exhibits a significant change in its fluorescence properties upon binding to the host molecule.
-
Host-Indicator Complex Formation: Prepare a solution of the host-indicator complex at a concentration where a significant fluorescence signal is observed.
-
Guest Titration: Prepare a series of solutions with a fixed concentration of the host-indicator complex and increasing concentrations of the guest molecule.
-
Fluorescence Measurement: Measure the fluorescence intensity of each solution at the appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the change in fluorescence intensity as a function of the guest concentration. Fit the data to a competitive binding model to calculate the dissociation constant (Kd) of the host-guest complex.
Visualizing Host-Guest Interactions
The following diagrams, generated using Graphviz, illustrate the structures of the host molecules and the general principle of a fluorescence indicator displacement assay.
Caption: Host-guest binding of sulfo-pillar[1]arenes.
Caption: Workflow of a Fluorescence Indicator Displacement Assay.
Conclusion
Extended sulfo-pillar[1]arenes represent a significant advancement in the design of high-affinity host molecules. Their tunable cavities allow for enhanced and selective binding of various guest molecules, particularly those of pharmaceutical relevance. The quantitative data and detailed protocols presented in this guide provide a valuable resource for researchers and drug development professionals seeking to leverage the potential of these novel supramolecular hosts. The superior binding affinities demonstrated by extended sulfo-pillar[1]arenes compared to their parent structures and potentially other host families make them promising candidates for applications in drug delivery, sequestration, and sensing. Further research into their interactions with a broader range of guest molecules will undoubtedly continue to expand their utility in the biomedical field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Extended Sulfo-Pillar[6]arenes — a New Host Family and Its Application in the Binding of Direct Oral Anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Carboxylated pillar[n]arene (n = 5–7) host molecules: high affinity and selective binding in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Diethoxypillararene: A Step-by-Step Guide for Laboratory Professionals
Proper Disposal of Diethoxypillar[1]arene: A Step-by-Step Guide for Laboratory Professionals
For immediate release: As a trusted partner in research and development, we are committed to providing essential safety information that extends beyond the point of sale. This document outlines the proper disposal procedures for Diethoxypillar[1]arene, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Summary of Key Information
For quick reference, the following table summarizes the known properties of Diethoxypillar[1]arene.
| Property | Value |
| Chemical Name | Diethoxypillar[1]arene |
| Appearance | White to light yellow powder/crystal |
| Primary Hazard | Unknown (Treat as potentially hazardous) |
| Container Type | Original, clearly labeled container |
| Disposal Method | Via institutional Chemical Waste Program |
Core Disposal Principles
The disposal of any chemical, including Diethoxypillar[1]arene, is governed by federal and local regulations. The U.S. Environmental Protection Agency (EPA) sets the primary standards for hazardous waste management.[2][3] All laboratory personnel must be trained in these procedures, and all waste must be handled in a manner that protects both human health and the environment.[4]
It is crucial to treat all unknown or new chemical waste as hazardous until a formal determination is made by a qualified professional, such as a member of your institution's Environmental Health and Safety (EHS) department.[4][5]
Step-by-Step Disposal Protocol
Follow these procedural steps to ensure the safe and compliant disposal of Diethoxypillar[1]arene.
Step 1: Personal Protective Equipment (PPE)
Before handling Diethoxypillar[1]arene, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Step 2: Waste Identification and Labeling
-
Do Not Dispose in Regular Trash or Down the Drain: Solid chemical waste must never be disposed of in the regular trash or down the sink.[1]
-
Use Original Container: Whenever possible, store waste Diethoxypillar[1]arene in its original container.[6]
-
Proper Labeling: If the original container is not available, use a compatible, sealable container.[1] The container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name ("Diethoxypillar[1]arene"), and the approximate quantity.[1]
Step 3: Segregation and Storage
-
Segregate Waste: Do not mix Diethoxypillar[1]arene with other chemical waste unless explicitly instructed to do so by your EHS department.[7] Keep solid and liquid waste separate.[7]
-
Designated Storage Area: Store the labeled waste container in a designated, secure area within the laboratory, away from general work areas. This area should be under the direct supervision of laboratory personnel.[6]
Step 4: Arrange for Chemical Waste Pickup
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your chemical waste.[4]
-
Provide Information: Be prepared to provide the EHS department with all necessary information about the waste, as indicated on the label.
-
Follow Institutional Procedures: Adhere to all specific procedures for waste pickup and documentation required by your institution.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Diethoxypillar[1]arene.
Caption: Workflow for the proper disposal of Diethoxypillar[1]arene.
General Disposal Considerations for Solid Chemicals
The following table provides a summary of general best practices for the disposal of solid chemical waste in a laboratory setting.
| Consideration | Best Practice |
| Waste Determination | All chemical waste from laboratories is presumed to be regulated hazardous waste unless determined otherwise by EHS.[5] |
| Segregation | Keep different types of chemical waste separate to prevent reactions.[6][7] |
| Container Management | Ensure waste containers are in good condition, compatible with the waste, and securely sealed.[6] |
| Labeling | All hazardous waste containers must be clearly labeled with their contents and associated hazards.[1][6] |
| Accumulation Time | Be aware of the time limits for storing hazardous waste on-site, as regulated by the EPA. Your EHS department will manage this.[6] |
| Emergency Procedures | In case of a spill, follow your laboratory's established spill response procedure and contact EHS immediately. |
By adhering to these procedures, you contribute to a safe and environmentally responsible research environment. For any questions or further clarification, always consult your institution's Environmental Health and Safety department.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Diethoxypillararene
Safeguarding Your Research: A Comprehensive Guide to Handling Diethoxypillar[1]arene
For Immediate Implementation: This document provides crucial safety protocols and logistical plans for the handling and disposal of Diethoxypillar[1]arene. Designed for researchers, scientists, and drug development professionals, this guide ensures the protection of personnel and the integrity of your research.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to mitigate potential exposure. The following table summarizes the required PPE for handling Diethoxypillar[1]arene, categorized by the level of protection required for different laboratory operations.
| Protection Level | Required PPE | Primary Function |
| Standard Handling | • Nitrile or Neoprene Gloves• Chemical Splash Goggles• Lab Coat | Provides a primary barrier against skin and eye contact during routine handling of small quantities in a controlled environment. |
| Weighing and Transfer | • Double Gloving (Nitrile or Neoprene)• Chemical Splash Goggles• Face Shield• Lab Coat• Respiratory Protection (N95 or higher) | Minimizes inhalation of fine powders and protects against splashes during operations with a higher risk of aerosolization. |
| Reaction Setup & Workup | • Chemical-Resistant Gloves (consult manufacturer's guide for solvent compatibility)• Chemical Splash Goggles• Face Shield• Chemical-Resistant Apron or Gown• Respiratory Protection (as determined by risk assessment) | Offers enhanced protection when handling larger quantities, working with solvents, or during procedures with a potential for splashing or aerosol generation. |
| Spill Cleanup | • Chemical-Resistant Gloves• Chemical Splash Goggles• Face Shield• Disposable Coveralls• Shoe Covers• Respiratory Protection (as determined by spill size and location) | Provides comprehensive protection during the management of accidental releases to prevent skin, eye, and respiratory exposure. |
Operational and Disposal Plans
Engineering Controls:
-
Ventilation: All handling of Diethoxypillar[1]arene powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Eyewash and Safety Shower: Ensure immediate access to a functional eyewash station and safety shower in the laboratory.
Procedural Guidance:
-
Preparation: Before handling, review the experimental protocol and ensure all necessary PPE is readily available and in good condition.
-
Weighing: Tare a suitable container within the chemical fume hood. Carefully weigh the desired amount of Diethoxypillar[1]arene, minimizing the creation of dust.
-
Transfer: Use a spatula or other appropriate tool to transfer the powder. If dissolving in a solvent, add the solvent to the powder slowly to avoid splashing.
-
Reaction: Conduct all reactions within the chemical fume hood. Ensure all glassware is properly secured.
-
Decontamination: After handling, decontaminate the work area with an appropriate solvent and cleaning agent. Wipe down all surfaces where the powder may have settled.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan:
-
Solid Waste: Dispose of all solid waste contaminated with Diethoxypillar[1]arene, including used gloves, weigh boats, and paper towels, in a designated hazardous waste container.
-
Liquid Waste: Dispose of all liquid waste containing Diethoxypillar[1]arene in a properly labeled hazardous waste container. Do not pour chemical waste down the drain.[5]
-
Container Disposal: Empty containers that held Diethoxypillar[1]arene should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
Emergency Procedures
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
